3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVCEZDURIQSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676411 | |
| Record name | 3-(3-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-52-9 | |
| Record name | 3-(3-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde chemical properties
An In-depth Technical Guide to 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Introduction
This compound is a highly functionalized heterocyclic compound that has emerged as a significant building block in modern synthetic chemistry. Its unique molecular architecture, featuring a fluorinated phenyl ring, a reactive isoxazole core, and an aldehyde functional group, makes it a versatile intermediate for creating diverse and complex molecules.[1] The isoxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[2] The incorporation of a fluorine atom often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in chemical research and drug development.
Core Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. This section consolidates the key identifiers and properties of this compound.
Chemical Identifiers
A consistent and accurate identification is crucial for regulatory compliance, procurement, and scientific communication.
| Identifier | Value | Source(s) |
| CAS Number | 885273-52-9 | [1][3] |
| Molecular Formula | C₁₀H₆FNO₂ | [1] |
| Molecular Weight | 191.16 g/mol | [1][4] |
| IUPAC Name | This compound | |
| InChI | 1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |
| InChI Key | FMVCEZDURIQSCF-UHFFFAOYSA-N | |
| SMILES | O=Cc1cc(on1)c2cccc(F)c2 | [5] |
| MDL Number | MFCD06738504 | [4] |
Physical and Chemical Properties
These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Physical Form | Solid, Off-white amorphous powder | [1] |
| Melting Point | 78-85 °C | [1][6] |
| Purity | ≥ 97% (typically by HPLC) | [1] |
| Solubility | Insoluble in water. Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | [6] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C. Keep container tightly closed in a dry, well-ventilated place. | [1][7] |
Synthesis and Spectroscopic Characterization
The synthesis of substituted isoxazoles is a cornerstone of heterocyclic chemistry. The most prevalent and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2]
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals a straightforward synthetic pathway rooted in fundamental organic reactions. The isoxazole ring is disconnected via a cycloaddition, leading back to a substituted benzaldehyde and a propargyl derivative.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: [3+2] Cycloaddition
This protocol describes a general, reliable method for synthesizing the title compound. The key step is the in situ generation of 3-fluorobenzonitrile oxide from the corresponding aldoxime, which then reacts with propargyl aldehyde.
Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime
-
Dissolve 3-fluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.2 eq) portion-wise while stirring at room temperature to maintain a basic pH.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Neutralize the mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can be used without further purification.
Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition
-
Dissolve the 3-fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.[8]
-
Add propargyl aldehyde (1.1 eq) to the solution.
-
Slowly add a solution of sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) in the same solvent to the cooled (0°C) reaction mixture. This serves to oxidize the aldoxime to the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[8]
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
While specific vendor-supplied spectra may be limited, the structure of the molecule allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[9]
| Spectroscopy | Expected Features |
| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~7.2-7.8 ppm (m, 4H): Aromatic protons of the 3-fluorophenyl ring, showing complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling.~7.0 ppm (s, 1H): Isoxazole ring proton at the C4 position. |
| ¹³C NMR | ~185 ppm: Aldehyde carbonyl carbon.~160-170 ppm: C3 and C5 carbons of the isoxazole ring.~162 ppm (d, J ≈ 245 Hz): C-F carbon of the phenyl ring.~100-135 ppm: Remaining aromatic and isoxazole carbons. |
| FT-IR (cm⁻¹) | ~3100-3150: C-H stretch (aromatic and isoxazole).~1700: C=O stretch (aldehyde).~1600, 1450: C=C and C=N ring stretching vibrations.~1250: C-F stretch. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 192.05, confirming the molecular weight. |
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its multiple reactive sites, primarily the aldehyde group. This versatility makes it a valuable precursor in various fields.[1]
Reactivity Profile
The aldehyde functional group is the primary center for chemical transformations, enabling chain extension and the introduction of new functional groups.
Caption: Major reaction pathways of the aldehyde group.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a pivotal intermediate for synthesizing novel therapeutic agents.[1]
-
Anti-Inflammatory and Analgesic Agents: The isoxazole scaffold is a key component of several COX-2 inhibitors. The aldehyde handle allows for the elaboration of side chains necessary for potent and selective enzyme inhibition.[1][10]
-
Anticancer Drug Development: It serves as a starting point for creating compounds that target various signaling pathways implicated in cancer. The fluorophenyl group can enhance binding to target proteins through specific interactions.[1][10]
-
Enzyme Inhibition Studies: The molecule can be used to synthesize libraries of derivatives for screening against kinases, proteases, and other enzyme targets.[1]
Roles in Material and Agricultural Science
-
Material Science: The compound's rigid, aromatic structure makes it a candidate for incorporation into advanced polymers and coatings, potentially enhancing thermal stability and durability.[1][10]
-
Agrochemicals: It is a building block for novel herbicides and fungicides, where the isoxazole ring contributes to the biological activity.[1]
Safety and Handling
Proper handling of chemical reagents is essential for laboratory safety. This compound possesses moderate acute toxicity and requires standard precautions.
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral |
| Warning | H302: Harmful if swallowed |
Data sourced from multiple chemical suppliers.
Safe Handling Protocol
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 standards, and chemical-resistant gloves (e.g., nitrile).[6][11]
2. Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]
3. Handling and Storage:
-
Avoid contact with skin and eyes.[7] Do not ingest.
-
Keep the container tightly closed and store in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents.[7]
-
Use non-sparking tools and take measures to prevent static discharge if handling large quantities.[7]
4. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
5. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[6]
Conclusion
This compound is a high-value chemical intermediate with significant potential across multiple scientific disciplines. Its well-defined reactivity, centered on the aldehyde functional group, provides a reliable entry point for the synthesis of a vast array of more complex molecules. For researchers in drug discovery, its structure combines the desirable properties of the isoxazole pharmacophore and the benefits of fluorination, making it an attractive scaffold for developing next-generation therapeutics. Continued exploration of its synthetic transformations will undoubtedly lead to new innovations in medicine, materials, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. fishersci.com [fishersci.com]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 8. frontiersin.org [frontiersin.org]
- 9. rsc.org [rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. media.adeo.com [media.adeo.com]
The Strategic Synthesis and Application of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical overview of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde (CAS No. 885273-52-9), a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical attributes, provides validated synthetic protocols, and explores its role as a key intermediate in the generation of novel bioactive molecules.
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a cornerstone in the design of therapeutic agents. The incorporation of a 3-fluorophenyl substituent and a 5-carbaldehyde group, as seen in the title compound, offers a strategic platform for generating diverse chemical libraries with potential applications in oncology, inflammation, and neuroscience.[1] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, while the fluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and downstream applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885273-52-9 | [3] |
| Molecular Formula | C₁₀H₆FNO₂ | [3] |
| Molecular Weight | 191.16 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥97% (typically by HPLC) | [1] |
While specific spectroscopic data for the title compound is not extensively published, the expected spectral characteristics can be inferred from closely related analogues, such as 3-(3-fluorophenyl)-4-nitroisoxazole.[1]
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, a singlet for the isoxazole ring proton at the 4-position, and a singlet for the aldehydic proton, typically downfield (around 9-10 ppm).
-
¹³C NMR: The carbon spectrum will display signals for the carbons of the fluorophenyl ring, with the carbon attached to the fluorine atom showing a characteristic coupling constant. Signals for the isoxazole ring carbons and a downfield signal for the carbonyl carbon of the aldehyde group are also expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.
Strategic Synthesis: A Two-Step Approach
The synthesis of this compound can be logically approached in two key stages: the construction of the 3-(3-fluorophenyl)isoxazole core, followed by the introduction of the carbaldehyde group at the 5-position.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 3-(3-Fluorophenyl)isoxazole via 1,3-Dipolar Cycloaddition
The construction of the isoxazole ring is efficiently achieved through a 1,3-dipolar cycloaddition reaction.[4] This powerful transformation involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile, such as acetylene, to form the five-membered heterocyclic ring.[5]
Experimental Protocol:
-
Preparation of 3-Fluorobenzaldehyde Oxime: To a solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. Upon completion, pour the reaction mixture into cold water and collect the precipitated oxime by filtration. Wash with water and dry under vacuum.
-
In situ Generation of 3-Fluorobenzonitrile Oxide and Cycloaddition:
-
Dissolve 3-fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Introduce a stream of acetylene gas into the reaction mixture.
-
Slowly add a solution of triethylamine (1.2 eq) in the same solvent dropwise at 0 °C. The triethylamine facilitates the elimination of HCl to form the nitrile oxide, which is immediately trapped by the acetylene.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(3-fluorophenyl)isoxazole.
-
Step 2: Vilsmeier-Haack Formylation of 3-(3-Fluorophenyl)isoxazole
The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[8]
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0 eq) and cool to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction:
-
Dissolve 3-(3-fluorophenyl)isoxazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane.
-
Add the solution of the isoxazole to the pre-formed Vilsmeier reagent at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
-
Caption: Mechanism of the Vilsmeier-Haack formylation of 3-(3-fluorophenyl)isoxazole.
Applications in Medicinal Chemistry
This compound is a valuable starting material for the synthesis of a variety of bioactive molecules. The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, carboxylic acids, and nitriles, or used in condensation reactions to build more complex molecular architectures.
Key Application Areas:
-
Anti-inflammatory Agents: The isoxazole core is present in several known anti-inflammatory drugs. This building block can be used to synthesize novel analogues with potentially improved efficacy and safety profiles.[1]
-
Anticancer Therapeutics: Many isoxazole-containing compounds have demonstrated potent anticancer activity. The title compound serves as a key intermediate for the development of novel kinase inhibitors and other targeted cancer therapies.[1]
-
Agrochemicals: The unique chemical properties of this compound also make it useful in the development of new herbicides and fungicides.[1]
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its synthesis via a robust two-step sequence involving 1,3-dipolar cycloaddition and Vilsmeier-Haack formylation is both logical and scalable. The versatility of the aldehyde functionality, combined with the favorable properties of the fluorophenylisoxazole core, ensures its continued relevance in the pursuit of novel and effective chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Isoxazole, 3-(4-fluorophenyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde: A Keystone Building Block in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and material science. We will delve into its fundamental physicochemical properties, explore robust synthetic pathways with mechanistic insights, detail methods for its analytical characterization, and survey its critical applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and structural attributes of this versatile compound. The guide includes detailed, field-tested experimental protocols and safety information to facilitate its practical application in a laboratory setting.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a cornerstone for the design of bioactive molecules. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2]
The compound this compound emerges as a particularly valuable intermediate. It combines three key functional motifs:
-
The Isoxazole Core: Provides a stable, aromatic platform that orients substituents in a defined three-dimensional space.
-
The 3-Fluorophenyl Group: The fluorine atom enhances metabolic stability, modulates lipophilicity, and can participate in specific hydrogen bonding or dipole interactions with biological targets.[3]
-
The 5-Carbaldehyde Group: A versatile chemical handle that allows for a wide array of subsequent chemical transformations, enabling the construction of diverse molecular libraries.
This guide will systematically dissect this molecule, providing the technical foundation required for its effective utilization.
Physicochemical and Structural Properties
This compound is typically supplied as an off-white solid.[3][4] Its core properties, critical for experimental design and regulatory documentation, are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆FNO₂ | [3] |
| Molecular Weight | 191.16 g/mol | [4][5][6] |
| CAS Number | 885273-52-9 | [4][6][7] |
| Appearance | Off-white amorphous powder / Solid | [3][4] |
| Melting Point | 78-85 °C | |
| Purity (Typical) | ≥ 97% (by HPLC) | [3][4] |
| InChI Key | FMVCEZDURIQSCF-UHFFFAOYSA-N | [4][8] |
| SMILES | O=Cc1cc(on1)c2cccc(F)c2 | [8] |
Synthesis and Mechanistic Insights: A Proposed Pathway
While numerous proprietary methods exist, the synthesis of 3,5-disubstituted isoxazoles is reliably achieved via the [3+2] cycloaddition (1,3-dipolar cycloaddition) of a nitrile oxide and an alkyne.[4][5][7] This approach offers high regioselectivity and is broadly applicable. The proposed synthetic route for this compound involves two primary stages.
Stage 1: Generation of 3-Fluorophenylnitrile Oxide The process begins with the conversion of 3-Fluorobenzaldehyde to its corresponding aldoxime. This oxime is then transformed in situ into the highly reactive 3-fluorophenylnitrile oxide intermediate. The key steps are:
-
Oxime Formation: A straightforward condensation reaction between 3-fluorobenzaldehyde and hydroxylamine.[9][10]
-
Hydroximoyl Chloride Formation: The oxime is treated with a chlorinating agent, such as N-Chlorosuccinimide (NCS), to form the intermediate hydroximoyl chloride.
-
Dehydrochlorination: A non-nucleophilic base, typically triethylamine (Et₃N), is introduced to eliminate HCl, generating the 1,3-dipole (nitrile oxide). This step must be performed in the presence of the dipolarophile (the alkyne) to trap the unstable nitrile oxide as it forms.
Stage 2: 1,3-Dipolar Cycloaddition The generated 3-fluorophenylnitrile oxide immediately undergoes a cycloaddition reaction with a suitable alkyne partner, such as propargyl aldehyde (propynal), to form the desired isoxazole ring. The regioselectivity of this reaction is well-established and reliably yields the 3,5-disubstituted product.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Characterization and Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Expected signals would include a singlet for the aldehyde proton (~9.9-10.1 ppm), a singlet for the isoxazole ring proton (~7.0-7.5 ppm), and a complex multiplet pattern in the aromatic region (~7.2-7.8 ppm) for the fluorophenyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton. Distinctive signals for the aldehyde carbonyl (~185-195 ppm), and the carbons of the isoxazole and fluorophenyl rings are expected. Carbon-fluorine coupling (large J-values) will be observable for the carbons of the fluorophenyl ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Characteristic absorption bands would be observed for the aldehyde C=O stretch (~1700-1720 cm⁻¹) and C-H stretch (~2720, 2820 cm⁻¹), as well as C=N and C=C stretching from the aromatic systems.
-
Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₀H₆FNO₂ (191.0382).
-
HPLC (High-Performance Liquid Chromatography): Used to determine purity, typically employing a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water. Purity is assessed by the peak area percentage.[3]
Core Applications in Research and Development
The trifunctional nature of this compound makes it a powerful starting material for synthesizing a diverse range of higher-value compounds.[3] Its applications span multiple scientific disciplines.
References
- 1. tdcommons.org [tdcommons.org]
- 2. 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, and thorough spectroscopic characterization. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized. Furthermore, this guide explores the compound's applications as a key intermediate in the development of novel therapeutic agents, particularly in oncology and anti-inflammatory research.[1] The content herein is curated for researchers, chemists, and professionals in the field of drug development, aiming to provide both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of the Fluorinated Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that serves as a cornerstone motif in a multitude of clinically approved drugs and biologically active compounds.[2][3][4] Its structural rigidity, metabolic stability, and capacity for diverse molecular interactions make it a privileged scaffold in drug design. The introduction of a fluorine atom onto the appended phenyl ring, as seen in this compound, further enhances its utility. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature of the molecule.
The aldehyde functional group at the 5-position of the isoxazole ring is a versatile chemical handle, enabling a wide array of subsequent chemical transformations.[1] This makes this compound a valuable intermediate for constructing more complex molecular architectures with potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant agents.[1][5][6][7] This guide will serve as a technical resource for harnessing the potential of this valuable compound.
Nomenclature and Physicochemical Properties
The formal IUPAC name for the compound is This compound . It is also commonly referred to as 3-(3-fluorophenyl)-5-isoxazolecarbaldehyde.
Compound Identifiers and Properties
A summary of key identifiers and experimentally determined physicochemical properties is provided below for quick reference. These data are crucial for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 885273-52-9 | [1][8] |
| Molecular Formula | C₁₀H₆FNO₂ | [1] |
| Molecular Weight | 191.16 g/mol | [1] |
| Appearance | Off-white amorphous powder / Solid | [1] |
| Melting Point | 78-85 °C | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Storage | Store at 2-8 °C under an inert atmosphere | [1] |
| InChI Key | FMVCEZDURIQSCF-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be achieved through several routes. A common and reliable method involves the oxidation of the corresponding primary alcohol, (3-(3-fluorophenyl)isoxazol-5-yl)methanol. This precursor alcohol is typically synthesized via a 1,3-dipolar cycloaddition reaction, which is a cornerstone of isoxazole synthesis.
Synthetic Workflow Overview
The logical flow from starting materials to the final product is a two-step process: 1) formation of the isoxazole ring alcohol and 2) its subsequent oxidation to the aldehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Oxidation of (3-(3-fluorophenyl)isoxazol-5-yl)methanol
This protocol is adapted from a general procedure for the synthesis of 3-substituted isoxazole-5-carbaldehydes.[9] The use of a TEMPO/Iodine system represents a mild and efficient method for oxidizing primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.
Materials:
-
(3-(3-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq)
-
Benzene (Solvent)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution (1.2 M)
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) (0.1 eq)
-
Iodine (I₂) (2.0 eq) dissolved in ethanol
-
Ethyl Acetate (for extraction)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (for wash)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)
Procedure:
-
Reaction Setup: Dissolve (3-(3-fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in benzene (approx. 2 mL per mmol of alcohol).
-
Base Addition: Add the aqueous sodium bicarbonate solution (approx. 2.6 mL per mmol of alcohol) to the benzene slurry at room temperature. The bicarbonate acts as a base to facilitate the catalytic cycle.
-
Catalyst & Oxidant Addition: Add solid TEMPO (0.1 eq) to the biphasic mixture. Subsequently, add the solution of iodine (2.0 eq) in ethanol dropwise. The reaction is initiated by the formation of the active oxoammonium species from TEMPO.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 9-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient (e.g., 5:1), to afford the pure this compound.
Spectroscopic Characterization
Structural confirmation and purity assessment are self-validating pillars of chemical synthesis. The following data represent typical expected values for this compound.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) ~10.1 (s, 1H, -CHO), ~8.0-7.4 (m, 4H, Ar-H), ~7.3 (s, 1H, Isoxazole C4-H). The singlet for the aldehyde proton is highly characteristic. |
| ¹³C NMR | δ (ppm) ~185.0 (C=O), ~170.0 (Isoxazole C5), ~162.0 (d, J≈245 Hz, C-F), ~161.0 (Isoxazole C3), ~131.0 (Ar-C), ~125.0 (Ar-C), ~118.0 (d, J≈21 Hz, Ar-C), ~115.0 (d, J≈21 Hz, Ar-C), ~110.0 (Isoxazole C4). The large coupling constant (J) for the carbon bearing the fluorine is a key identifier. |
| IR (cm⁻¹) | ~1700-1710 (C=O stretch, aldehyde), ~1610 (C=N stretch, isoxazole), ~1250 (C-F stretch). |
| Mass Spec (ESI-MS) | m/z: 192.05 [M+H]⁺ for C₁₀H₆FNO₂. |
Note: NMR chemical shifts (δ) are referenced to a standard solvent signal (e.g., CDCl₃). J = coupling constant in Hz.[10][11][12][13]
Applications in Drug Discovery and Medicinal Chemistry
This compound is not just a chemical curiosity; it is a key starting material for synthesizing molecules with significant pharmacological potential.[1] The isoxazole core is present in numerous compounds evaluated for a wide range of biological activities.[3][4][14][15]
Precursor for Anticancer Agents
Research has shown that derivatives of fluorophenyl-isoxazoles exhibit potent antiproliferative activities.[5] For example, fluorophenyl-isoxazole-carboxamide derivatives have been synthesized and evaluated against various cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer lines.[5] Some of these compounds have demonstrated the ability to induce cell cycle arrest and apoptosis, making them promising leads for novel oncology therapeutics.[5]
Caption: Logical progression from the aldehyde to bioactive anticancer compounds.
Intermediate for Anti-inflammatory and Antioxidant Compounds
The fluorophenyl-isoxazole scaffold is also implicated in the development of agents with anti-inflammatory and antioxidant properties.[6][7] Derivatives have been shown to possess potent radical scavenging activity against DPPH free radicals, in some cases exceeding the potency of standard antioxidants like Trolox.[6] This activity is crucial for combating oxidative stress, a key pathological factor in many inflammatory and degenerative diseases.[6]
Conclusion
This compound is a high-value, versatile chemical intermediate with a confirmed and stable molecular structure. Its utility is firmly established in the synthesis of complex heterocyclic compounds for drug discovery. The strategic placement of the fluoro group and the reactive aldehyde handle provides medicinal chemists with a powerful tool for developing next-generation therapeutics targeting cancer, inflammation, and other disorders driven by oxidative stress. The synthetic protocols and characterization data provided in this guide offer a reliable and validated foundation for researchers to build upon.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. 3-(2-FLUORO-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. frontiersin.org [frontiersin.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole [mdpi.com]
- 14. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized heterocyclic compound that serves as a crucial intermediate in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive aldehyde group, a stable isoxazole core, and a fluorophenyl moiety, makes it an attractive scaffold for the synthesis of novel therapeutic agents and advanced materials.[1] The isoxazole ring system is a well-known pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The inclusion of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity and metabolic resistance.
This guide provides a comprehensive overview of a robust synthetic pathway for this compound and a detailed analysis of its spectral characteristics. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established chemical principles. The methodologies and interpretations presented herein are designed to be self-validating for researchers engaged in drug discovery and organic synthesis.
PART 1: Synthesis Methodology
The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved through the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This method offers excellent control over regioselectivity and is broadly applicable. For the target molecule, the logical disconnection points to 3-fluorobenzonitrile oxide and propargyl aldehyde (or a protected equivalent) as the key synthons.
The nitrile oxide is not typically isolated due to its instability and is therefore generated in situ. A common and effective method for this is the dehydrohalogenation of a corresponding hydroximoyl halide, which is itself synthesized from an aldoxime.
Experimental Protocol: A Step-by-Step Synthesis
Step 1: Synthesis of 3-Fluorobenzaldoxime
-
Dissolve 3-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Fluorobenzohydroximoyl Chloride
-
Dissolve the 3-fluorobenzaldoxime (1.0 eq) from the previous step in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 3-5 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to give the hydroximoyl chloride.
Step 3: In Situ Generation of Nitrile Oxide and Cycloaddition
-
Dissolve 3-ethynyl-1,3-dioxolane (a protected form of propargyl aldehyde) (1.2 eq) in an inert solvent such as toluene.
-
Add the 3-fluorobenzohydroximoyl chloride (1.0 eq) to this solution.
-
Slowly add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise at room temperature. The base facilitates the in situ formation of 3-fluorobenzonitrile oxide, which is immediately trapped by the alkyne.
-
Stir the reaction for 12-24 hours at room temperature.
-
After the reaction is complete (monitored by TLC), filter the triethylammonium chloride salt and wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify the resulting acetal-protected isoxazole by column chromatography.
-
Deprotect the aldehyde by stirring the purified intermediate with a mild acid (e.g., 2M HCl) in a THF/water mixture to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound via a three-step sequence.
PART 2: Spectroscopic Data Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected data based on established principles and spectral data from analogous structures.[2][3][4]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The analysis is performed in a deuterated solvent, typically CDCl₃ or DMSO-d₆.
Anticipated ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.1 | Singlet (s) | 1H | -CHO | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |
| ~7.8-7.9 | Doublet of Triplets (dt) | 1H | Ar-H | Aromatic proton ortho to the fluorine, deshielded by the isoxazole ring. |
| ~7.6-7.7 | Doublet of Doublets (dd) | 1H | Ar-H | Aromatic proton ortho to the isoxazole ring. |
| ~7.5-7.6 | Triplet of Triplets (tt) | 1H | Ar-H | Aromatic proton para to the fluorine. |
| ~7.2-7.3 | Triplet of Doublets (td) | 1H | Ar-H | Aromatic proton meta to the isoxazole and ortho to fluorine. |
| ~7.1 | Singlet (s) | 1H | Isoxazole H-4 | The sole proton on the isoxazole ring, appearing as a sharp singlet. Its chemical shift is characteristic of the electron-deficient nature of the ring.[3][5] |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms. The presence of fluorine will introduce characteristic C-F coupling constants (JC-F).
Anticipated ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~185.0 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded and appears far downfield. |
| ~168.0 | Isoxazole C-5 | Carbon atom of the isoxazole ring attached to the aldehyde group. |
| ~162.0 (d, ¹JC-F ≈ 250 Hz) | C-F (Aromatic) | The carbon directly bonded to fluorine shows a large one-bond coupling constant. |
| ~161.0 | Isoxazole C-3 | Carbon atom of the isoxazole ring attached to the phenyl group. |
| ~131.0 (d, ³JC-F ≈ 8 Hz) | Ar-C | Aromatic CH carbon meta to the fluorine. |
| ~129.0 (d, ⁴JC-F ≈ 3 Hz) | Ar-C (ipso) | Quaternary aromatic carbon attached to the isoxazole ring. |
| ~123.0 (d) | Ar-C | Aromatic CH carbon. |
| ~118.0 (d, ²JC-F ≈ 21 Hz) | Ar-C | Aromatic CH carbon ortho to the fluorine. |
| ~115.0 (d, ²JC-F ≈ 23 Hz) | Ar-C | Aromatic CH carbon ortho to the fluorine. |
| ~110.0 | Isoxazole C-4 | The CH carbon of the isoxazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in the molecule. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.
Anticipated IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3100-3000 | Medium | Aromatic & Heteroaromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds. |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch | Fermi resonance doublet, a hallmark of the aldehyde C-H bond. |
| ~1700 | Strong | C=O stretch (Aldehyde) | A very strong and sharp absorption due to the conjugated aldehyde carbonyl group. |
| ~1610, ~1580 | Medium-Strong | C=C & C=N stretch | Overlapping stretches from the aromatic and isoxazole rings.[6] |
| ~1450 | Medium | N-O stretch | Characteristic vibration of the isoxazole ring system. |
| ~1250 | Strong | C-F stretch | A strong absorption typical for aryl-fluoride bonds. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides structural information through fragmentation patterns.
Anticipated Mass Spectrometry Data
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 191, corresponding to the molecular weight of the compound (C₁₀H₆FNO₂).
-
Key Fragmentation Pathways: The fragmentation of isoxazoles is well-documented and often initiated by the cleavage of the weak N-O bond.[7][8]
Logical Fragmentation Diagram
Caption: Plausible EI-MS fragmentation pathway for the target molecule.
-
[M]⁺˙ (m/z 191): The molecular ion.
-
[M-H]⁺ (m/z 190): Loss of the aldehydic hydrogen radical.[9]
-
[M-CHO]⁺ (m/z 162): Loss of the formyl radical, a common fragmentation for aldehydes.[9]
-
[C₇H₄FN]⁺˙ (m/z 121): Resulting from the characteristic cleavage of the isoxazole ring, corresponding to the 3-fluorobenzonitrile radical cation.[7]
-
[C₆H₄F]⁺ (m/z 95): The fluorophenyl cation, arising from further fragmentation.
Conclusion
The structural elucidation of this compound is unequivocally achieved through the combined application of NMR, IR, and Mass Spectrometry. The predicted spectral data present a clear and consistent portrait of the molecule. The aldehydic proton singlet around 10.1 ppm in the ¹H NMR, the strong carbonyl stretch at ~1700 cm⁻¹ in the IR, and the molecular ion peak at m/z 191 in the mass spectrum are key diagnostic features. This guide provides a robust framework for the synthesis and characterization of this valuable chemical intermediate, empowering researchers to confidently utilize it in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity - ProQuest [proquest.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. umimpact.umt.edu [umimpact.umt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Reactivity of the aldehyde group in 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound. This compound is a pivotal intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic architecture, arising from the interplay between an electron-withdrawing fluorophenyl substituent and an electron-deficient isoxazole heterocycle, imparts distinct and exploitable reactivity to the C5-aldehyde group. This document delves into the underlying electronic effects, details key transformations such as nucleophilic additions, condensations, oxidations, and reductions, and provides validated, step-by-step experimental protocols for researchers, scientists, and drug development professionals.
Molecular Architecture and Electronic Profile
This compound is a solid, off-white amorphous powder that serves as a versatile building block in organic synthesis.[1] Its reactivity is not merely that of a typical aromatic aldehyde; it is a finely tuned system governed by the cumulative electronic influences of its constituent parts.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆FNO₂ | [1] |
| Molecular Weight | 191.16 g/mol | [1] |
| Appearance | Off-white amorphous powder | [1] |
| Melting Point | 78-85 °C | [1] |
| CAS Number | 885273-52-9 | [1][2] |
The molecule can be deconstructed into three key domains:
-
The 3-Fluorophenyl Group: The fluorine atom at the meta-position exerts a powerful inductive electron-withdrawing effect (-I), which decreases electron density on the attached phenyl ring. This influence is electronically communicated to the isoxazole core.
-
The Isoxazole Ring: As a five-membered aromatic heterocycle containing two electronegative heteroatoms (nitrogen and oxygen), the isoxazole ring is inherently electron-deficient. This property is crucial as it acts as an "electron sink," further withdrawing electron density from the substituent at the C5 position.
-
The 5-Carbaldehyde Group: The aldehyde group is the primary center for chemical transformation. The intrinsic electrophilicity of the carbonyl carbon is significantly amplified by the potent electron-withdrawing nature of the isoxazole ring to which it is attached. This heightened electrophilicity makes it exceptionally susceptible to attack by a wide range of nucleophiles.[3][4]
Caption: Electronic effects amplifying aldehyde electrophilicity.
Synthesis of the Core Intermediate
The title compound is typically prepared via the oxidation of the corresponding primary alcohol, (3-(3-fluorophenyl)isoxazol-5-yl)methanol. This transformation is efficient and high-yielding, utilizing a mild oxidizing system. A common and effective method employs a TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) catalyzed oxidation with iodine.[5]
Caption: Synthetic workflow for the title compound.
Experimental Protocol: Synthesis of this compound[6]
-
Setup: In a round-bottom flask, dissolve (3-(3-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in benzene.
-
Addition of Base: Add an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Catalyst Introduction: Add TEMPO (0.1 eq) to the biphasic mixture.
-
Oxidant Addition: Slowly add a solution of iodine (I₂) (2.0 eq) dissolved in ethanol while stirring vigorously.
-
Reaction: Allow the mixture to stir at room temperature for 9-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with ethyl acetate and quench the excess iodine by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the final product.
Key Reactions of the Aldehyde Group
The enhanced electrophilicity of the aldehyde carbon dictates its reactivity, making it a hub for constructing molecular complexity.
Nucleophilic Addition Reactions
Nucleophilic addition is the cornerstone of aldehyde chemistry. The electron-deficient carbonyl carbon is readily attacked by a diverse array of nucleophiles, leading to the formation of a tetrahedral intermediate that is subsequently protonated.
Caption: General mechanism for nucleophilic addition to the aldehyde.
The Wittig reaction is a powerful method for C=C bond formation by reacting the aldehyde with a phosphorus ylide. This is invaluable for introducing vinyl or substituted vinyl moieties.
Experimental Protocol (General):
-
Ylide Generation: Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C or below.
-
Deprotonation: Add a strong base (e.g., n-BuLi, NaH) dropwise to generate the colored ylide.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the aldehyde.
-
Quench & Extraction: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the alkene product.
This one-pot procedure transforms the aldehyde into a secondary or tertiary amine, a critical transformation in medicinal chemistry for introducing basic nitrogen centers that can improve solubility and form salts.
Experimental Protocol (General):
-
Imine Formation: Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane). Add a catalytic amount of acetic acid to facilitate imine formation.
-
Reduction: After stirring for 1-2 hours, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Quench the reaction by adding aqueous NaHCO₃. Extract the product with an organic solvent.
-
Purification: Dry and concentrate the organic phase. Purify the residue by column chromatography.
Condensation Reactions
Condensation reactions, particularly the Knoevenagel condensation, are highly effective with this substrate. The aldehyde, lacking α-hydrogens, acts exclusively as an electrophile, reacting with active methylene compounds to form substituted alkenes. These products are often key scaffolds in bioactive molecules.[6]
Caption: Logical flow of the Knoevenagel condensation.
Experimental Protocol (Knoevenagel Condensation):
-
Setup: In a flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), an active methylene compound (e.g., diethyl malonate, 1.1 eq), and a catalytic amount of piperidine or pyrrolidine in a solvent like toluene or ethanol.[7]
-
Reaction: Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with dilute acid (e.g., 1M HCl) and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Reduction to an Alcohol
The aldehyde is easily reduced to the corresponding primary alcohol, (3-(3-fluorophenyl)isoxazol-5-yl)methanol. This alcohol can serve as a precursor for further functionalization, such as ether or ester formation.
Experimental Protocol (General):
-
Setup: Dissolve this compound (1.0 eq) in an alcoholic solvent like methanol or ethanol at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise.
-
Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature over 1-2 hours.
-
Quench: Carefully quench the reaction by the slow addition of water or dilute acid.
-
Extraction & Purification: Remove the bulk of the organic solvent in vacuo. Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield the alcohol, which is often pure enough for subsequent steps.
Oxidation to a Carboxylic Acid
Oxidation of the aldehyde yields 3-(3-fluorophenyl)isoxazole-5-carboxylic acid, a valuable intermediate for amide coupling reactions, which are fundamental in constructing peptidomimetics and other complex drug candidates.
Experimental Protocol (General):
-
Setup: Dissolve the aldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-BuOH/water.
-
Oxidation: Add a strong oxidizing agent. For example, add Jones reagent (CrO₃/H₂SO₄) dropwise at 0 °C, or use potassium permanganate (KMnO₄).
-
Reaction: Stir the mixture until the starting material is consumed (monitor by TLC).
-
Workup: Quench any excess oxidant (e.g., with isopropanol for Jones reagent). Filter the mixture if a precipitate (e.g., MnO₂) forms.
-
Extraction: Acidify the aqueous solution and extract the carboxylic acid product with an organic solvent.
-
Purification: Dry, concentrate, and purify the product, typically by recrystallization.
Summary and Outlook
The aldehyde group of this compound is a highly activated and versatile functional handle. Its reactivity is governed by the potent, cumulative electron-withdrawing effects of the isoxazole ring and the 3-fluorophenyl substituent. This predictable and enhanced electrophilicity allows for a wide range of high-yielding transformations under well-established conditions. As a key building block, it provides a reliable entry point for the synthesis of diverse and complex molecules with significant potential in pharmaceutical, agrochemical, and materials science research.[1] Understanding the principles outlined in this guide enables scientists to strategically leverage its reactivity for the efficient construction of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-FLUORO-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde for Research and Development Applications
Introduction
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a critical intermediate and structural motif in medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring an isoxazole core, a reactive carbaldehyde group, and a fluorinated phenyl ring, makes it a valuable building block for synthesizing a diverse range of bioactive molecules with potential therapeutic applications, including anti-inflammatory, immunosuppressive, and anticancer properties.[1][2][3] The structural integrity and purity of this reagent are paramount for the success of synthetic campaigns and the reliability of biological screening data.
This technical guide provides an in-depth analysis of the chemical stability of this compound. Moving beyond simple storage temperatures, this document elucidates the principal degradation pathways derived from the compound's constituent functional groups. We will detail field-proven protocols for optimal storage and handling and provide a comprehensive, step-by-step workflow for conducting forced degradation studies. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this reagent's stability profile to ensure its effective use in discovery and development pipelines.
Physicochemical Properties
A precise understanding of the compound's physical properties is the foundation for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 885273-52-9 | [1][4] |
| Molecular Formula | C₁₀H₆FNO₂ | [1][4] |
| Molecular Weight | 191.16 g/mol | [1][4] |
| Appearance | Off-white to white solid/amorphous powder | [1][4] |
| Purity | ≥97% (HPLC) | [1][4] |
| Melting Point | 78-85 °C | [1] |
| SMILES String | O=Cc1cc(on1)c2cccc(F)c2 | |
| InChI Key | FMVCEZDURIQSCF-UHFFFAOYSA-N | [4] |
Chemical Stability Profile & Potential Degradation Pathways
The stability of this compound is dictated by the chemical reactivity of its two primary functional groups: the isoxazole ring and the aromatic aldehyde. The fluorophenyl moiety is comparatively stable but electronically influences the reactivity of the rest of the molecule.
The Aldehyde Moiety: A Locus of Reactivity
The carbaldehyde group is an electrophilic center, making it susceptible to oxidation and nucleophilic attack.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(3-fluorophenyl)isoxazole-5-carboxylic acid, especially in the presence of atmospheric oxygen or other oxidizing agents.[5][6] This is a primary degradation pathway that can be accelerated by heat and light.
-
Nucleophilic Addition: The aldehyde is reactive towards nucleophiles. While this is the basis for its utility in synthesis, it also represents an incompatibility. Exposure to primary or secondary amines can lead to the formation of imines (Schiff bases), while strong nucleophiles can result in addition reactions.[7][8]
The Isoxazole Ring: Photochemical Sensitivity
The isoxazole ring contains a relatively weak N-O bond. This bond is known to be susceptible to cleavage upon exposure to ultraviolet (UV) light.[9] Photolysis can induce a ring-opening and rearrangement cascade, potentially forming an azirine intermediate, which can then rearrange to other isomers or react with available nucleophiles.[9] This degradation pathway underscores the critical need to protect the compound from light.
Potential Degradation Pathways Diagram
The following diagram illustrates the primary chemical vulnerabilities of the molecule.
Caption: Primary degradation routes for the title compound.
Recommended Storage and Handling Protocols
To preserve the purity and reactivity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from supplier data sheets and best practices for handling reactive heterocyclic aldehydes.[1][4][5][10]
Optimal Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8 °C | Refrigeration slows down potential oxidative and hydrolytic degradation pathways, preserving long-term integrity.[1][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidation of the sensitive aldehyde group.[4] |
| Light | Protect from Light (Amber Vial) | The isoxazole ring is susceptible to photolytic degradation. Storing in a dark, light-blocking container is critical.[9] |
| Moisture | Store in a Dry Environment | The compound should be stored in a tightly sealed container in a desiccated environment to prevent hydrolysis. |
| Container | Tightly Sealed Container | Prevents ingress of moisture and atmospheric oxygen.[5][10] |
Safe Handling Procedures
-
Handle the compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid creating dust.[10]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
Avoid contact with incompatible materials, particularly strong oxidizing agents.[6]
Experimental Protocol: Assessing Compound Stability via Forced Degradation
A forced degradation study, or stress testing, is a crucial experiment to determine the intrinsic stability of a drug substance or key intermediate.[11][12] It is designed to accelerate degradation to identify likely degradation products and validate that the chosen analytical method is "stability-indicating."[13][14]
Objective
To subject this compound to a range of stress conditions (hydrolytic, oxidative, photolytic, and thermal) to profile its degradation and inform the development of a stability-indicating HPLC method.[15]
Materials & Reagents
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
HPLC system with UV/DAD detector
-
pH meter, calibrated
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated oven and water bath
Step-by-Step Methodology
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in ACN to a concentration of 1 mg/mL. This will be the stock solution for all stress conditions except solid-state thermal stress.
-
Establish Control Samples:
-
Time Zero Control: Dilute the stock solution with 50:50 ACN:Water to a final concentration of ~0.1 mg/mL. Analyze immediately via HPLC.
-
Untreated Control: Keep an aliquot of the stock solution at 2-8°C in the dark for the duration of the longest stress test. Analyze at the end.
-
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Basic conditions are often more aggressive for aldehydes.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place ~5-10 mg of the solid compound in an open vial within an oven at 80°C (just below its melting point) for 48 hours. After exposure, dissolve in ACN to prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose the solid compound and a 1 mg/mL solution in ACN to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Sample Preparation for Analysis:
-
After the specified time, cool the samples to room temperature.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples (including the dissolved solid-state sample) with 50:50 ACN:Water to a final concentration of ~0.1 mg/mL.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD), monitor at 254 nm and collect spectra from 200-400 nm.
-
Injection Volume: 10 µL
-
Forced Degradation Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 885273-52-9 [sigmaaldrich.com]
- 5. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. acdlabs.com [acdlabs.com]
- 12. apicule.com [apicule.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
This document provides a comprehensive safety and handling guide for this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of a compound's safety profile is not merely a regulatory formality but a foundational pillar of scientific integrity and successful innovation. The unique reactivity of the isoxazole scaffold, combined with the electronic properties of the fluorophenyl group, makes this aldehyde a valuable intermediate; however, these same properties necessitate a rigorous approach to its handling.[1] This guide synthesizes available safety data with practical, field-proven insights to ensure its safe and effective use in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Profile
A precise understanding of a compound's physical and chemical properties is the starting point for a robust safety assessment. These parameters dictate appropriate storage conditions, potential reaction hazards, and the necessary personal protective equipment.
This compound is an off-white amorphous solid.[1] Its core structure consists of a central isoxazole ring, substituted with a 3-fluorophenyl group at the 3-position and a reactive carbaldehyde (aldehyde) group at the 5-position. This aldehyde functionality is a key site for further synthetic transformations, while the fluorophenyl moiety can modulate the molecule's biological activity and pharmacokinetic properties.[1]
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3][4] |
| CAS Number | 885273-52-9 | [1][3][4] |
| Molecular Formula | C₁₀H₆FNO₂ | [1][2][4] |
| Molecular Weight | 191.16 g/mol | [1][2][4] |
| Physical Form | Solid, Off-white amorphous powder | [1][2][3] |
| Melting Point | 78-85 °C | [1] |
| Purity | Typically ≥97% (via HPLC) | [1][5] |
| SMILES String | Fc1cccc(c1)-c2cc(C=O)on2 | [2] |
| InChI Key | FMVCEZDURIQSCF-UHFFFAOYSA-N | [2][3] |
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified under this system, and understanding its designation is critical for all personnel.
The primary hazard identified for this compound is Acute Oral Toxicity (Category 4) .[2][6] This classification indicates that the substance is harmful if swallowed.[4] This is a significant consideration for laboratory hygiene and dictates strict protocols to prevent ingestion.
| GHS Classification | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2][3] |
| Signal Word | Warning | [2][3][4] |
| Hazard Statement | H302: Harmful if swallowed | [2][3][4] |
| Water Hazard Class | WGK 3 (Germany) - Severely hazardous to water | [2][6] |
It is crucial to note that while acute oral toxicity is the formally classified hazard, the toxicological properties have not been fully investigated.[7] Researchers must operate under the principle that other, uncharacterized hazards may exist.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Given the known oral hazard and the potential for uncharacterized risks, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls (e.g., chemical fume hoods) and a robust PPE regimen.
Engineering Controls: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted within a certified chemical fume hood to prevent inhalation of dust particles and to contain any potential vapors.
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. The following workflow outlines the minimum required PPE.
Caption: PPE workflow for handling this compound.
Section 4: Emergency Procedures and First Aid
Preparedness is paramount. In the event of an accidental exposure, immediate and correct action can significantly mitigate harm. All laboratory personnel must be familiar with the location of safety showers and eyewash stations and be trained in these emergency protocols.
Caption: First aid decision workflow for various exposure routes.
Section 5: Storage, Stability, and Handling Protocols
Proper storage is essential for maintaining the compound's purity and for ensuring laboratory safety.[1] Incompatibility with other reagents can lead to degradation or hazardous reactions.
Storage Conditions:
-
Temperature: Store in a tightly sealed container at 2-8°C.[1][3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[3]
-
Location: Keep in a designated area for toxic or hazardous materials, away from incompatible substances.
Stability and Reactivity:
-
The compound is stable under the recommended storage conditions.[1]
-
It is classified as a combustible solid (Storage Class 11).[2][6] Keep away from heat and sources of ignition.[7]
-
Incompatible Materials: Avoid strong reducing agents.[7]
-
Hazardous Decomposition Products: Combustion may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7]
Handling Protocol:
-
Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Confirm safety equipment (eyewash, shower) is accessible.
-
Aliquotting: Allow the container to warm to room temperature before opening to prevent condensation. Weigh the desired amount of the solid in the fume hood.
-
Dispensing: Use appropriate tools (spatulas) to handle the solid. Avoid creating dust.
-
Cleanup: Clean any spills immediately according to accidental release procedures. Decontaminate all surfaces and tools after use.
-
Disposal: Dispose of waste material in a properly labeled hazardous waste container according to institutional and local regulations. Do not empty into drains.[7]
Section 6: Accidental Release and Firefighting Measures
Accidental Release:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (work within a fume hood if possible).
-
Contain: Wearing full PPE, sweep up the spilled solid carefully to avoid creating dust.[7]
-
Collect: Place the material into a suitable, labeled container for disposal.[7]
Firefighting:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[7]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7]
Conclusion
This compound is a valuable research chemical whose utility is predicated on its safe and informed handling. The primary established hazard is acute oral toxicity (GHS Category 4), mandating stringent controls to prevent ingestion. However, the designation of its toxicological profile as "not fully investigated" requires that researchers treat it with a heightened level of caution, adhering strictly to the PPE, storage, and handling protocols outlined in this guide. By integrating these safety principles into the experimental workflow, the scientific community can continue to explore the potential of this and other novel isoxazole derivatives while upholding the highest standards of laboratory safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 885273-52-9 [sigmaaldrich.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. This compound suppliers USA [americanchemicalsuppliers.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Solubility of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery, development, and manufacturing. Poor solubility can lead to challenges in formulation, bioavailability, and purification. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common organic solvents. Due to the absence of specific quantitative solubility data in public literature for this compound, this document emphasizes the foundational principles, theoretical prediction models, and detailed experimental protocols necessary for its systematic evaluation. By synthesizing theoretical considerations with practical, field-proven methodologies, this guide serves as a robust roadmap for researchers to generate reliable and reproducible solubility data.
Introduction: The Significance of Solubility for a Novel Heterocycle
This compound is a heterocyclic compound featuring a unique combination of functional groups: a fluorinated aromatic ring, an isoxazole core, and a reactive carbaldehyde moiety. Isoxazole derivatives are of significant interest in medicinal chemistry, forming the structural basis for a number of drugs.[1] The presence of the aldehyde group makes it a versatile intermediate for the synthesis of more complex molecules.[2] Understanding the solubility of this compound is paramount for:
-
Reaction Chemistry: Ensuring the compound remains in the solution phase for efficient chemical transformations.
-
Purification: Selecting appropriate solvents for crystallization or chromatography.
-
Formulation Development: Designing stable and effective dosage forms for preclinical and clinical studies.
-
In Vitro Assay Integrity: Preventing compound precipitation in biological assays, which can lead to erroneous results.[3]
This guide will first deconstruct the molecule's structure to predict its solubility behavior before outlining rigorous experimental methods for its quantitative determination.
Theoretical Framework for Solubility Prediction
A molecule's solubility is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" is the foundational principle, meaning polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4]
Molecular Structure Analysis of this compound
To anticipate the solubility profile, we must analyze the contribution of each functional group:
-
3-Fluorophenyl Group: The phenyl ring is inherently non-polar and lipophilic, favoring dissolution in non-polar solvents. The fluorine atom, being highly electronegative, introduces a polar C-F bond but its overall effect on polarity is modest, slightly increasing its ability to interact with polar molecules compared to an unsubstituted phenyl ring.
-
Isoxazole Ring: The isoxazole ring is a polar heterocycle due to the presence of nitrogen and oxygen atoms.[5] This polarity, particularly the ability of the nitrogen and oxygen to act as hydrogen bond acceptors, promotes solubility in polar solvents.
-
Carbaldehyde Group (-CHO): The carbonyl group is strongly polar and can act as a hydrogen bond acceptor. This functional group significantly enhances solubility in polar solvents, especially those capable of hydrogen bonding.[6][7]
Overall Prediction: The molecule possesses both polar (isoxazole, aldehyde) and non-polar (fluorophenyl) regions, giving it a mixed polarity. This suggests it will exhibit moderate solubility in a broad range of solvents but is unlikely to be extremely soluble in the very non-polar (e.g., hexane) or highly polar protic (e.g., water) extremes. It is expected to be most soluble in polar aprotic solvents (e.g., acetone, DMSO) and moderately polar solvents (e.g., ethyl acetate, dichloromethane) that can accommodate both its polar and non-polar characteristics.
Hansen Solubility Parameters (HSP) for Rational Solvent Selection
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a quantitative framework. HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space".[8] The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute and a solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[8]
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This allows for a rational, data-driven selection of solvents for screening, minimizing trial and error.[9]
Caption: A conceptual diagram of the Hansen Solubility Sphere.
Experimental Determination of Solubility
Two primary methods are employed for solubility determination in drug discovery: thermodynamic (equilibrium) solubility and kinetic solubility.[3]
Thermodynamic Solubility via the Shake-Flask Method
This is the "gold standard" method for determining the equilibrium solubility, which represents the true saturation point of a compound in a solvent at a given temperature.[10]
Causality Behind the Protocol: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. The extended incubation time ensures that the dissolution process reaches a true thermodynamic equilibrium, accounting for any potential slow transformations between different solid-state forms (polymorphs).
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent (e.g., 1-2 mL). Ensure enough solid is added so that it remains visible after the incubation period.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours.[11] This extended agitation ensures the system reaches equilibrium.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. To remove all undissolved particles, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent). Alternatively, centrifuge the samples at high speed and carefully collect the supernatant.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Dilute the filtered saturated solution with the same solvent to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Kinetic Solubility for High-Throughput Screening
Kinetic solubility is often measured in early drug discovery. It measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, begins to precipitate when added to an aqueous or other solvent system. This method is faster and requires less compound than the shake-flask method.[3]
Causality Behind the Protocol: This assay mimics the scenario where a compound stored in a DMSO stock solution is introduced into an assay buffer. It measures the apparent solubility under non-equilibrium conditions and can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.
Step-by-Step Protocol (Nephelometry Method):
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 20 mM).
-
Plate Preparation: In a 96-well or 384-well microplate, add the desired organic solvent to each well.
-
Compound Addition: Use a liquid handler to dispense a small volume of the DMSO stock solution into the solvent-containing wells. This is typically done in a serial dilution format to test a range of concentrations.
-
Incubation: Mix the plate on a shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[12]
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility limit.[12]
Caption: Workflow for Thermodynamic vs. Kinetic Solubility Determination.
Data Presentation and Interpretation
Solubility data should be presented systematically. The following table provides a template for reporting results. The values presented are hypothetical and for illustrative purposes only , designed to reflect the expected trends based on the molecular structure analysis.
Table 1: Hypothetical Solubility of this compound at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility (mg/mL) |
| Hexane | Non-Polar | 1.9 | < 0.1 |
| Toluene | Non-Polar (Aromatic) | 2.4 | 1 - 5 |
| Dichloromethane (DCM) | Moderately Polar | 9.1 | 20 - 50 |
| Ethyl Acetate | Moderately Polar | 6.0 | 10 - 25 |
| Acetone | Polar Aprotic | 21.0 | > 100 |
| Acetonitrile | Polar Aprotic | 37.5 | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 |
| Ethanol | Polar Protic | 24.5 | 5 - 15 |
| Methanol | Polar Protic | 32.7 | 5 - 15 |
| Water | Polar Protic | 80.1 | < 0.01 |
Interpretation of Hypothetical Results:
-
High Solubility in Polar Aprotic Solvents: The high solubility in solvents like DMSO, Acetone, and Acetonitrile aligns with the presence of the polar isoxazole and aldehyde groups. These solvents can engage in strong dipole-dipole interactions with the solute.
-
Moderate Solubility in DCM and Ethyl Acetate: These solvents offer a balance, effectively solvating both the polar functional groups and the non-polar fluorophenyl ring.
-
Low Solubility in Non-Polar Solvents: The low solubility in hexane demonstrates that the polar character of the molecule dominates, preventing effective dissolution in purely non-polar media. The slight increase in toluene solubility compared to hexane can be attributed to π-π stacking interactions with the aromatic rings.
-
Limited Solubility in Protic Solvents: The lower solubility in ethanol and methanol compared to polar aprotic solvents might be due to the strong solvent-solvent hydrogen bonding networks in the alcohols, which must be disrupted to solvate the solute.
Safety and Handling Precautions
As a matter of scientific integrity and laboratory safety, proper handling of this compound is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
Conclusion
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. kinampark.com [kinampark.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. homework.study.com [homework.study.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
An In-Depth Technical Guide to the Purity Analysis of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde by High-Performance Liquid Chromatography (HPLC)
Abstract
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy.[1][2] 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a key building block in the synthesis of various therapeutic agents. Its purity profile directly impacts the quality of the final drug product. This guide provides a comprehensive framework for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. We will delve into the scientific rationale behind methodological choices, present a detailed experimental protocol, and discuss the validation of the method in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of a new generation of pharmaceuticals. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final API, potentially compromising patient safety.[1] Therefore, a highly sensitive and selective analytical method is required to quantify the purity of this compound and to detect and quantify any process-related impurities or degradation products.[4] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its precision, sensitivity, and resolving power.[1][5]
This guide is designed for researchers, analytical scientists, and drug development professionals, providing both the theoretical foundation and practical insights necessary to implement a reliable HPLC purity analysis.
Foundational Principles: Method Development Strategy
The development of a stability-indicating HPLC method is a systematic process aimed at achieving optimal separation of the main compound from all potential impurities. Our strategy for this compound is built upon the principles of Quality by Design (QbD), focusing on a scientific and risk-based approach.[6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is paramount. This compound is an aromatic aldehyde with a heterocyclic isoxazole ring. Its key features relevant to HPLC method development include:
-
UV Chromophore: The aromatic and heterocyclic rings provide strong UV absorbance, making UV detection a suitable choice.
-
Polarity: The presence of the aldehyde and fluoro groups, along with the isoxazole ring, imparts a moderate polarity, making it well-suited for reversed-phase chromatography.
-
Potential Impurities: Impurities can arise from starting materials, by-products of the synthesis, or degradation. These may include isomers, precursors, or oxidized/hydrolyzed forms of the main compound.
The Logic of Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation due to its versatility and applicability to a wide range of organic molecules.[4][7] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[8] Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Workflow and Protocol
The following diagram illustrates the systematic workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water (18.2 MΩ·cm)
-
Buffers: Phosphoric acid (analytical grade)
-
Columns: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[8]
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.
Detailed Chromatographic Conditions
The following conditions are a robust starting point for method development and can be optimized further.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH suppresses the ionization of any potential acidic or basic impurities, leading to better peak shapes. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration) | A gradient is necessary to elute both polar and non-polar impurities within a reasonable runtime while maintaining good resolution for early-eluting peaks.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | This wavelength is often a good starting point for aromatic compounds. A PDA detector allows for peak purity analysis and selection of the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture is compatible with the mobile phase and ensures good solubility of the analyte. |
Sample and Standard Preparation
-
Standard Solution (for Purity Assay): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Impurity Standard Solution (for Identification and Quantification): If known impurities are available, prepare a stock solution containing a mixture of these impurities. This is crucial for validating the method's specificity.
Method Validation: A Self-Validating System
A comprehensive validation of the analytical method is mandatory to ensure its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[3][5]
The relationship between key validation parameters is illustrated below.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Introduction: The Isoxazole Core in Modern Chemistry
An In-depth Technical Guide to the Core Mechanisms of Isoxazole Ring Formation
The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" of immense significance in medicinal chemistry and drug development.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability have made it a cornerstone in the design of numerous therapeutic agents.[3] A vast array of pharmaceuticals, spanning applications from antibiotics like sulfamethoxazole and cloxacillin to anti-inflammatory drugs such as valdecoxib and the antidepressant isocarboxazid, feature the isoxazole ring as a critical pharmacophore.[4][5][6][7]
The therapeutic versatility of isoxazole-containing compounds has driven extensive research into their synthesis.[4][8][9] Understanding the fundamental mechanisms of isoxazole ring construction is therefore paramount for researchers, scientists, and drug development professionals aiming to innovate in this space. This guide provides an in-depth exploration of the core synthetic strategies, moving from classical, foundational methods to modern, catalytic approaches. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into controlling critical outcomes like regioselectivity.
Mechanism 1: The Huisgen 1,3-Dipolar Cycloaddition
The most powerful and widely employed strategy for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[10][11][12][13][14] This reaction, a cornerstone of heterocyclic chemistry, proceeds through a concerted, pericyclic mechanism where the 4π electrons of the dipole and 2π electrons of the dipolarophile form a new five-membered ring in a single, stereoconservative step.[1][14][15]
Causality and Mechanistic Pathway
The utility of this method hinges on the controlled, in situ generation of the nitrile oxide, which is an unstable intermediate. The two primary pathways for its generation dictate the subsequent experimental setup:
-
Dehydrohalogenation of Hydroximoyl Halides: A common method involves treating a hydroximoyl chloride with a non-nucleophilic base (e.g., triethylamine). The base abstracts a proton, leading to the elimination of HCl and formation of the reactive nitrile oxide.
-
Oxidation of Aldoximes: A greener and often milder approach uses an oxidant (e.g., sodium hypochlorite (bleach), hypervalent iodine reagents) to convert a stable aldoxime precursor into the nitrile oxide.[1][11]
Once generated, the nitrile oxide rapidly undergoes cycloaddition with the alkyne present in the reaction mixture.
Figure 1: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Controlling Regioselectivity
A critical challenge in the synthesis of unsymmetrical isoxazoles is controlling the regiochemistry. The reaction of a nitrile oxide (R-CNO) with a terminal alkyne (R'-C≡CH) can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted products.
-
Electronic Control: Under thermal conditions, regioselectivity is governed by the frontier molecular orbitals (FMO) of the reactants. Typically, the reaction is dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This pairing generally favors the formation of the 3,5-disubstituted isoxazole .
-
Catalytic Control: The advent of copper(I) catalysis has revolutionized this reaction, providing excellent regiocontrol to selectively form the 3,5-disubstituted isomer.[16][17] The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide. This catalytic cycle lowers the activation energy and strongly directs the reaction pathway.[18] More recently, ruthenium catalysts have been developed to favor the synthesis of the alternative 3,4-disubstituted isoxazoles.[12]
Field-Proven Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable one-pot procedure starting from an aldoxime and a terminal alkyne.[17]
-
Setup: To a stirred solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL), add sodium ascorbate (0.1 mmol, 10 mol%).
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%). The mixture will turn into a yellow-green suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Mechanism 2: Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine
One of the oldest and most fundamental methods for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (NH₂OH).[7][19][20][21] This approach is conceptually similar to the Paal-Knorr synthesis of pyrroles and furans.[22]
Causality and Mechanistic Pathway
The reaction proceeds via a two-stage mechanism:
-
Oxime Formation: The more electrophilic nitrogen atom of hydroxylamine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a monoxime intermediate after dehydration.[20]
-
Intramolecular Cyclization: The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. A final dehydration step yields the aromatic isoxazole ring.[20]
The primary challenge with this method arises when using an unsymmetrical 1,3-diketone, as the initial nucleophilic attack can occur at either carbonyl group, leading to a mixture of regioisomeric isoxazoles.[7] This lack of regioselectivity has historically limited the method's utility.[7][19]
Figure 2: Cyclocondensation of a 1,3-dicarbonyl with hydroxylamine.
Achieving Regiocontrol with β-Enamino Diketones
Modern advancements have provided solutions to the regioselectivity problem. A powerful strategy involves the use of β-enamino diketones as substrates.[19][23] By converting one of the carbonyl groups into a less reactive enamine, the initial attack of hydroxylamine is directed specifically to the remaining, more electrophilic carbonyl carbon. The regiochemistry can be further controlled by the choice of solvent and the use of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂), which activates the carbonyl group.[19][23][24] This approach allows for the highly regioselective synthesis of specific polyfunctionalized isoxazoles.[23][25]
Field-Proven Experimental Protocol: Regioselective Synthesis from a β-Enamino Diketone
This protocol is adapted from methodologies developed for the regiocontrolled synthesis of 3,4,5-trisubstituted isoxazoles.[19][23]
-
Setup: In a round-bottom flask, dissolve the β-enamino diketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in acetonitrile (MeCN, 10 mL).
-
Catalyst Addition: Add boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv.) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired regioisomer.
Modern Synthetic Developments
Beyond the two core mechanistic pillars, the field continues to evolve with innovative, often catalyst-driven, strategies that offer alternative pathways or access to uniquely substituted isoxazoles.
-
Gold-Catalyzed Cycloisomerization: α,β-acetylenic oximes can be converted directly into substituted isoxazoles using gold(III) chloride (AuCl₃) as a catalyst. This method provides an efficient route to 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions.[16]
-
One-Pot Oxidation/Cyclization from Propargylamines: A novel one-pot sequence involves the oxidation of readily available propargylamines to their corresponding oximes using an oxidant like m-CPBA, followed by an intramolecular, copper-catalyzed cyclization to furnish the isoxazole ring.[16]
-
Green, Metal-Free Approaches: In line with the principles of sustainable chemistry, methods that avoid heavy metal catalysts are gaining prominence.[10] These include one-pot cascade reactions under ultrasonic irradiation, which can accelerate reaction rates and improve yields, often in aqueous media.[1][12][26]
Comparative Summary of Core Mechanisms
| Feature | 1,3-Dipolar Cycloaddition | Cyclocondensation of 1,3-Dicarbonyls |
| Generality & Scope | Very broad; wide tolerance of functional groups. | Good, but can be limited by substrate availability. |
| Regioselectivity | Can be an issue, but is excellently controlled with catalysts (Cu, Ru). | Poor with unsymmetrical dicarbonyls; can be controlled with modified substrates (β-enamino diketones) and catalysts (Lewis acids).[7][19][23] |
| Reaction Conditions | Often mild, especially with catalysis. | Can require harsh conditions (reflux), though modern methods are milder.[7] |
| Key Advantage | High efficiency and modularity; powerful for library synthesis. | Utilizes simple, classical starting materials. |
| Primary Limitation | Requires generation of unstable nitrile oxide intermediate. | Frequent formation of regioisomeric mixtures without specific controls.[7] |
Conclusion
The synthesis of the isoxazole ring is a mature yet dynamic field of organic chemistry. The classical methods of 1,3-dipolar cycloaddition and cyclocondensation remain the foundational pillars for constructing this vital heterocyclic core. The true expertise in the modern laboratory lies not just in knowing these pathways, but in understanding and manipulating the causal factors—catalysis, substrate modification, and reaction conditions—that govern their outcomes. The development of highly regioselective catalytic systems, particularly for the Huisgen cycloaddition, and the intelligent substrate design for the cyclocondensation reaction have transformed these methods into precise and reliable synthetic tools. As the demand for novel, complex small molecules in drug discovery continues to grow, a deep mechanistic understanding of these core transformations will remain essential for any scientist working at the forefront of medicinal chemistry.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 15. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 16. Isoxazole synthesis [organic-chemistry.org]
- 17. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. youtube.com [youtube.com]
- 21. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 22. grokipedia.com [grokipedia.com]
- 23. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
Physical appearance and form of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Introduction
For professionals in drug discovery and medicinal chemistry, a comprehensive understanding of a compound's physical form is not merely academic; it is a cornerstone of successful development. The physical and chemical characteristics of an active pharmaceutical ingredient (API) or a key intermediate dictate its behavior in formulation, its stability, and ultimately, its bioavailability. This guide provides a detailed examination of this compound, a heterocyclic building block with significant potential in the synthesis of novel therapeutic agents.[1] This document moves beyond a simple data sheet to offer field-proven insights into not only what is known about this compound but also how to approach its full characterization, ensuring a foundation of scientific integrity for its application in research and development.
Chemical Identity
The unambiguous identification of a compound is the first step in any rigorous scientific investigation. This compound is a distinct molecule featuring a fluorinated phenyl ring coupled to an isoxazole-carbaldehyde core.
-
Chemical Name: this compound
-
Synonym: 3-(3-fluorophenyl)-5-isoxazolecarbaldehyde
-
CAS Number: 885273-52-9[1]
-
Molecular Formula: C₁₀H₆FNO₂[1]
-
Molecular Weight: 191.16 g/mol [1]
-
Structure:
Physical and Chemical Properties
The data available from commercial suppliers provides a baseline for the physical properties of this compound. These values are essential for initial handling, experimental design, and quality control.
| Property | Value | Source(s) |
| Physical Form | Solid; Off-white amorphous powder | [1] |
| Melting Point | 78-85 °C | [1] |
| Purity | ≥ 97% (as determined by HPLC) | [1] |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Note on Melting Point: The provided melting range of 78-85 °C is relatively broad.[1] For a highly pure, crystalline substance, a sharp melting point (a range of <2 °C) is expected. This wider range is consistent with the supplier's description of the material as an "amorphous powder," which typically softens over a range of temperatures rather than melting at a precise point.
The Critical Role of Physical Form: Amorphous vs. Crystalline
The description of this compound as an "off-white amorphous powder" is a critical data point with significant implications for its application, particularly in drug development.[1] An amorphous solid lacks the long-range molecular order of a crystalline solid. This fundamental difference profoundly impacts material properties.
-
Solubility and Dissolution: Amorphous forms are generally more soluble and have faster dissolution rates than their crystalline counterparts. This is because no energy is required to break down a crystal lattice. For poorly soluble drug candidates, formulating an amorphous version can be a key strategy to enhance bioavailability.
-
Stability: The higher energy state of an amorphous solid makes it thermodynamically less stable. Over time, or when exposed to heat or moisture, an amorphous material may spontaneously convert to a more stable crystalline form. This conversion can drastically alter the drug's performance and is a major risk in formulation stability studies.
-
Handling and Processing: Crystalline powders often have better flowability and are easier to handle in manufacturing processes than amorphous powders, which can be more cohesive and prone to static charge.
The diagram below illustrates the relationship between a compound's physical form and these critical research and development considerations.
Caption: Relationship between physical form and key development properties.
Recommended Protocols for Full Physical Characterization
While supplier data provides a starting point, it is imperative for researchers to independently verify the properties of any new batch of a compound. One supplier explicitly notes that they do not collect analytical data for this product, placing the responsibility on the buyer to confirm identity and purity. The following workflow and protocols represent a robust, self-validating system for this purpose.
Caption: Standard workflow for the physical characterization of a new chemical sample.
Protocol: Solubility Determination
Causality: Understanding solubility is crucial for choosing appropriate solvents for reactions, purification, formulation, and analytical techniques like NMR and HPLC.
-
Preparation: Prepare vials containing a fixed amount of the compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a different analytical-grade solvent (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, DMSO, Ethyl Acetate) in small, precise increments (e.g., 100 µL).
-
Equilibration: After each addition, vortex the vial for 60 seconds and allow it to sit for 5 minutes. Observe for complete dissolution.
-
Classification: Record the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) and, if possible, quantitatively (e.g., >100 mg/mL, <10 mg/mL). This data directly informs the selection of solvents for subsequent analyses.
Protocol: Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, providing a chemical fingerprint of the molecule.
-
Sample Preparation: As the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Verify the presence of characteristic peaks. For this molecule, expect to see:
-
~1700 cm⁻¹: A strong C=O stretch from the aldehyde.
-
~1600-1450 cm⁻¹: C=C and C=N stretching from the aromatic and isoxazole rings.
-
~1250-1000 cm⁻¹: C-F stretching and C-O stretching.
-
~2850 and ~2750 cm⁻¹: Characteristic C-H stretches for the aldehyde proton (often weak).
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most detailed structural information, confirming the carbon-hydrogen framework and the connectivity of atoms. It is the gold standard for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, chosen based on solubility tests). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Based on the structure, the following signals are expected:
-
~10.0 ppm: A singlet corresponding to the aldehyde proton (-CHO).
-
~7.0-8.0 ppm: A complex series of multiplets corresponding to the protons on the 3-fluorophenyl ring and the proton on the isoxazole ring. The fluorine atom will induce additional splitting (coupling).
-
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Key expected signals include:
-
~185-195 ppm: The aldehyde carbonyl carbon.
-
~160-170 ppm: Carbons of the isoxazole ring.
-
~110-140 ppm: Aromatic carbons. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (J C-F).
-
Protocol: Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Analysis: In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z 192.0455. The high-resolution measurement can confirm the elemental formula C₁₀H₆FNO₂ to within a few parts per million (ppm), providing definitive proof of identity.
Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity and purity of the compound.
-
Handling: The compound is classified as Acute Toxicity, Oral, Category 4, and carries the GHS07 pictogram (exclamation mark) with the signal word "Warning". Use standard personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust and ingestion.
-
Storage: As recommended by suppliers, the compound should be stored at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen). This prevents degradation from atmospheric moisture and oxygen, and the cool temperature helps to inhibit any potential phase transition from the less stable amorphous form.
Conclusion
This compound is a valuable chemical intermediate whose utility is fundamentally linked to its physical form. While commercially available as an off-white amorphous powder, researchers must recognize the implications of this state on solubility, stability, and handling. The protocols and workflows detailed in this guide provide a framework for the rigorous, in-house characterization required to ensure data integrity and the successful application of this compound in advanced research and development programs. Adherence to these principles of verification and characterization constitutes a self-validating system, underpinning the trustworthiness of all subsequent experimental results.
References
Methodological & Application
Knoevenagel condensation protocol with 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.
An Application Note for the Synthesis of Knoevenagel Adducts from 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated systems from simple precursors.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, facilitated by a basic catalyst.[4][5] The resulting products are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[2][6]
This guide focuses on the application of the Knoevenagel condensation to this compound, a heterocyclic aldehyde of significant interest in medicinal and agrochemical research.[7] The isoxazole moiety is a key pharmacophore found in numerous bioactive molecules, and its functionalization via the Knoevenagel reaction opens pathways to novel derivatives with potential therapeutic applications.[7][8]
As a Senior Application Scientist, this document provides not just a protocol, but a strategic guide to understanding and executing this reaction. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into process optimization and characterization, ensuring a reproducible and validated synthetic methodology.
Mechanistic Rationale: The Role of the Catalyst
The Knoevenagel condensation proceeds through a well-understood, base-catalyzed mechanism.[1] When a secondary amine like piperidine is used, the reaction is believed to proceed via a dual-catalytic cycle involving both enolate and iminium ion intermediates, which enhances the reactivity of both coupling partners.[9][10]
-
Iminium Ion Formation: The catalyst (piperidine) first reacts with the aldehyde (this compound) to form a highly electrophilic iminium ion.[10][11]
-
Enolate Formation: Concurrently, the piperidine deprotonates the active methylene compound (e.g., malononitrile), creating a resonance-stabilized enolate.[1][11]
-
C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond.[10]
-
Elimination & Catalyst Regeneration: The resulting intermediate undergoes elimination of the amine catalyst and a molecule of water to yield the final α,β-unsaturated product.[5][10]
This mechanism explains why weak bases are preferred; strong bases could induce self-condensation of the aldehyde.[3]
Caption: Knoevenagel condensation mechanism via iminium ion pathway.
Experimental Protocols & Methodologies
This section provides two robust protocols: a conventional method ideal for standard laboratory setups and a microwave-assisted protocol for rapid, high-throughput synthesis.
Materials & Equipment
| Reagent/Material | Specification | Supplier Example |
| This compound | ≥97% purity | Sigma-Aldrich[12] |
| Malononitrile | ≥99% purity | Thermo Fisher Scientific[5] |
| Ethyl Cyanoacetate | ≥98% purity | Thermo Fisher Scientific[5] |
| Piperidine | ≥99% purity | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Standard Supplier |
| Ammonium Acetate | ≥98% purity | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Standard Supplier |
| Magnetic Stirrer with Hotplate | Standard Laboratory Grade | --- |
| Microwave Synthesizer | Dedicated unit | --- |
| Rotary Evaporator | Standard Laboratory Grade | --- |
Protocol 1: Conventional Piperidine-Catalyzed Synthesis
This method is a reliable, well-established procedure yielding high-purity products.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 191.16 mg).
-
Reagent Addition: Add the active methylene compound, for example, malononitrile (1.1 mmol, 72.67 mg). Dissolve the solids in 10 mL of ethanol.
-
Catalyst Introduction: While stirring the solution at room temperature, add a catalytic amount of piperidine (0.1 mmol, ~10 µL) dropwise. Causality Note: Adding the catalyst last ensures the aldehyde and active methylene compound are fully dissolved, promoting a homogeneous reaction.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress every 30 minutes using TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.[13]
-
Work-up and Isolation: Upon completion (disappearance of the aldehyde spot on TLC), cool the mixture in an ice bath. The product will often precipitate. If it does not, reduce the solvent volume by half using a rotary evaporator.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize the compound using NMR, IR, and Mass Spectrometry. The expected product is 2-((3-(3-fluorophenyl)isoxazol-5-yl)methylene)malononitrile.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This green chemistry approach offers significantly reduced reaction times and avoids the use of bulk organic solvents.[14][15][16]
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (1.0 mmol, 191.16 mg), malononitrile (1.1 mmol, 72.67 mg), and a catalytic amount of ammonium acetate (0.2 mmol, 15.4 mg).[14]
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100-120°C for 3-5 minutes at a power of ~300 W.[14] Safety Note: Always follow the specific operational guidelines for your microwave reactor model.
-
Work-up and Isolation: After the reaction, allow the vial to cool to room temperature. Add 5 mL of cold water to the solid mass and break it up with a spatula.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Drying and Characterization: Dry the product under vacuum and proceed with characterization.
Data Summary and Characterization
The success of the synthesis is validated through rigorous analytical characterization.
Table of Reaction Parameters
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Microwave) |
| Active Methylene | Malononitrile | Malononitrile |
| Catalyst | Piperidine | Ammonium Acetate |
| Solvent | Ethanol | Solvent-Free |
| Temperature | Room Temperature (or 40-50°C) | 100-120°C |
| Time | 2-4 hours | 3-5 minutes |
| Typical Yield | >90% | >95% |
Expected Analytical Data for 2-((3-(3-fluorophenyl)isoxazol-5-yl)methylene)malononitrile
-
¹H NMR: The characteristic aldehyde proton signal (~10.0 ppm) from the starting material will disappear. A new singlet for the vinylic proton will appear in the range of 7.5-8.5 ppm. Aromatic protons will be observed in their expected regions.
-
¹³C NMR: Disappearance of the aldehyde carbonyl carbon (~180-190 ppm). Appearance of new signals for the C=C double bond and the nitrile carbons (~115 ppm).
-
FT-IR (cm⁻¹): Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong C≡N stretch (~2220 cm⁻¹) and a C=C stretch (~1600 cm⁻¹).
-
Mass Spec (MS): The molecular ion peak corresponding to the product's mass (C₁₃H₆FN₃O, MW: 239.21) should be observed.
Experimental Workflow Visualization
The overall process from setup to final analysis follows a logical and systematic sequence.
References
- 1. purechemistry.org [purechemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. chemimpex.com [chemimpex.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 15. oatext.com [oatext.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Leveraging 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde in Advanced Multicomponent Reactions for Drug Discovery
Introduction: The Convergence of Privileged Scaffolds and Synthetic Efficiency
In the landscape of modern drug discovery, the rapid generation of molecular diversity from simple, readily available building blocks is paramount. Multicomponent reactions (MCRs) stand out as a powerful strategy, enabling the construction of complex, drug-like molecules in a single, atom-economical step.[1][2][3] This approach not only accelerates the discovery timeline but also aligns with the principles of green chemistry by minimizing waste and reducing the number of synthetic operations.[1][2]
At the core of many successful therapeutic agents lies the isoxazole ring , a five-membered heterocycle recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds, including antifungal and antibacterial agents.[4][5][6] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly attractive motif for medicinal chemists.[6] Furthermore, the strategic incorporation of fluorine atoms into drug candidates is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability.[7][8]
This guide focuses on the utility of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde , a versatile building block that combines these three key features: an MCR-reactive aldehyde, a biologically relevant isoxazole core, and a strategically placed fluorine atom. We will provide detailed, field-tested protocols for its application in several cornerstone multicomponent reactions, explaining the causality behind experimental choices to empower researchers in their quest for novel therapeutic agents.
Core Chemistry: Why this compound is an Ideal MCR Substrate
The synthetic utility of this compound is anchored in the reactivity of its C5-aldehyde group. This electrophilic center serves as the primary point of engagement for nucleophilic attack, initiating a cascade of bond-forming events that define multicomponent reactions. In reactions like the Ugi and Passerini, it reacts with an isocyanide and other components. In condensation reactions like the Hantzsch and Biginelli, it first reacts with an active methylene compound or a nitrogen nucleophile to form a key intermediate that drives the subsequent cyclization. The stability of the fluorophenyl-isoxazole core ensures it remains intact throughout these transformations, serving as a foundational element in the final molecular architecture.
Application Protocol: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCRs, renowned for its ability to rapidly assemble four distinct inputs—an aldehyde, a primary amine, a carboxylic acid, and an isocyanide—into a complex α-acylamino amide scaffold.[9][10] This reaction is exceptionally valuable for creating peptide-like structures and diverse compound libraries.
Causality & Mechanistic Insight
The reaction is believed to proceed through the initial formation of a Schiff base from the aldehyde and amine. This iminium ion is then attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. Finally, this intermediate is intercepted by the carboxylate anion in a Mumm rearrangement to yield the stable Ugi product. The choice of a non-nucleophilic solvent like methanol is critical to prevent it from competing with the intended reactants.
Caption: Ugi Four-Component Reaction (U-4CR) Workflow.
Experimental Protocol: Synthesis of a Representative α-Acylamino Amide
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 191 mg).
-
Solvent Addition: Dissolve the aldehyde in 10 mL of methanol.
-
Component Addition: Sequentially add benzylamine (1.0 mmol, 107 mg), acetic acid (1.0 mmol, 60 mg), and tert-butyl isocyanide (1.0 mmol, 83 mg) to the stirring solution at room temperature.
-
Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Dissolve the resulting residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Ugi Reaction
| Component | Role | M.W. | Stoichiometry |
| This compound | Aldehyde | 191.15 | 1.0 eq |
| Benzylamine | Amine | 107.15 | 1.0 eq |
| Acetic Acid | Carboxylic Acid | 60.05 | 1.0 eq |
| tert-Butyl Isocyanide | Isocyanide | 83.13 | 1.0 eq |
| Expected Yield: | Product | - | 65-85% |
Note on Validation: Low yields may result from impure reagents or a less reactive amine/isocyanide. The reaction can be gently heated (40-50 °C) to drive it to completion, although this may increase side product formation. Using 2,2,2-trifluoroethanol as a solvent can sometimes improve yields for less reactive components.[11]
Application Protocol: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is the oldest isocyanide-based MCR, combining an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[12][13] It provides a direct route to functionalized ester and amide motifs, which are common in pharmaceuticals.
Causality & Mechanistic Insight
The reaction is generally accepted to proceed via a concerted, non-ionic mechanism in aprotic solvents, where a hydrogen-bonded cluster of the aldehyde and carboxylic acid is attacked by the isocyanide through a cyclic transition state.[13] This mechanism explains why the reaction is often faster in non-polar solvents. In polar, protic solvents, an alternative ionic pathway involving a protonated carbonyl may operate.[12]
Caption: Simplified Passerini Reaction Mechanism.
Experimental Protocol: Synthesis of a Representative α-Acyloxy Amide
-
Reagent Preparation: In a dry 25 mL round-bottom flask under a nitrogen atmosphere, combine this compound (1.0 mmol, 191 mg) and benzoic acid (1.0 mmol, 122 mg).
-
Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM).
-
Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol, 109 mg) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to remove unreacted benzoic acid, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford the desired α-acyloxy amide.
Data Summary: Passerini Reaction
| Component | Role | M.W. | Stoichiometry |
| This compound | Aldehyde | 191.15 | 1.0 eq |
| Benzoic Acid | Carboxylic Acid | 122.12 | 1.0 eq |
| Cyclohexyl Isocyanide | Isocyanide | 109.18 | 1.0 eq |
| Expected Yield: | Product | - | 70-90% |
Note on Validation: The reaction is sensitive to water; ensure all glassware is dry and anhydrous solvents are used. If the reaction is sluggish, increasing the concentration of reactants can accelerate the rate, consistent with its trimolecular nature.[12]
Application Protocol: The Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR for generating 1,4-dihydropyridines (DHPs), a scaffold famous for its application in calcium channel blockers like nifedipine and amlodipine.[14] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[14][15]
Causality & Mechanistic Insight
The reaction proceeds through two parallel pathways that converge. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition between the Knoevenagel adduct and the enamine, followed by cyclization and dehydration, yields the final 1,4-DHP product. Refluxing in ethanol is a standard condition that provides sufficient thermal energy for all steps to proceed efficiently.
Caption: Hantzsch Dihydropyridine Synthesis Workflow.
Experimental Protocol: Synthesis of a 4-Isoxazolyl-1,4-Dihydropyridine
-
Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 191 mg), ethyl acetoacetate (2.0 mmol, 260 mg), and ammonium acetate (1.2 mmol, 92 mg).
-
Solvent Addition: Add 15 mL of ethanol.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring for 4-8 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol and dry under vacuum to obtain the pure 1,4-dihydropyridine. Recrystallization from ethanol can be performed if further purification is needed.
Data Summary: Hantzsch Synthesis
| Component | Role | M.W. | Stoichiometry |
| This compound | Aldehyde | 191.15 | 1.0 eq |
| Ethyl Acetoacetate | β-Ketoester | 130.14 | 2.0 eq |
| Ammonium Acetate | Nitrogen Source | 77.08 | 1.2 eq |
| Expected Yield: | Product | - | 75-95% |
Note on Validation: The product often precipitates directly from the reaction mixture in high purity. If no precipitate forms, the solvent can be partially evaporated and the mixture cooled again. Microwave irradiation has been shown to significantly reduce reaction times for Hantzsch syntheses.[14][16]
Application Protocol: The Biginelli Reaction
First reported in 1893, the Biginelli reaction is a simple and direct method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[17] These scaffolds are important in medicinal chemistry, with applications as antiviral, antibacterial, and anticancer agents.[18]
Causality & Mechanistic Insight
The reaction is typically acid-catalyzed. The most widely accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final DHPM product. The use of a Lewis acid like Tris(pentafluorophenyl)borane or a Brønsted acid like HCl is crucial for activating the aldehyde and catalyzing the key steps.[19]
Caption: Simplified Biginelli Reaction Mechanism.
Experimental Protocol: Synthesis of a Representative DHPM
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 191 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and urea (1.5 mmol, 90 mg).
-
Solvent and Catalyst: Add 10 mL of ethanol followed by a catalytic amount of concentrated hydrochloric acid (3-4 drops) or Tris(pentafluorophenyl)borane (1 mol%, 5 mg).[19]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into 50 mL of ice-cold water and stir for 15 minutes.
-
Purification: Collect the resulting solid by vacuum filtration, wash with cold water, and dry. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.
Data Summary: Biginelli Reaction
| Component | Role | M.W. | Stoichiometry |
| This compound | Aldehyde | 191.15 | 1.0 eq |
| Ethyl Acetoacetate | β-Ketoester | 130.14 | 1.0 eq |
| Urea | Urea Component | 60.06 | 1.5 eq |
| Expected Yield: | Product | - | 80-95% |
Note on Validation: Using thiourea in place of urea will yield the corresponding dihydropyrimidinethione, which can be more reactive for subsequent modifications.[20] The choice and amount of acid catalyst can significantly impact reaction time and yield; optimization may be required for different substrates.[19]
Conclusion
This compound has proven to be an exceptionally versatile and valuable building block for the synthesis of complex heterocyclic structures via multicomponent reactions. The protocols detailed herein for the Ugi, Passerini, Hantzsch, and Biginelli reactions demonstrate its utility in generating diverse molecular scaffolds with high potential for biological activity. By combining the synthetic efficiency of MCRs with the privileged nature of the fluorinated isoxazole motif, researchers are well-equipped to accelerate the design and synthesis of novel candidates for drug discovery programs.[5][21]
References
- 1. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 2. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 10. Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 19. ias.ac.in [ias.ac.in]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Preparation of fluorescent probes from 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.
Application Notes & Protocols
Title: Strategic Synthesis of Novel Fluorophores from 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde for Advanced Imaging and Sensing Applications
Abstract
The isoxazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties.[1][2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic preparation of novel fluorescent probes starting from the versatile building block, this compound.[4] We present a detailed, field-proven protocol for synthesizing a push-pull fluorophore via Knoevenagel condensation, a foundational carbon-carbon bond-forming reaction.[5] This guide emphasizes the causality behind experimental choices, robust characterization methodologies, and the evaluation of key photophysical properties. The protocols are designed to be self-validating, ensuring researchers can confidently synthesize, purify, and characterize these valuable molecular tools for a range of applications, including high-resolution cellular imaging and biosensing.[4][6][7]
Introduction: The Isoxazole Core in Fluorescent Probe Design
Fluorescent probes are indispensable tools in modern biomedical research, enabling the real-time visualization of cellular processes with high spatial and temporal resolution.[6] The design of effective probes hinges on the selection of a core scaffold that is synthetically accessible and possesses tunable photophysical properties. Isoxazole derivatives have emerged as powerful fluorophores, offering a stable, electron-rich aromatic system that can be readily functionalized.[1][2]
The starting material, this compound, is an ideal precursor for several reasons:
-
The Isoxazole Aldehyde: The aldehyde group at the 5-position is a versatile chemical handle, perfectly primed for extending the π-conjugated system through reactions like the Knoevenagel or Wittig condensation. This extension is critical for shifting the molecule's absorption and emission into the visible spectrum.
-
The 3-Fluorophenyl Moiety: The fluorine substitution serves a dual purpose. It subtly modulates the electronic properties of the isoxazole ring through inductive effects and can enhance metabolic stability and binding affinity in biological systems, a key consideration in drug development.[4]
-
Synthetic Accessibility: This compound serves as a key intermediate in the synthesis of a wide array of more complex molecules.[4][7]
This guide will focus on the Knoevenagel condensation, a reliable and high-yielding reaction, to couple the isoxazole carbaldehyde with an active methylene compound, thereby creating a donor-acceptor (D-A) type fluorophore.
Core Synthetic Strategy: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. This reaction is the cornerstone of our synthetic approach.
Mechanism Rationale:
-
Deprotonation: A base (e.g., piperidine, ZnO) abstracts a proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (nucleophile).[8][9]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the this compound.
-
Protonation & Dehydration: The resulting intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to form the final, highly conjugated product.
This strategy effectively transforms a non-fluorescent aldehyde into a vibrant fluorophore by creating an extended π-system that can absorb and emit light.
Caption: General workflow for the synthesis of an isoxazole-based fluorescent probe.
Detailed Experimental Protocols
Protocol 1: Synthesis of (E)-2-((3-(3-fluorophenyl)isoxazol-5-yl)methylene)malononitrile
Principle: This protocol details the base-catalyzed Knoevenagel condensation between this compound and malononitrile. Malononitrile is chosen as the active methylene partner for its ability to act as a strong electron-accepting group, which promotes the formation of a "push-pull" system essential for strong fluorescence.
Materials and Reagents:
-
This compound (≥97% purity)[4]
-
Malononitrile (≥99% purity)
-
Ethanol (ACS grade)
-
Piperidine (Reagent grade)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Methodology:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.91 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add 2-3 drops of piperidine using a Pasteur pipette. The addition of a base is crucial to initiate the deprotonation of malononitrile, generating the required nucleophile.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. A solid precipitate should begin to form within 15-30 minutes. Monitor the reaction's progress by TLC (using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot has been completely consumed (typically 1-2 hours).
-
Product Isolation (Work-up): Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with 20 mL of cold ethanol, followed by 20 mL of cold deionized water to remove any unreacted starting materials and catalyst.
-
Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to yield fine, crystalline needles.
-
Drying: Dry the purified product under vacuum to obtain the final compound as a stable, off-white to pale yellow solid.
Expected Outcome:
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow crystalline solid.
Protocol 2: Structural and Purity Characterization
Principle: It is imperative to confirm the identity and purity of the synthesized probe. A combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been obtained.[11]
Methodologies:
-
¹H NMR Spectroscopy: Dissolve ~5-10 mg of the product in deuterated chloroform (CDCl₃) or DMSO-d₆. The disappearance of the aldehyde proton signal (δ ≈ 9.9-10.1 ppm) and the appearance of a new singlet for the vinylic proton (δ ≈ 8.0-8.5 ppm) are key diagnostic markers.
-
¹³C NMR Spectroscopy: Provides confirmation of the carbon framework.
-
FT-IR Spectroscopy: Acquire a spectrum using KBr pellet or ATR. Look for a strong, sharp peak around 2220-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretch and the absence of the aldehyde C-H stretch.
-
Mass Spectrometry (ESI-MS): Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze to confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₃H₇FN₄O).
Table 1: Expected Spectroscopic Data
| Technique | Key Observation/Value | Rationale |
| ¹H NMR | δ ≈ 8.2 ppm (s, 1H) | Appearance of new vinylic proton |
| δ ≈ 7.5-8.0 ppm (m) | Aromatic protons from the fluorophenyl ring | |
| δ ≈ 7.2 ppm (s, 1H) | Isoxazole ring proton | |
| FT-IR | ~2230 cm⁻¹ | C≡N stretching vibration |
| ~1600 cm⁻¹ | C=C stretching vibration | |
| MS (ESI+) | m/z = 240.06 (calc.) | Corresponds to the molecular formula [C₁₃H₇FN₄O] |
Protocol 3: Photophysical Property Evaluation
Principle: The utility of a fluorescent probe is defined by its photophysical properties, including its absorption and emission wavelengths, Stokes shift, and quantum yield.[12][13] These parameters dictate the optimal instrumental setup for imaging and the probe's brightness.
Methodology:
-
Solution Preparation: Prepare a 1 mM stock solution of the purified probe in DMSO. From this, prepare a dilute working solution (e.g., 10 µM) in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, or dichloromethane) for analysis.
-
UV-Visible Absorption: Using a spectrophotometer, scan the absorbance of the working solution from 300 nm to 600 nm to determine the maximum absorption wavelength (λ_abs_max).
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λ_abs_max. Scan the emission spectrum over a range approximately 20 nm above the excitation wavelength to 700 nm to determine the maximum emission wavelength (λ_em_max).
-
Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em_max - λ_abs_max. A larger Stokes shift is generally desirable to minimize self-quenching and spectral overlap.
-
Quantum Yield (Φ_F) Determination (Relative Method):
-
Prepare a series of solutions of a reference standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) and the synthesized probe, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the reference at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Table 2: Representative Photophysical Data (in Ethanol)
| Parameter | Typical Value | Significance |
| λ_abs_max | 380-410 nm | Wavelength for optimal excitation |
| λ_em_max | 480-520 nm | Color of the emitted light (e.g., blue-green) |
| Stokes Shift | 100-120 nm | Good separation between excitation and emission |
| Quantum Yield (Φ_F) | > 0.50 | Indicates high brightness and efficiency[11] |
Application Pathway: From Synthesis to Cellular Imaging
The synthesized probe, with its favorable photophysical properties, is a prime candidate for biological imaging. Its lipophilic nature suggests it may be cell-permeable, allowing for the visualization of intracellular structures.
Caption: A logical workflow from a purified probe to its application in cellular imaging.
Expert Insights & Troubleshooting
-
Causality of Reagent Choice: The use of malononitrile is a strategic choice to induce a significant intramolecular charge transfer (ICT) from the relatively electron-rich isoxazole ring to the electron-deficient dicyanovinyl group upon photoexcitation. This ICT character is responsible for the probe's sensitivity to its environment and its large Stokes shift.[13]
-
Troubleshooting Synthesis: If the reaction fails to proceed or yields are low, ensure the aldehyde starting material has not oxidized to the corresponding carboxylic acid. The freshness of the piperidine catalyst is also important. If the product is difficult to purify, consider using an alternative green chemistry protocol with a recyclable catalyst like nano-ZnO, which can simplify work-up.[8][9]
-
Future Probe Development: This core structure can be further elaborated. For example, the 3-phenyl ring can be functionalized with reactive groups (e.g., NHS esters, azides) to enable covalent labeling of specific biomolecules. Alternatively, adding specific targeting moieties (e.g., enzyme substrates) can transform this general imaging agent into a highly selective biosensor.[6][14]
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. ijcps.org [ijcps.org]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde as a Key Intermediate for Selective COX-2 Inhibitors
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, a critical intermediate for the development of selective Cyclooxygenase-2 (COX-2) inhibitors. We present detailed, field-proven protocols for the synthesis of this key building block, its purification, and its subsequent elaboration into a potent and selective COX-2 inhibitor. The causality behind experimental choices, mechanistic insights, and protocols for biological evaluation are discussed to provide researchers, scientists, and drug development professionals with a self-validating framework for advancing novel anti-inflammatory agents.
Introduction: The Strategic Importance of the Isoxazole Scaffold in COX-2 Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the biosynthetic pathway of prostanoids, which are critical mediators of inflammation, pain, and fever. The enzyme exists in at least two distinct isoforms: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is typically induced by inflammatory stimuli.
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to well-documented gastrointestinal side effects due to the inhibition of COX-1. The development of selective COX-2 inhibitors was a landmark achievement in medicinal chemistry, offering potent anti-inflammatory and analgesic effects with a significantly improved gastrointestinal safety profile.
The 3,4-diarylisoxazole scaffold has emerged as a privileged pharmacophore in a multitude of selective COX-2 inhibitors, most notably in the drug Valdecoxib. The isoxazole ring serves as a stable and synthetically versatile core, while the specific substitution pattern dictates potency and selectivity. The this compound intermediate is a particularly valuable building block. The fluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties, while the aldehyde at the 5-position provides a versatile chemical handle for introducing the crucial pharmacophoric elements required for selective COX-2 binding.
Synthesis of the Key Intermediate: this compound
The most robust and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This protocol outlines a reliable pathway to the target intermediate starting from commercially available materials.
Synthetic Workflow Overview
The synthesis is a two-step process: (1) Generation of 3-fluorobenzonitrile oxide from the corresponding aldoxime, and (2) in situ 1,3-dipolar cycloaddition with a protected propargyl aldehyde equivalent.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
3-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol, Water (deionized)
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Propargyl aldehyde diethyl acetal
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (2M)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (HPLC grade)
Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This is a standard condensation reaction to form the oxime. Sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.
-
-
Once the reaction is complete, reduce the volume of ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Safety Note: This reaction should be performed in a well-ventilated fume hood.
-
Dissolve the crude 3-fluorobenzaldehyde oxime (1.0 eq) in DMF. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise while maintaining the temperature below 40 °C.
-
Stir for 1 hour at room temperature to form the intermediate hydroximoyl chloride.
-
Rationale: NCS is an effective chlorinating agent for converting the oxime into the hydroximoyl chloride, which is the direct precursor to the reactive nitrile oxide dipole.
-
-
In a separate flask, dissolve propargyl aldehyde diethyl acetal (1.1 eq) in anhydrous diethyl ether.
-
Slowly add a solution of the crude hydroximoyl chloride in DMF to the ethereal solution of the alkyne.
-
Cool the mixture to 0 °C and add triethylamine (TEA) (1.2 eq) dropwise over 30 minutes.
-
Rationale: TEA is a non-nucleophilic base that facilitates the elimination of HCl from the hydroximoyl chloride to generate the 3-fluorobenzonitrile oxide in situ. This highly reactive intermediate immediately undergoes cycloaddition with the alkyne. Using a protected aldehyde (acetal) is crucial to prevent side reactions with the aldehyde functionality.
-
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylammonium chloride salt and concentrate the filtrate.
-
Dissolve the crude residue in a mixture of tetrahydrofuran (THF) and 2M HCl (3:1 v/v) and stir at room temperature for 4-6 hours to deprotect the acetal.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with DCM (3x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
Purification and Characterization
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Expected Data |
| Physical State | Solid |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.9-10.1 (s, 1H, -CHO), δ 7.4-7.8 (m, 4H, Ar-H), δ 7.0-7.2 (s, 1H, Isoxazole-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 (CHO), δ ~170 (Isoxazole C5), δ ~160 (Isoxazole C3), δ ~162 (d, J=245 Hz, C-F), δ ~105 (Isoxazole C4), Ar-C signals |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch, aldehyde), ~1610 (C=N stretch), ~1450 (C=C stretch), ~1250 (C-F stretch) |
| Mass Spec (ESI+) | m/z 192.04 [M+H]⁺ |
| Note: NMR chemical shifts are approximate and based on analogous structures. |
Application: Elaboration into a Selective COX-2 Inhibitor
The aldehyde functionality of the intermediate is a versatile handle for introducing the sulfonamide pharmacophore required for potent and selective COX-2 inhibition. This protocol describes a reductive amination pathway.
Synthetic Workflow
Caption: Synthesis of a target COX-2 inhibitor via reductive amination.
Protocol for Reductive Amination
-
Suspend this compound (1.0 eq) and 4-aminobenzenesulfonamide (1.05 eq) in 1,2-dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Rationale: The acid catalyst promotes the condensation between the aldehyde and the amine to form an iminium ion, which is the species that will be reduced.
-
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Rationale: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than other hydrides like sodium borohydride, allowing for the in situ reduction of the formed iminium ion without significantly reducing the starting aldehyde.
-
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final compound.
Biological Evaluation: Assessing COX-2 Selectivity and Potency
Mechanism of COX Inhibition
Selective COX-2 inhibitors typically possess a side group, such as the sulfonamide moiety in our target molecule, that can project into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1. This structural difference, primarily due to an isoleucine (Ile523) in COX-1 versus a smaller valine (Val523) in COX-2, is the molecular basis for selectivity.
Caption: Mechanism of selective COX-2 inhibition in the arachidonic acid pathway.
Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available COX inhibitor screening assay kits.
-
Reagent Preparation: Prepare assay buffer, heme, enzyme (ovine or human recombinant COX-1 and COX-2), arachidonic acid (substrate), and a colorimetric substrate solution as per the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Create a series of dilutions to determine the IC₅₀ value.
-
Assay Procedure (96-well plate format):
-
To each well, add buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound dilutions or a vehicle control (DMSO).
-
Incubate for 10 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for 2 minutes at 37 °C.
-
Stop the reaction and develop the color by adding the colorimetric substrate solution followed by a stabilizing solution.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Expected Results and Interpretation
The goal is to identify a compound with a low nanomolar to low micromolar IC₅₀ for COX-2 and a significantly higher IC₅₀ for COX-1. The selectivity index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A high SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |
| Celecoxib (Reference) | >10 | 0.04 | >250 |
| Target Inhibitor (Hypothetical) | 8.5 | 0.09 | 94.4 |
A high SI suggests that the compound will likely have potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel COX-2 inhibitors. The synthetic protocols provided herein offer a reliable and scalable route to this key building block. The subsequent elaboration via reductive amination and the outlined biological evaluation methods provide a clear roadmap for researchers to develop and test new generations of safer anti-inflammatory drugs. The inherent modularity of this synthetic approach allows for extensive structure-activity relationship (SAR) studies by varying both the phenyl substitution on the isoxazole ring and the amine component used in the final step.
Application Notes & Protocols: Strategic Synthesis of Novel Anti-inflammatory Agents from 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of potential anti-inflammatory agents utilizing 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde as a key starting material.[3] We will explore two primary synthetic pathways: Schiff base formation and Knoevenagel condensation. These routes are chosen for their reliability, versatility, and high yield in generating molecular diversity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design, execution, and characterization of novel isoxazole derivatives.
Introduction: The Rationale for Isoxazole-Based Anti-inflammatory Agents
Inflammation is a critical biological response to injury or infection, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and Crohn's disease.[4] A primary driver of the inflammatory cascade is the cyclooxygenase (COX) enzyme, which mediates the production of prostaglandins.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. However, non-selective NSAIDs can cause significant gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme.[5]
The isoxazole ring is a key pharmacophore in several selective COX-2 inhibitors, such as Valdecoxib, highlighting its potential in designing safer and more targeted anti-inflammatory drugs.[1][2][6] The starting material, this compound, is a versatile building block.[3] The aldehyde functional group is highly reactive and amenable to various chemical transformations, allowing for the systematic generation of a library of derivatives. The 3-fluorophenyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties.
This guide will detail the synthesis of two classes of derivatives from this starting material, their subsequent characterization, and a standard protocol for evaluating their anti-inflammatory efficacy in vivo.
Synthetic Strategy Overview
The aldehyde group of this compound serves as the primary reaction site. We will leverage this reactivity to create carbon-nitrogen (C=N, imine) and carbon-carbon (C=C) double bonds, leading to two distinct classes of compounds with potential anti-inflammatory activity.
Materials and Reagents
| Material | Grade | Supplier |
| This compound | ≥97% (HPLC) | Sigma-Aldrich |
| Substituted Anilines (e.g., 4-chloroaniline) | Reagent Grade | Sigma-Aldrich |
| Malononitrile | Reagent Grade | Sigma-Aldrich |
| Diethyl Malonate | Reagent Grade | Sigma-Aldrich |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Deuterated Solvents (CDCl₃, DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |
| Silica Gel 60 (for column chromatography) | 230-400 mesh | Merck |
| TLC Plates (Silica Gel 60 F₂₅₄) | - | Merck |
Detailed Synthetic Protocols
Protocol 1: Synthesis of Isoxazole-based Schiff Bases via Condensation
Schiff base formation is a robust condensation reaction between an aldehyde and a primary amine.[7] The resulting imine bond is a key structural motif in many biologically active compounds. The reaction is typically catalyzed by a small amount of acid.[8]
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 191.16 mg) in 20 mL of absolute ethanol.
-
Amine Addition: To this solution, add an equimolar amount (1.0 mmol) of the desired substituted primary amine (e.g., 4-chloroaniline, 127.57 mg).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours.[9]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate often forms. If so, collect the product by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure until a precipitate appears, then filter.[10]
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallize the product from a suitable solvent like ethanol or perform column chromatography.
Protocol 2: Synthesis of Isoxazole Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[11] This reaction is highly effective for creating α,β-unsaturated systems, which are also prevalent in anti-inflammatory agents. A weak base like piperidine is commonly used as a catalyst.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 191.16 mg) and an active methylene compound (e.g., malononitrile, 1.0 mmol, 66.06 mg) in 20 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops) to the mixture. Piperidine acts as a base to deprotonate the active methylene compound, generating the nucleophilic carbanion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often rapid and may be exothermic.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 8:2 Hexane:Ethyl Acetate), observing the consumption of the aldehyde.
-
Work-up and Isolation: Upon completion, a solid product usually precipitates from the solution. Collect the solid by vacuum filtration. If the product remains in solution, pour the mixture into ice-cold water to induce precipitation.[12]
-
Purification: Wash the filtered solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the final compound.
Characterization of Synthesized Compounds
The identity and purity of the synthesized derivatives must be confirmed using standard spectroscopic techniques.[13][14]
-
Infrared (IR) Spectroscopy: Used to confirm the formation of the desired functional groups.
-
Schiff Bases: Look for the appearance of a C=N (imine) stretching band around 1620-1650 cm⁻¹ and the disappearance of the C=O (aldehyde) stretch (around 1700 cm⁻¹) and N-H stretches from the primary amine.[15]
-
Knoevenagel Products: Look for the disappearance of the C=O (aldehyde) stretch and the appearance of a C=C (alkene) stretch around 1600-1640 cm⁻¹. If malononitrile is used, a strong C≡N (nitrile) stretch will be present around 2220-2260 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
¹H NMR: The aldehyde proton signal (around 9-10 ppm) should disappear. For Schiff bases, a new imine proton signal (-CH=N-) will appear around 8-9 ppm. For Knoevenagel products, a new vinyl proton signal (-CH=C-) will appear, typically between 6-8 ppm.
-
¹³C NMR: Confirm the disappearance of the aldehyde carbonyl carbon (around 190 ppm) and the appearance of new signals for the imine or alkene carbons.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula.[14]
Table 1: Expected Spectroscopic Data for an Exemplary Schiff Base Derivative (Product of this compound and 4-chloroaniline)
| Technique | Expected Observation |
| IR (cm⁻¹) | ~1630 (C=N stretch), Disappearance of ~1700 (C=O) and ~3300-3400 (N-H) |
| ¹H NMR (ppm) | Disappearance of aldehyde proton (~9.8 ppm). Appearance of imine proton (~8.5 ppm). Signals for aromatic and isoxazole protons. |
| MS (m/z) | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₁₆H₁₀ClFN₂O. |
Protocol for In Vivo Anti-inflammatory Activity Evaluation
The carrageenan-induced rat paw edema model is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[16][17][18]
Principle: Carrageenan, when injected into the sub-plantar tissue of a rat's paw, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: Use healthy Wistar rats (150-200g). House them in standard conditions for at least one week before the experiment to allow for acclimatization.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I (Control): Receives the vehicle only (e.g., 0.5% Sodium CMC suspension).
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium, 10 mg/kg, p.o.).[5]
-
Group III, IV, etc. (Test): Receive the synthesized compounds at various doses (e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Perspectives
This guide outlines robust and efficient synthetic pathways for generating novel anti-inflammatory drug candidates from this compound. The protocols for Schiff base formation and Knoevenagel condensation are highly versatile, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies. The described methods for chemical characterization and in vivo biological evaluation provide a self-validating system for identifying promising lead compounds. Further research should focus on exploring a wider range of amines and active methylene compounds to optimize the anti-inflammatory activity and pharmacokinetic profile of these isoxazole derivatives.[1]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Synthesis and structures of three isoxazole-containing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ommegaonline.org [ommegaonline.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. jocpr.com [jocpr.com]
Application Notes and Protocols for the Development of Novel Analgesics from 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Introduction: The Isoxazole Scaffold in Analgesic Discovery
The pursuit of novel analgesics with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. The isoxazole nucleus is a privileged heterocyclic scaffold due to its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and notably, analgesic properties.[4][5] The starting material, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, represents a promising scaffold for the development of new chemical entities for pain management.[6] The presence of a reactive carbaldehyde group at the 5-position provides a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space to identify potent and selective analgesic compounds. The 3-(3-fluorophenyl) substituent can contribute favorably to binding interactions and pharmacokinetic properties.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and pharmacological evaluation of novel analgesic candidates derived from this compound. The protocols outlined herein are designed to be self-validating, with integrated decision-making points to guide the lead optimization process.
Strategic Development Workflow
The development of novel analgesics from the starting scaffold will follow a logical, multi-stage process. This workflow is designed to efficiently identify and characterize promising lead compounds.
Caption: A multi-phase workflow for the discovery and development of novel analgesics.
Part 1: Synthesis of Derivative Libraries
The aldehyde functionality of this compound is the key to synthetic diversification. Below are protocols for several high-yield reactions to generate a library of derivatives.
Protocol 1.1: Reductive Amination for the Synthesis of Amine Derivatives
Rationale: The introduction of a flexible amine-containing side chain can facilitate interactions with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are implicated in pain signaling.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Wittig Reaction for the Synthesis of Alkene Derivatives
Rationale: The Wittig reaction allows for the introduction of a carbon-carbon double bond, which can serve as a rigid linker to various substituents. This can be crucial for optimizing the spatial orientation of pharmacophoric features.
Step-by-Step Protocol:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to generate the ylide.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Reaction: Add the aldehyde solution to the ylide suspension at 0 °C and allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography.
-
Characterization: Characterize the final product by spectroscopic methods (NMR, MS).
Part 2: In Vitro Screening Cascade
A hierarchical screening approach is employed to efficiently identify compounds with the desired biological activity.
Caption: A tiered approach for in vitro screening of analgesic candidates.
Protocol 2.1: Primary Screening - Cyclooxygenase (COX) Inhibition Assay
Rationale: Inhibition of COX enzymes, particularly COX-2, is a well-established mechanism for anti-inflammatory and analgesic drugs.[8]
Step-by-Step Protocol (Example: COX-2 Fluorescent Inhibitor Screening Assay):
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions.
-
Compound Plating: Dispense the synthesized derivatives into a 96-well or 384-well microplate at a final screening concentration (e.g., 10 µM). Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Enzyme Addition: Add the COX-2 enzyme solution to each well and incubate for a specified time at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Signal Detection: After a defined incubation period, measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Compounds exhibiting significant inhibition (e.g., >50%) are considered "hits".
| Parameter | Description |
| Assay Type | COX-2 Fluorescent Inhibitor Screening |
| Enzyme Source | Recombinant human COX-2 |
| Substrate | Arachidonic Acid |
| Detection Method | Fluorescence |
| Screening Concentration | 10 µM |
| Positive Control | Celecoxib |
| Negative Control | DMSO |
Protocol 2.2: Secondary Screening - Electrophysiology on Voltage-Gated Sodium Channels (Nav1.7)
Rationale: The voltage-gated sodium channel Nav1.7 has been identified as a key player in pain transmission, making it a prime target for novel analgesics.
Step-by-Step Protocol (Automated Patch-Clamp):
-
Cell Culture: Culture a cell line stably expressing human Nav1.7 channels (e.g., HEK293 cells) under standard conditions.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Compound Application: Use an automated patch-clamp system to record whole-cell currents. Apply the test compounds at various concentrations to determine the dose-dependent inhibition of Nav1.7 currents.
-
Data Acquisition: Elicit sodium currents by applying a voltage-step protocol. Record currents before and after the application of the test compound.
-
Data Analysis: Measure the peak inward current at each concentration and calculate the percentage of inhibition. Fit the concentration-response data to a suitable equation to determine the IC₅₀ value.
Part 3: In Vivo Pharmacological Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models of pain to assess their efficacy in a complex biological system.
Caption: Progression of in vivo pain models from acute to chronic conditions.
Protocol 3.1: Hot Plate Test for Acute Nociceptive Pain
Rationale: This model assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing room and equipment for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Measurements: At specified time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the response latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point. Compare the results between treatment groups using appropriate statistical methods.
Protocol 3.2: Formalin Test for Inflammatory Pain
Rationale: The formalin test is a model of tonic chemical pain that elicits a biphasic response, allowing for the differentiation between acute nociceptive and persistent inflammatory pain mechanisms.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate the animals to individual observation chambers.
-
Compound Administration: Pre-treat the animals with the test compound, vehicle, or a positive control.
-
Formalin Injection: After the appropriate pre-treatment time, inject a dilute solution of formalin (e.g., 2.5%) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.
-
Data Analysis: Compare the duration of nocifensive behaviors between the different treatment groups for both phases of the test.
| In Vivo Model | Pain Type | Endpoint | Standard Drug |
| Hot Plate Test | Acute Nociceptive | Paw Lick/Jump Latency | Morphine |
| Tail Flick Test | Acute Nociceptive | Tail Withdrawal Latency | Morphine |
| Formalin Test | Inflammatory | Paw Licking/Biting Time | Diclofenac, Morphine |
| Carrageenan-induced Paw Edema | Inflammatory | Paw Volume, Mechanical Allodynia | Indomethacin |
| Chronic Constriction Injury (CCI) | Neuropathic | Mechanical Allodynia, Thermal Hyperalgesia | Gabapentin, Pregabalin |
| Spinal Nerve Ligation (SNL) | Neuropathic | Mechanical Allodynia, Thermal Hyperalgesia | Gabapentin, Pregabalin |
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the in vitro and in vivo assays will be crucial for establishing a structure-activity relationship (SAR). This iterative process will guide the synthesis of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
Key Considerations for SAR:
-
Effect of Substituents on the Amine/Alkene Moiety: Explore a range of aliphatic and aromatic substituents to probe for optimal interactions with the biological target.
-
Role of the Fluorophenyl Group: Investigate the impact of the fluorine atom's position and the potential for additional substitutions on the phenyl ring.
-
Conformational Rigidity vs. Flexibility: Evaluate the effect of introducing rigid or flexible linkers on analgesic activity.
Conclusion
The this compound scaffold provides a fertile ground for the discovery of novel analgesic agents. By employing a systematic approach of library synthesis, a tiered screening cascade, and iterative SAR-guided optimization, it is possible to develop promising lead candidates for the treatment of various pain states. The protocols detailed in these application notes offer a robust framework for initiating and advancing such a drug discovery program.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy’s Hot Plate Method | SAR Publication [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde in Agrochemical Synthesis
Introduction: The Isoxazole Scaffold in Modern Agrochemicals
The isoxazole ring is a privileged five-membered heterocyclic motif that has become a cornerstone in the discovery and development of novel agrochemicals.[1][2] Its unique electronic properties, metabolic stability, and rigid structure allow for precise orientation of substituents, leading to high-affinity interactions with biological targets. Within the agrochemical landscape, isoxazole-containing compounds have demonstrated a broad spectrum of activities, most notably as fungicides and herbicides.
This technical guide focuses on the application of a key synthetic intermediate, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde , in the synthesis of potent agrochemicals. Specifically, we will explore its conversion to isoxazole-5-carboxamides, a class of fungicides renowned for their efficacy as succinate dehydrogenase inhibitors (SDHIs).[3][4] The presence of the 3-fluorophenyl substituent is of particular importance, as fluorine substitution is a well-established strategy in agrochemical design to enhance metabolic stability and binding affinity.
This document will provide a detailed synthetic pathway, step-by-step experimental protocols, and an analysis of the structure-activity relationships (SAR) for the resulting fungicidal compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of agrochemical development.
Synthetic Pathway Overview
The primary application of this compound in agrochemical synthesis is as a precursor to 3-(3-Fluorophenyl)isoxazole-5-carboxamides. This transformation is a three-step process, each of which will be detailed in the subsequent sections:
-
Oxidation: The aldehyde functionality is oxidized to a carboxylic acid.
-
Acid Chloride Formation: The carboxylic acid is converted to a more reactive acid chloride.
-
Amidation: The acid chloride is coupled with a selected aniline or other amine to yield the final carboxamide product.
References
Leveraging 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde in the Rational Design of Next-Generation Fungicides
An Application Guide for Researchers
Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemicals
The five-membered isoxazole ring is a cornerstone in modern medicinal and agrochemical research.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in targeted interactions, such as hydrogen bonding and π-stacking, make it a "privileged scaffold."[3][4] In the relentless battle against phytopathogenic fungi, which cause devastating crop losses and promote resistance to older fungicides, the isoxazole motif has emerged in numerous commercial and developmental agents.[5][6][7] Compounds like hymexazol have demonstrated the ring's capacity to inhibit essential fungal enzymes, validating it as a critical pharmacophore for fungicide development.[3][4]
This guide focuses on a highly versatile synthetic intermediate, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde , and its strategic application in the synthesis of novel fungicide candidates. The presence of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and binding affinity, while the carbaldehyde group at the 5-position serves as a versatile chemical handle for extensive structural diversification.[8] We will explore the synthesis of this core intermediate and provide detailed protocols for its elaboration into diverse chemical libraries, underpinned by insights into structure-activity relationships (SAR) and potential mechanisms of action.
Part 1: Synthesis of the Core Intermediate
The synthesis of 3-aryl-isoxazole-5-carbaldehydes is typically achieved through a [3+2] cycloaddition reaction involving a nitrile oxide and an appropriate alkyne synthon. This approach provides a robust and convergent route to the desired heterocyclic core.
Workflow for Synthesis of this compound
The following workflow outlines a common and reliable synthetic pathway. The process begins with the conversion of 3-fluorobenzaldehyde to its corresponding aldoxime, which is then oxidized in situ to generate the reactive 3-fluorobenzonitrile oxide. This dipole undergoes a cycloaddition reaction with an alkyne bearing a masked or protected aldehyde functionality.
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
This protocol is a representative method based on established isoxazole syntheses.[9] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Step 1A: Preparation of 3-Fluorobenzaldoxime
-
To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol (5 mL/mmol) at room temperature, add hydroxylamine hydrochloride (1.2 eq).
-
Add pyridine (1.5 eq) dropwise to the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion (typically 2-4 hours), pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in vacuo to yield 3-fluorobenzaldoxime as a white solid. Causality Note: Pyridine acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile.
Step 1B: [3+2] Cycloaddition to form the Isoxazole Core
-
Dissolve the 3-fluorobenzaldoxime (1.0 eq) from Step 1A in N,N-dimethylformamide (DMF, 4 mL/mmol).
-
Add propargyl aldehyde (1.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: NCS acts as an oxidizing agent to convert the aldoxime to a hydroximoyl chloride, which, upon base-promoted elimination, forms the nitrile oxide dipole in situ.
-
After the addition is complete, add a catalytic amount of pyridine (0.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution, 9:1 to 7:3 hexane:ethyl acetate) to afford this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Property | Data |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| Appearance | Solid |
| InChI Key | FMVCEZDURIQSCF-UHFFFAOYSA-N |
| CAS Number | 885273-52-9 |
| Table 1: Physicochemical Properties of the Core Intermediate.[10][11] |
Part 2: Synthetic Diversification for Fungicide Discovery
The aldehyde functionality is a gateway to a vast chemical space. The following protocols detail key transformations to generate a library of derivatives for antifungal screening. These reactions are foundational in converting a lead intermediate into potential drug candidates.
Caption: Key synthetic pathways for diversifying the core intermediate.
Protocol 2: Synthesis of Isoxazole-5-carboxamide Derivatives via Oxidation and Amide Coupling
Many potent fungicides are carboxamides, which can form crucial hydrogen bonds with target enzymes.[12][13] This protocol converts the aldehyde to a carboxylic acid, which is then coupled with an amine.
Step 2A: Oxidation to Carboxylic Acid
-
Dissolve this compound (1.0 eq) in acetone (10 mL/mmol) and cool to 0°C.
-
Prepare Jones reagent by dissolving CrO₃ in concentrated H₂SO₄ and water (consult standard procedures for preparation). Add the Jones reagent dropwise to the aldehyde solution until a persistent orange color remains. Causality Note: The strong oxidizing conditions of Cr(VI) are necessary to convert the aldehyde to a carboxylic acid without affecting the aromatic isoxazole ring.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure. Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(3-fluorophenyl)isoxazole-5-carboxylic acid, which can often be used in the next step without further purification.
Step 2B: Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add the desired primary or secondary amine (1.1 eq) and a coupling agent such as HATU (1.2 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to obtain the final amide product.
Protocol 3: Synthesis of Amine Derivatives via Reductive Amination
This protocol provides direct access to secondary and tertiary amines, which can be key components of fungicidal molecules or serve as intermediates for further functionalization.
-
To a solution of this compound (1.0 eq) and a selected primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE, 8 mL/mmol), add acetic acid (1.5 eq).
-
Stir the mixture for 30 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.
-
Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC, typically 4-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired amine derivative.
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
The development of effective fungicides relies on understanding how structural modifications impact biological activity.[5] For isoxazole-based compounds, several key SAR principles have been identified:
-
The Phenyl Substituent: The 3-fluorophenyl group is critical. The position and nature of halogen substituents can influence the molecule's lipophilicity and electronic profile, affecting its ability to penetrate fungal cell membranes and bind to target proteins.[1][12]
-
The 5-Position Linker: The group derived from the carbaldehyde is a primary driver of potency and spectrum of activity.
-
Amides (from Protocol 2): The nature of the N-substituent is paramount. Bulky or aromatic groups can be tailored to fit specific pockets in the target enzyme's active site. The amide carbonyl often acts as a key hydrogen bond acceptor.[12]
-
Amines (from Protocol 3): The basicity and steric profile of the amine can be tuned to optimize interactions and physical properties.
-
-
Mechanism of Action: Many isoxazole fungicides function by inhibiting crucial fungal metabolic pathways. Molecular docking studies on similar isoxazole derivatives suggest they can act as inhibitors of enzymes like sterol 14α-demethylase (CYP51) , which is essential for ergosterol biosynthesis in the fungal cell membrane.[5] Another common target for pyrazole and isoxazole carboxamides is succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain.[7]
| Derivative Class | Potential Impact on Activity |
| Simple N-alkyl/aryl Amides | Modulates lipophilicity and steric fit. Aromatic rings can introduce π-stacking interactions.[12] |
| Amides with Heterocyclic Moieties | Can introduce additional hydrogen bonding sites and improve the spectrum of activity. |
| Secondary/Tertiary Amines | Introduces a basic center, which can alter solubility and form salt bridges with acidic residues in the target enzyme. |
| Alkene Derivatives (from Wittig Reaction) | Extends the molecule's geometry, potentially allowing it to access different regions of the binding site. |
| Table 2: General SAR considerations for derivatives. |
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of novel fungicides.[8] Its strategic design incorporates a metabolically stable fluorophenyl group and a highly reactive carbaldehyde handle. By employing fundamental organic transformations such as oxidation, amide coupling, and reductive amination, research scientists can efficiently generate large libraries of structurally diverse compounds. A systematic investigation of the structure-activity relationships of these derivatives, guided by an understanding of their likely molecular targets, provides a rational pathway for the discovery of next-generation agrochemicals to combat fungal resistance and secure global food production.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpca.org [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2365751A1 - Isoxazole derivatives for use as fungicides - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Catalytic Pathways for the Functionalization of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde: An Application Guide
The compound 3-(3-fluorophenyl)isoxazole-5-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] The strategic positioning of the aldehyde group on the isoxazole ring provides a reactive center for a multitude of chemical transformations, enabling the synthesis of a diverse array of complex molecules.[1] This guide provides an in-depth exploration of the catalytic conditions for several key reactions involving this substrate, with a focus on explaining the rationale behind the selection of catalysts and reaction parameters.
Carbon-Carbon Bond Forming Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound.[2][3] This reaction is particularly valuable for synthesizing α,β-unsaturated compounds, which are precursors to numerous biologically active molecules.[4] For this compound, the Knoevenagel condensation provides a direct route to novel arylideneisoxazolone derivatives.
Catalytic Systems and Mechanistic Insights
The Knoevenagel condensation is typically catalyzed by a base, which deprotonates the active methylene compound to generate a nucleophilic carbanion.[2] The choice of catalyst can significantly influence the reaction rate, yield, and environmental impact.
-
Organocatalysis: Weakly basic amines like piperidine, pyridine, and 4-(dimethylamino)pyridine (DMAP) are classic and effective catalysts for this transformation.[2][5] More complex organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triphenylphosphine have also been successfully employed, sometimes in aqueous media, aligning with the principles of green chemistry.[6][7] For instance, triphenylphosphine has been shown to efficiently catalyze the three-component cyclo-condensation to form 4-arylideneisoxazol-5(4H)-ones in water at room temperature.[6]
-
Green Catalysis: In recent years, there has been a strong emphasis on developing more environmentally benign catalytic systems. This includes the use of agro-waste extracts, which are rich in basic compounds like potassium and sodium carbonate, as both the catalyst and solvent.[4] Other green approaches involve using pyruvic acid or itaconic acid as catalysts in aqueous media, often accelerated by ultrasound irradiation.[8] Remarkably, some studies suggest that the Knoevenagel condensation can proceed in water without any added catalyst, with water itself acting as a weak Brønsted base.[9]
-
Solid Acid Catalysis: Magnetic sulfonated polysaccharides have been developed as efficient and recyclable solid acid catalysts for the synthesis of isoxazole-5-one derivatives.[10]
The general mechanism for the base-catalyzed Knoevenagel condensation is depicted below. The catalyst facilitates the deprotonation of the active methylene compound, which then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.
Caption: Generalized workflow of the Knoevenagel condensation.
Comparative Data on Catalytic Conditions
The following table summarizes various catalytic systems employed for Knoevenagel-type condensations leading to isoxazole derivatives, providing a comparative overview of their efficiency.
| Catalyst | Active Methylene Compound | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Piperidine | Thiobarbituric acid | Ethanol | Reflux | - | - | [2] |
| Triphenylphosphine (10 mol%) | Ethyl acetoacetate, Hydroxylamine HCl | Water | Room Temp. | - | Good to Excellent | [6] |
| Itaconic acid | Ethyl acetoacetate, Hydroxylamine HCl | Water | 50 °C (Ultrasound) | 15 min | 95 | [8] |
| Pyruvic acid (5 mol%) | Ethyl acetoacetate, Hydroxylamine HCl | Water | - | - | - | [8] |
| Agro-waste extract | Malononitrile | - | Room Temp. | 45 min | High | [4] |
| Propylamine-functionalized cellulose | Ethyl acetoacetate, Hydroxylamine HCl | Water | Room Temp. | - | Good to High | [11][12] |
| No catalyst | Malononitrile | Water | - | 3-30 min | 84-95 | [9] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile using a catalytic amount of piperidine.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (reagent grade)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
To this solution, add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced under reduced pressure.
-
Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 2-((3-(3-fluorophenyl)isoxazol-5-yl)methylene)malononitrile.
Synthesis of Semicarbazone Derivatives
The reaction of aldehydes with semicarbazide hydrochloride to form semicarbazones is a classic derivatization method. While often performed under stoichiometric acidic or basic conditions, catalytic approaches can offer milder reaction conditions and improved yields. These derivatives are of interest due to their potential biological activities.[13][14]
Catalytic Approach
The formation of semicarbazones from this compound and semicarbazide hydrochloride can be effectively carried out in the presence of a catalytic amount of a suitable acid or base to facilitate the nucleophilic addition and subsequent dehydration.
Caption: Synthesis of semicarbazone derivatives.
Experimental Protocol: Synthesis of this compound Semicarbazone
Materials:
-
This compound
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in a minimal amount of water. The sodium acetate acts as a buffer to neutralize the HCl released.
-
Add the aqueous solution of the semicarbazide reagent to the ethanolic solution of the aldehyde.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will likely precipitate.
-
Collect the solid product by filtration and wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure semicarbazone.
Palladium-Catalyzed Cross-Coupling Reactions: A Potential Pathway
While the aldehyde functionality itself is not a direct participant in standard palladium-catalyzed cross-coupling reactions, its conversion to a suitable functional group (e.g., a halide or triflate) can open up avenues for such transformations. Brominated isoxazoles are known to be versatile substrates for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[15][16] This suggests a two-step strategy for the further functionalization of the isoxazole core, where the aldehyde is first transformed, followed by a cross-coupling reaction.
For example, the aldehyde could potentially be converted to a 5-bromo-isoxazole derivative, which could then undergo a Suzuki-Miyaura coupling with a boronic acid.
Caption: A potential two-step strategy for cross-coupling.
The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions and is highly substrate-dependent.[15][17] A thorough optimization of these parameters would be necessary for any specific transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde Derivatives
Welcome to the technical support resource for the synthesis of 3-(3-fluorophenyl)isoxazole-5-carbaldehyde and its analogues. This scaffold is a crucial building block in medicinal chemistry and drug development, often serving as a key intermediate for compounds with potential anti-inflammatory, anticancer, and other therapeutic activities[1]. The synthesis, while well-established, is fraught with potential pitfalls that can impact yield, purity, and scalability.
This guide is structured as a series of troubleshooting questions and answers, reflecting the common challenges encountered in the laboratory. We will delve into the mechanistic underpinnings of these side reactions and provide validated protocols to overcome them, ensuring the integrity and success of your synthetic campaigns.
Troubleshooting Guide & FAQs
Section 1: Issues Arising from 1,3-Dipolar Cycloaddition Routes
The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful and convergent method for constructing the isoxazole core[2]. However, control of regioselectivity and suppression of dipole self-reaction are paramount.
Q1: My 1,3-dipolar cycloaddition between 3-fluorobenzonitrile oxide and an alkyne (e.g., propargyl alcohol) is producing a mixture of regioisomers. How can I selectively synthesize the desired 3,5-disubstituted product?
A1: The Challenge of Regiocontrol
This is a classic problem in 1,3-dipolar cycloadditions. The regiochemical outcome is governed by the frontier molecular orbitals (FMO) of the nitrile oxide (the dipole) and the alkyne (the dipolarophile). Often, the energy gap between the HOMO(dipole)-LUMO(dipolarophile) and the LUMO(dipole)-HOMO(dipolarophile) is small, leading to poor regioselectivity and a mixture of 3,4- and 3,5-disubstituted isoxazoles[3].
Causality & Mechanistic Insight: The 3-fluorophenylnitrile oxide has two primary resonance structures, and its reaction with an unsymmetrical alkyne can proceed via two different transition states, leading to the two possible regioisomers. While electronic effects are the primary driver, steric hindrance at the alkyne can also influence the outcome.
Troubleshooting & Recommended Protocol:
-
Employ Copper Catalysis: The use of copper(I) catalysts is highly effective in controlling regioselectivity, almost exclusively favoring the 3,5-disubstituted isomer. The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide in a highly ordered fashion[4][5].
-
In-Situ Generation of Nitrile Oxide: To prevent side reactions like dimerization of the nitrile oxide to form a furoxan, it is critical to generate it slowly in situ in the presence of the alkyne. A common method is the dehydration of the corresponding aldoxime (3-fluorobenzaldoxime) using a mild oxidant like N-chlorosuccinimide (NCS) or chloramine-T[3].
Protocol 1: Copper(I)-Catalyzed Regioselective Isoxazole Synthesis
-
To a stirred solution of the terminal alkyne (1.0 eq.), 3-fluorobenzaldoxime (1.1 eq.), and sodium ascorbate (0.1 eq.) in a 1:1 mixture of t-BuOH/H₂O, add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
dot
Caption: Troubleshooting workflow for 1,3-dipolar cycloaddition.
Section 2: Challenges with Chalcone-Based Routes
Synthesizing isoxazoles from chalcone precursors is a common two-step process: a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by cyclization with hydroxylamine[6][7].
Q2: My reaction between 1-(3-fluorophenyl)ethanone and a suitable aldehyde forms the chalcone, but the subsequent cyclization with hydroxylamine hydrochloride gives a low yield of the desired isoxazole. What are the common side reactions?
A2: Incomplete Cyclization and Side-Product Formation
The reaction of a chalcone with hydroxylamine is sensitive to pH and temperature. The most common issue is the formation of stable intermediates that fail to convert to the final aromatic isoxazole.
Causality & Mechanistic Insight: The reaction proceeds through the initial formation of an oxime, followed by a conjugate (Michael) addition of the hydroxylamine nitrogen to the β-carbon of the double bond. This forms a hydroxylamino-ketone intermediate, which then cyclizes and dehydrates to form the isoxazole. However, several side products can arise:
-
Isoxazoline Intermediate: Incomplete dehydration can lead to the isolation of the 4,5-dihydroisoxazole (isoxazoline) derivative[6]. This is often favored under milder conditions.
-
Ring Opening: Under overly harsh basic conditions, the isoxazole ring itself can be susceptible to cleavage[8][9].
-
Michael Adducts: Formation of stable, uncyclized Michael adducts can also occur.
Troubleshooting & Recommended Protocol:
-
Control pH: The reaction is often performed in the presence of a base (like KOH, NaOH, or sodium acetate) to deprotonate the hydroxylamine hydrochloride and facilitate the reaction[7][10]. However, excess base can promote side reactions. Using a buffered system or a weaker base like sodium acetate in acetic acid can provide better control[11].
-
Ensure Dehydration: Driving the final dehydration step is key. Refluxing in a solvent like ethanol or glacial acetic acid is typically required to convert the isoxazoline intermediate to the aromatic isoxazole[6][11].
Protocol 2: Optimized Cyclization of a Chalcone to an Isoxazole
-
Dissolve the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in absolute ethanol.
-
Add potassium hydroxide (2.0 eq.) and reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralize the solution carefully with dilute HCl or acetic acid until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from ethanol or purify by column chromatography to obtain the pure 3-(3-fluorophenyl)-5-arylisoxazole.
Section 3: Issues with Functional Group Interconversion on the Isoxazole Ring
To arrive at the target aldehyde, one might need to perform a formylation reaction on the pre-formed 3-(3-fluorophenyl)isoxazole or modify a substituent already at the 5-position.
Q3: I am attempting a Vilsmeier-Haack formylation (POCl₃/DMF) on 3-(3-fluorophenyl)isoxazole to install the C5-aldehyde, but I'm getting decomposition and very low yields. Why is this reaction failing?
A3: The Challenge of Electrophilic Substitution on Isoxazoles
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution[12][13]. The isoxazole ring, while aromatic, is not particularly electron-rich, making it a poor substrate for this reaction compared to heterocycles like pyrrole or furan[14]. The acidic and high-temperature conditions can also lead to ring degradation.
Causality & Mechanistic Insight: The Vilsmeier reagent (a chloroiminium ion) is a moderately strong electrophile[15]. The isoxazole ring's electron density is lowered by the electronegative nitrogen and oxygen atoms, deactivating it towards electrophilic attack. Furthermore, the N-O bond is the weakest link in the ring and is susceptible to cleavage under harsh acidic conditions, leading to a complex mixture of degradation products[2][8].
Troubleshooting & Alternative Strategies:
Direct formylation is not the recommended path. A more reliable strategy is to synthesize the isoxazole with a precursor functional group at the C5 position that can be easily converted to an aldehyde.
-
Oxidation of a C5-Methanol Group: Synthesize (3-(3-fluorophenyl)isoxazol-5-yl)methanol via a cycloaddition with propargyl alcohol. This primary alcohol can then be cleanly oxidized to the aldehyde using mild reagents.
-
Reduction of a C5-Carboxylic Acid/Ester: Synthesize the 3-(3-fluorophenyl)isoxazole-5-carboxylic acid or its ester. Direct reduction of a carboxylic acid to an aldehyde is difficult as the aldehyde is more reactive than the acid and tends to be over-reduced to the alcohol[16]. The preferred method is to first convert the acid to a derivative that can be reduced in a controlled manner.
Protocol 3: Oxidation of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
-
Dissolve the alcohol (1.0 eq.) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) (1.5 eq.) in one portion.
-
Stir the reaction at room temperature for 1-2 hours until TLC shows complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to yield the target aldehyde. An alternative, milder oxidation can be performed using TEMPO/Iodine[17].
dot
Caption: Comparison of synthetic routes to the C5-aldehyde.
Section 4: General Stability & Purification
Q4: I've noticed my product yield decreases during a basic aqueous workup. How stable is the isoxazole ring?
A4: Isoxazole Ring Stability
The isoxazole ring is generally considered stable, but it has known liabilities. The N-O bond is relatively weak and susceptible to cleavage under certain conditions.
-
Basic Conditions: Strong basic conditions (e.g., pH > 10), especially at elevated temperatures, can cause hydrolytic ring opening. A study on the isoxazole-containing drug Leflunomide showed significant degradation at pH 10 and 37°C, while it was stable at acidic and neutral pH[9].
-
Reductive Cleavage: Certain reducing agents, particularly those used for hydrogenation (e.g., H₂/Raney Ni), can cleave the N-O bond.
-
Photochemical Conditions: UV irradiation can induce rearrangement of isoxazoles to oxazoles via an azirine intermediate[2][8].
Recommendation: For workups, use mild bases like saturated NaHCO₃ or K₂CO₃ solutions and avoid prolonged exposure or heating. When performing reactions, screen for conditions that avoid extremes of pH and high temperatures if possible.
Data Summary
Table 1: Comparison of Conditions for Key Transformations
| Transformation | Method | Key Reagents | Typical Yield | Key Advantage | Common Pitfall |
| Isoxazole Formation | 1,3-Dipolar Cycloaddition | 3-Fluorobenzaldoxime, Alkyne, CuSO₄, NaAsc | 70-90% | Excellent regiocontrol | Requires Cu catalyst |
| Isoxazole Formation | Chalcone Cyclization | Chalcone, NH₂OH·HCl, KOH | 60-85% | Readily available starting materials | Potential for isoxazoline byproduct |
| Aldehyde Formation | Oxidation of Alcohol | (Isoxazol-5-yl)methanol, DMP | >90% | Clean, high-yielding, mild | Stoichiometric oxidant waste |
| Aldehyde Formation | Vilsmeier-Haack | 3-Arylisoxazole, POCl₃, DMF | <20% | Direct C-H functionalization | Ring decomposition, low yield |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. quora.com [quora.com]
- 17. 3-(2-FLUORO-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important synthetic intermediate. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmacologically active molecules.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. However, its purification can be challenging due to potential side-products from its synthesis, and the inherent reactivity of the aldehyde and isoxazole functional groups. This guide will walk you through common issues and provide robust solutions.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.
Problem 1: Low Purity After Initial Work-up
Symptom: TLC or NMR analysis of the crude product shows multiple spots or significant impurities.
Potential Causes & Solutions:
-
Incomplete Reaction or Side Reactions: The synthesis of isoxazoles, often via 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, can be accompanied by side reactions.[2][3] A common side-product is the dimer of the nitrile oxide intermediate.
-
Expert Insight: To minimize dimerization, it is crucial to control the rate of nitrile oxide generation or to have the dipolarophile (the alkyne) present in a sufficient concentration to trap the nitrile oxide as it forms.
-
-
Unreacted Starting Materials: The presence of unreacted 3-fluorobenzaldehyde oxime or the alkyne precursor to the carbaldehyde is a common issue.
-
Solution: Optimize the reaction stoichiometry and reaction time. Monitor the reaction progress by TLC to ensure complete consumption of the limiting reagent.
-
Problem 2: Difficulty with Column Chromatography
Symptom: Poor separation of the desired product from impurities on a silica gel column, or product degradation on the column.
Causality: The aldehyde group can be sensitive to the acidic nature of silica gel, potentially leading to degradation or irreversible adsorption.[4] Furthermore, closely related impurities can co-elute with the product.
Troubleshooting Workflow for Column Chromatography:
Caption: Decision-making workflow for troubleshooting column chromatography.
Detailed Protocols & Explanations:
-
TLC for Method Development:
-
Step 1: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Step 2: Spot the solution on a silica gel TLC plate.
-
Step 3: Develop the plate in various solvent systems. A good starting point for aryl-isoxazole carbaldehydes is a mixture of hexanes and ethyl acetate.[5][6]
-
Step 4: Visualize the spots under UV light. The ideal solvent system should give the product an Rf value of approximately 0.25-0.35, with good separation from impurities.
-
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: An optimized gradient of hexanes and ethyl acetate based on TLC analysis. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity.
-
Sample Loading: For optimal separation, use a dry loading technique.[7] Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of a Typical Aryl-Isoxazole Carbaldehyde | Recommendation for Column Chromatography |
| 9:1 | ~0.5 | Too high; poor separation from non-polar impurities. |
| 4:1 | ~0.3 | Good starting point for elution. |
| 7:3 | ~0.2 | May be needed for more polar impurities. |
Table 1: Representative TLC data and recommendations for column chromatography solvent systems.
Problem 3: Challenges with Recrystallization
Symptom: The product "oils out" instead of crystallizing, or the yield is very low.
Causality: The presence of impurities can inhibit crystal lattice formation. An inappropriate choice of solvent can also lead to either high solubility (low yield) or the product precipitating as an amorphous solid or oil.
Recrystallization Troubleshooting:
| Issue | Potential Cause | Solution |
| Product oils out | Solvent boiling point is too high relative to the product's melting point (78-85 °C). Cooling is too rapid. | Choose a lower boiling point solvent. Allow the solution to cool slowly. |
| No crystal formation | Solution is not saturated. | Evaporate some solvent. Scratch the inside of the flask. Add a seed crystal. |
| Low recovery | Product is too soluble in the chosen solvent. | Use a minimal amount of hot solvent. Cool the solution in an ice bath before filtering. Wash crystals with a minimal amount of cold solvent. |
| Colored crystals | Colored impurities are present. | Add activated charcoal to the hot solution and perform a hot filtration before cooling. |
Table 2: Troubleshooting common recrystallization problems.
Recommended Recrystallization Solvents:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow to cool slowly.[8]
-
Toluene: This can be an effective solvent for recrystallizing aromatic compounds.[9]
-
Hexanes/Ethyl Acetate: A two-solvent system can be effective. Dissolve the product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[10] Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light.
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques is recommended for purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
HPLC: To obtain a quantitative measure of purity. A purity of ≥97% is generally considered good.[1]
-
Melting Point: A sharp melting point range close to the literature value (78-85 °C) is indicative of high purity.[1]
Q3: Is the isoxazole ring stable to acidic and basic conditions during work-up?
A3: The isoxazole ring can be sensitive to cleavage under strongly basic conditions, especially at elevated temperatures.[11] Therefore, it is advisable to use mild basic conditions (e.g., saturated sodium bicarbonate solution) during aqueous work-up and to avoid prolonged exposure to strong bases. The ring is generally more stable under acidic conditions.
Q4: Can I use a bisulfite adduct formation to purify this aldehyde?
A4: Yes, the formation of a water-soluble bisulfite adduct is a classic method for purifying aldehydes.[4] This can be particularly useful for removing non-aldehydic impurities. The aldehyde can be regenerated from the adduct by treatment with a mild base like sodium bicarbonate. However, this method should be used with caution due to the potential instability of the isoxazole ring to base.
Experimental Protocol: Purification via Bisulfite Adduct
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite.
-
Separate the aqueous layer containing the bisulfite adduct.
-
Wash the aqueous layer with an organic solvent to remove any remaining impurities.
-
Carefully add a saturated solution of sodium bicarbonate to the aqueous layer until the aldehyde precipitates or can be extracted with a fresh portion of organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sciarena.com [sciarena.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. staff.najah.edu [staff.najah.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Isoxazole synthesis [organic-chemistry.org]
Optimizing reaction conditions for Knoevenagel condensation of isoxazole aldehydes
An in-depth guide to navigating the complexities of the Knoevenagel condensation for isoxazole aldehydes, tailored for research scientists and drug development professionals. This technical support center provides detailed troubleshooting, frequently asked questions, and optimized protocols to enhance reaction efficiency and yield.
Introduction: The Strategic Importance of Isoxazole Moieties
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to act as a bioisostere for various functional groups and engage in critical hydrogen bonding interactions makes it a valuable component in drug design. The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, enabling the functionalization of isoxazole aldehydes to create α,β-unsaturated systems—key intermediates in the synthesis of complex pharmaceutical compounds.[1] This guide serves as a dedicated resource for optimizing this crucial transformation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Knoevenagel condensation of isoxazole aldehydes, providing the foundational knowledge needed for successful experimentation.
Q1: What is the fundamental mechanism of the Knoevenagel condensation?
The Knoevenagel condensation is a three-step process:[2]
-
Deprotonation: A basic catalyst abstracts an acidic α-hydrogen from the active methylene compound to generate a resonance-stabilized carbanion (enolate).[3]
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isoxazole aldehyde. This forms a tetrahedral alkoxide intermediate.[3]
-
Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[3]
Caption: The three-step mechanism of the Knoevenagel condensation.
Q2: Which catalysts are most effective for condensing isoxazole aldehydes?
The choice of catalyst is critical. Weak bases are generally preferred to avoid the self-condensation of the aldehyde.[4][5]
-
Primary and Secondary Amines: Piperidine and pyridine are classic, effective catalysts.[6][7] Pyrrolidine has been shown to be a more efficient catalyst than piperidine in some cases, leading to higher conversions with smaller amounts.[8][9]
-
Ammonium Salts: Ammonium salts like ammonium acetate can also be effective.[10]
-
Modern Catalysts: For more specialized applications, various other catalysts have been developed, including ionic liquids,[11] enzymes,[12][13] and heterogeneous catalysts like zeolites or functionalized silica, which simplify purification.[13][14]
Q3: How does the choice of solvent impact the reaction outcome?
The solvent plays a significant role in reaction rate and yield by stabilizing intermediates.[4][15]
-
Aprotic Polar Solvents: Solvents like DMF and acetonitrile often give high conversions in short reaction times.[4][16]
-
Protic Solvents: Ethanol and methanol are common, effective, and environmentally benign choices.[10][17]
-
Water: In line with green chemistry principles, water has been successfully used as a solvent and can sometimes promote the reaction.[4][18]
-
Solvent-Free Conditions: Conducting the reaction "neat" (without a solvent) can be highly efficient, sometimes accelerated by microwave irradiation.[17][19][20]
Q4: What are suitable active methylene compounds for this reaction?
The "active methylene" compound must have a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'), which makes the protons sufficiently acidic.[5] Common examples include:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Barbituric acid and its derivatives
-
Meldrum's acid
-
Thiazolidinedione[1]
The reactivity of these compounds varies, which can influence the optimal reaction conditions.
Troubleshooting Guide
This section provides solutions to common problems encountered during the Knoevenagel condensation of isoxazole aldehydes.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Q5: My reaction yield is consistently low or zero. What are the likely causes and how can I fix this?
Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.[4][10]
-
Inactive Catalyst: The basic catalyst, especially amines like piperidine, can degrade over time.
-
Solution: Use a fresh bottle of the catalyst or purify it before use. Ensure the correct stoichiometric amount is used; too much catalyst can promote side reactions.[10]
-
-
Suboptimal Temperature: Many Knoevenagel condensations proceed at room temperature, but some require thermal energy to overcome the activation barrier, especially with less reactive substrates.
-
Water Inhibition: The reaction produces water as a byproduct. According to Le Chatelier's principle, this can inhibit the reaction equilibrium and prevent it from going to completion.[4][23]
-
Reactant Purity and Stoichiometry: Impurities in either the isoxazole aldehyde or the active methylene compound can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials, recrystallizing or distilling if necessary. Check the stoichiometry; typically, 1.0 to 1.2 equivalents of the active methylene compound are used.[4]
-
Q6: My TLC shows multiple spots, indicating side reactions. How can I improve selectivity?
The formation of byproducts reduces the yield of the desired product and complicates purification.
-
Michael Addition: A common side reaction is the addition of a second molecule of the active methylene compound to the α,β-unsaturated product (a Michael addition).[4][24]
-
Solution: This is more prevalent with highly reactive methylene compounds and extended reaction times. Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed. Optimizing the stoichiometry (avoiding a large excess of the methylene compound) can also help.[4]
-
-
Aldehyde Self-Condensation: Using a base that is too strong can cause the isoxazole aldehyde to self-condense.[4]
Q7: The reaction starts but seems to stall before all the starting material is consumed. What can I do?
An incomplete reaction is a primary cause of low yields.
-
Insufficient Reaction Time or Temperature: The reaction may simply be slow under the current conditions.
-
Solution: Allow the reaction to run longer, monitoring by TLC to determine the optimal time. If time is a constraint, increasing the temperature can significantly boost the reaction rate.[4]
-
-
Equilibrium Issues: As noted, the accumulation of water can halt the reaction.
Q8: My final product is difficult to purify. What are some effective strategies?
Purification can be challenging, but several standard methods are effective.
-
Precipitation and Filtration: Often, the product is a solid that is insoluble in the reaction medium, especially upon cooling.
-
Recrystallization: This is the most common method for purifying solid products.
-
Solution: A suitable solvent or solvent mixture (e.g., ethanol/water) should be used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, forming pure crystals.[10]
-
Optimized Experimental Protocols
The following section provides a general experimental workflow and a table summarizing various reaction conditions for the Knoevenagel condensation of an isoxazole aldehyde with malononitrile.
Caption: General experimental workflow for the Knoevenagel condensation.
Table 1: Example Reaction Conditions for Isoxazole-4-carbaldehyde and Malononitrile
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine (0.1) | Ethanol | Reflux (~78) | 1-3 | >90 | [10] |
| 2 | Pyrrolidine (0.1) | Ethanol | Room Temp. | 2-4 | High | [8] |
| 3 | Ammonium Acetate (0.2) | Toluene | Reflux (~110) | 4-6 | Good | [10] |
| 4 | None | Water | 50 | 2 | >95 | [18] |
| 5 | Boric Acid (0.1) | Aqueous Ethanol | Room Temp. | 1-2 | High | [24] |
Step-by-Step Protocol (Based on Entry 1)
This protocol describes a standard procedure using piperidine in ethanol.
Materials:
-
Isoxazole-4-carbaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (0.1 mmol)
-
25 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add isoxazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).[10]
-
Add ethanol (10 mL) and a magnetic stir bar. Stir the mixture at room temperature to dissolve the solids.
-
Add piperidine (0.1 mmol) to the reaction mixture using a micropipette.[10]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.[4]
-
Once the reaction is complete (indicated by the disappearance of the aldehyde spot on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.[10]
-
Collect the solid product by vacuum filtration, washing the solid with a small amount of cold ethanol (2-3 mL).
-
Dry the product under vacuum to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure α,β-unsaturated product.[10]
References
- 1. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purechemistry.org [purechemistry.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. chemrj.org [chemrj.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 12. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. mdpi.com [mdpi.com]
- 25. ijcps.org [ijcps.org]
Preventing decomposition of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde during reactions
Welcome to the technical support center for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling and reactivity of this versatile building block. Our goal is to empower you to anticipate and overcome synthetic challenges, ensuring the integrity of your reactions and the success of your research.
Introduction: Understanding the Molecule
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its utility stems from the reactive aldehyde functionality and the unique electronic properties conferred by the fluorophenyl-substituted isoxazole ring. However, the inherent reactivity of both the aldehyde group and the isoxazole core can lead to decomposition under various reaction conditions. This guide will provide a detailed analysis of these stability issues and offer practical, field-proven solutions.
Core Stability Concerns: The Isoxazole Ring and the Aldehyde Group
The primary challenge in working with this compound lies in the delicate balance of reactivity between the aldehyde and the isoxazole ring. The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions, particularly in the presence of strong bases or acids.[2][3] Concurrently, the aldehyde group is prone to a variety of side reactions, including oxidation, reduction, and condensation reactions, which can be catalyzed by both acidic and basic reagents.
Below is a diagram illustrating the main degradation pathways to be aware of:
Caption: Key decomposition routes for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during reactions with this compound.
Isoxazole Ring Stability
Question 1: My reaction is turning dark, and I'm seeing multiple spots on my TLC, none of which correspond to my starting material or desired product. What could be happening?
Answer: This is a classic sign of isoxazole ring decomposition. The N-O bond in the isoxazole ring is labile, especially under basic conditions.[2] Strong bases can deprotonate the C5 position, leading to ring opening.[4] Similarly, strongly acidic conditions can also catalyze ring cleavage.[3]
Troubleshooting Steps:
-
pH Monitoring and Control: If your reaction requires a base, opt for a milder, non-nucleophilic base. If possible, maintain the reaction pH in the neutral range (pH 6-8) where the isoxazole ring exhibits maximum stability.[2]
-
Temperature Control: Elevated temperatures can accelerate decomposition. Run your reaction at the lowest effective temperature.
-
Inert Atmosphere: While not always the primary cause, excluding oxygen by running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation pathways that may be initiated by trace impurities.
Question 2: I am performing a reaction that requires strongly basic conditions. How can I prevent the isoxazole ring from degrading?
Answer: When harsh conditions are unavoidable, the best strategy is to minimize the exposure time of the isoxazole to the strong base.
Troubleshooting Steps:
-
Slow Addition: Add the strong base slowly and at a low temperature to control the exotherm and minimize local high concentrations of the base.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged reaction times will favor decomposition.
-
Protecting Groups (Advanced): In some complex syntheses, it might be feasible to carry the isoxazole precursor (e.g., a protected β-diketone) through the basic step and form the isoxazole ring in a later, milder step.
Aldehyde Reactivity and Side Reactions
Question 3: I am attempting a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, but my yields are low, and I'm isolating a complex mixture. What are the likely side reactions?
Answer: Low yields in olefination reactions are often due to side reactions of the aldehyde. The basic conditions required for these reactions can promote self-condensation (aldol-type reactions) of the aldehyde, especially if it can enolize. While this compound does not have α-protons and cannot self-condense via enolization, the basic conditions can still lead to other side reactions.
Troubleshooting for Wittig/HWE Reactions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently strong base to generate the ylide/phosphonate carbanion. | Use a stronger base like n-BuLi or NaH for ylide formation. For HWE, NaH or KHMDS are effective. |
| Aldol-type byproducts | Reaction of the ylide/phosphonate carbanion with unreacted aldehyde. | Add the aldehyde slowly to a pre-formed solution of the ylide/phosphonate carbanion at low temperature. |
| Epoxide formation | Reaction of the betaine intermediate with another molecule of aldehyde. | This is more common with unstabilized ylides. Using stabilized ylides (in HWE reactions) can mitigate this.[5][6] |
| Isoxazole decomposition | The base used for ylide formation is too strong or the reaction is run at elevated temperatures. | Use the mildest base that effectively generates the nucleophile. For HWE, weaker bases like DBU or K2CO3 can sometimes be used.[7] |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Phosphonate Anion Formation: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester in anhydrous THF. Cool the solution to 0 °C. Add a strong base (e.g., NaH, 1.1 eq.) portion-wise and stir for 30-60 minutes at 0 °C.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A simplified workflow for the Horner-Wadsworth-Emmons reaction.
Question 4: I am performing a reductive amination and observing incomplete conversion and/or reduction of the aldehyde to the corresponding alcohol. How can I improve this reaction?
Answer: Reductive amination involves the formation of an imine intermediate followed by its reduction. The key is to choose a reducing agent that is selective for the imine over the aldehyde.
Troubleshooting for Reductive Amination:
| Problem | Potential Cause | Recommended Solution |
| Aldehyde Reduction | The reducing agent is too reactive and reduces the aldehyde before imine formation. | Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[8] |
| Incomplete Imine Formation | The reaction equilibrium does not favor imine formation. | Add a dehydrating agent like molecular sieves (3Å or 4Å) to remove the water formed during imine formation, driving the equilibrium forward. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.[9] |
| Low Amine Yield | The imine is not fully reduced. | Ensure sufficient equivalents of the reducing agent are used. Monitor the reaction by LC-MS to confirm the disappearance of the imine intermediate. |
Protecting Group Strategies
Question 5: I need to perform a reaction on another part of the molecule that is incompatible with the aldehyde group. What is the best protecting group for this compound?
Answer: The most common and effective protecting group for aldehydes is a cyclic acetal, typically formed with ethylene glycol. Acetals are stable to strong bases, nucleophiles, and hydrides, making them ideal for a wide range of reactions.[10]
Protocol for Acetal Protection:
-
Reaction Setup: Dissolve this compound in a suitable solvent like toluene or dichloromethane. Add ethylene glycol (1.5-2.0 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA).
-
Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction, wash with a mild base (e.g., saturated NaHCO3 solution) to neutralize the acid catalyst, then with brine. Dry the organic layer and concentrate to obtain the protected aldehyde.
Protocol for Acetal Deprotection:
-
Acidic Hydrolysis: Dissolve the protected aldehyde in a mixture of a water-miscible organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1M HCl).
-
Reaction: Stir the mixture at room temperature until TLC or LC-MS indicates complete deprotection.
-
Work-up: Neutralize the acid with a mild base, extract the product with an organic solvent, wash with brine, dry, and concentrate.
Important Consideration for Deprotection: While acidic conditions are required for deprotection, prolonged exposure to strong acids can cause isoxazole ring cleavage.[3] It is crucial to use the mildest acidic conditions possible and to monitor the reaction closely to avoid decomposition of the isoxazole core.
Caption: The cycle of acetal protection and deprotection for the aldehyde functionality.
Conclusion
Successfully employing this compound in synthesis requires a thorough understanding of its stability profile. By carefully controlling reaction conditions, particularly pH and temperature, and by utilizing appropriate protective group strategies when necessary, researchers can effectively mitigate decomposition pathways and achieve high yields of their desired products. This guide provides a starting point for troubleshooting; however, each reaction is unique, and optimization of the suggested protocols may be necessary for your specific application.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. total-synthesis.com [total-synthesis.com]
Technical Support Center: Mastering Regioselectivity in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Isoxazole moieties are critical components in a vast array of pharmaceuticals, making the precise control of their synthesis a paramount objective.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered in the laboratory, ensuring your syntheses are both efficient and predictable.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding regioselectivity in isoxazole synthesis.
Q1: What are the primary synthetic routes to isoxazoles, and how is regioselectivity determined in each?
A1: The two most prevalent methods for isoxazole synthesis are the [3+2] cycloaddition of a nitrile oxide with an alkyne (a type of 1,3-dipolar cycloaddition) and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][4]
-
1,3-Dipolar Cycloaddition: This is a powerful method for forming the isoxazole ring.[5] Regioselectivity, which determines whether the 3,4- or 3,5-disubstituted isoxazole is formed, is governed by a combination of steric and electronic factors of both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile).[4][6] The frontier molecular orbitals (HOMO-LUMO interactions) of the reactants play a crucial role in dictating the regiochemical outcome.[7] Generally, this reaction can yield a mixture of regioisomers, making precise control a common challenge.[8]
-
Cyclocondensation of 1,3-Dicarbonyls: This classic method, also known as the Claisen isoxazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1] The regioselectivity is determined by which carbonyl group is more electrophilic and thus more susceptible to initial nucleophilic attack by the hydroxylamine. However, this method often suffers from poor selectivity, leading to mixtures of regioisomers, especially with unsymmetrical dicarbonyls.[1]
Q2: I am observing a mixture of regioisomers. What are the key factors I should investigate to improve selectivity?
A2: Achieving high regioselectivity often requires careful optimization of several reaction parameters. The key factors to consider are:
-
Catalyst Choice: In 1,3-dipolar cycloadditions, the catalyst is a powerful tool for directing regioselectivity. Copper(I) catalysts, for instance, are widely used and tend to favor the formation of 3,5-disubstituted isoxazoles.[9][10][11] In contrast, ruthenium(II) catalysts can steer the reaction towards the 3,4-disubstituted isomer.[9][12][13]
-
Solvent and Temperature: The polarity of the solvent can influence the transition state energies of the different cycloaddition pathways, thereby affecting the regiochemical ratio.[4] Similarly, temperature can impact the kinetic versus thermodynamic control of the reaction, with lower temperatures often affording higher selectivity.
-
Substrate Structure: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne are fundamental determinants of regioselectivity.[4][6] Electron-withdrawing or -donating groups can significantly alter the orbital energies and coefficients, thereby influencing the preferred orientation of the cycloaddition.[14] Steric hindrance can also disfavor one regioisomeric transition state over the other.
Q3: Are there metal-free approaches to control regioselectivity?
A3: Yes, several metal-free strategies have been developed to achieve high regioselectivity. One effective method is the use of enamines as dipolarophiles. In this approach, an aldehyde or ketone is reacted with a secondary amine to form an enamine in situ. This enamine then undergoes a highly regioselective [3+2] cycloaddition with a nitrile oxide to yield 3,4-disubstituted isoxazoles after an oxidation step.[10] Additionally, organocatalysts and even green media like ultrasonic irradiation have been shown to promote regioselective isoxazole synthesis.[15][16]
Troubleshooting Guides
This section provides a systematic, question-and-answer-based approach to resolving common issues encountered during isoxazole synthesis.
Problem 1: My 1,3-dipolar cycloaddition is producing the wrong regioisomer. I want the 3,4-disubstituted isoxazole, but I'm getting the 3,5-isomer.
Root Cause Analysis: The formation of the 3,5-disubstituted isoxazole is often the thermodynamically favored outcome, particularly in copper-catalyzed or thermal reactions. Your current conditions likely favor this pathway.
Solutions:
-
Switch to a Ruthenium Catalyst: Unlike copper, ruthenium(II) catalysts have been shown to preferentially yield 3,4-disubstituted isoxazoles.[10][12] A common and effective catalyst is [Cp*RuCl(cod)].
-
Employ an Enamine-Mediated Strategy: This metal-free approach is highly effective for the synthesis of 3,4-disubstituted isoxazoles.[10] By reacting an aldehyde with a secondary amine (e.g., pyrrolidine) to form an enamine in situ, you create a dipolarophile that directs the cycloaddition to the desired regioisomer.
-
Utilize Directing Groups: If your alkyne substrate allows, the introduction of a directing group can sterically or electronically favor the formation of the 3,4-isomer.
Problem 2: My cyclocondensation of an unsymmetrical 1,3-dicarbonyl with hydroxylamine gives a nearly 1:1 mixture of regioisomers.
Root Cause Analysis: When the two carbonyl groups of the 1,3-dicarbonyl have similar reactivity, hydroxylamine will attack both, leading to a mixture of products. To achieve regioselectivity, you must differentiate the electrophilicity of the two carbonyls.
Solutions:
-
Modify the Substrate: One strategy is to use a β-enamino diketone precursor.[1] The enamine moiety deactivates the adjacent carbonyl, directing the initial attack of hydroxylamine to the more electrophilic carbonyl.
-
Employ a Lewis Acid: The use of a Lewis acid, such as BF₃·OEt₂, can selectively coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the nucleophilic attack of hydroxylamine.[1][10]
-
Solvent Optimization: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the reactivity of the hydroxylamine, thereby impacting the regioselectivity.[1] Experimenting with a range of solvents from polar protic to non-polar aprotic is recommended.
Problem 3: The yield of my copper-catalyzed isoxazole synthesis is consistently low.
Root Cause Analysis: Low yields in copper-catalyzed reactions can be attributed to several factors, including catalyst deactivation, inefficient generation of the nitrile oxide, or substrate impurities.
Solutions:
-
Maintain an Inert Atmosphere: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[9] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Use a Reducing Agent: The addition of a mild reducing agent, such as sodium ascorbate, can help maintain the copper catalyst in its active +1 oxidation state.[9]
-
Optimize Nitrile Oxide Generation: If you are generating the nitrile oxide in situ from a hydroximoyl halide, ensure the base used is compatible with the copper catalyst.[9] A non-coordinating organic base like triethylamine or diisopropylethylamine is often a good choice.
-
Ligand Screening: The ligand coordinated to the copper center plays a critical role in catalyst stability and activity.[9] If you are not using a ligand, or if your current ligand is not performing well, consider screening other nitrogen-based ligands such as tris(benzyltriazolylmethyl)amine (TBTA).
-
Purify Starting Materials: Impurities in your alkyne or nitrile oxide precursor can act as catalyst poisons.[9] Ensure all reagents are of high purity before use.
Data and Protocols
For your convenience, the following tables summarize key information for optimizing regioselectivity.
Table 1: Catalyst Effects on Regioselectivity in 1,3-Dipolar Cycloadditions
| Catalyst System | Predominant Regioisomer | Substrate Scope | Key Considerations |
| Copper(I) (e.g., CuI, CuSO₄/Ascorbate) | 3,5-disubstituted | Terminal Alkynes | Sensitive to oxidation; requires inert atmosphere.[9][10] |
| Ruthenium(II) (e.g., [Cp*RuCl(cod)]) | 3,4-disubstituted | Terminal Alkynes | Generally more robust than copper catalysts.[10][12] |
| Metal-Free (Thermal) | Mixture of Isomers | Broad | Regioselectivity is highly substrate-dependent.[12] |
| Metal-Free (Enamine-mediated) | 3,4-disubstituted | Aldehydes/Nitrile Oxides | Requires in situ formation of the enamine.[10] |
Experimental Protocol: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Ruthenium Catalysis
-
To a clean, dry Schlenk flask, add the terminal alkyne (1.0 equiv.), the hydroximoyl chloride (1.1 equiv.), and the ruthenium catalyst, [Cp*RuCl(cod)] (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Slowly add a solution of a non-coordinating base, such as triethylamine (1.2 equiv.), in the chosen solvent to the reaction mixture at room temperature over 30 minutes.
-
Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. Divergent synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via regioselective [3 + 2] cycloadditions of nitrile oxides and B-ethynyl-1,2-azaborines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde. This guide is designed to provide expert insights and practical troubleshooting advice for a common yet often frustrating issue in catalytic reactions involving this substrate: catalyst poisoning. Catalyst deactivation can lead to sluggish or incomplete reactions, ultimately impacting your research timelines and development goals. This resource, presented in a comprehensive question-and-answer format, will help you diagnose, mitigate, and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: Palladium-based catalysts are overwhelmingly the most common choice for transformations involving this compound and related isoxazole derivatives. These are typically employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which allow for further functionalization of the molecule. Rhodium catalysts may also be considered for specific applications like hydroformylation.
Q2: Why is my palladium-catalyzed reaction with this compound failing or showing low conversion?
A2: Low conversion or reaction failure in palladium-catalyzed reactions with this substrate is often attributable to catalyst poisoning or deactivation. The primary suspects are the inherent structural features of the molecule itself and potential impurities. The nitrogen atom in the isoxazole ring can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[1] Additionally, the aldehyde functional group can participate in side reactions that lead to the formation of "coke," a carbonaceous material that fouls the catalyst surface.
Q3: Can the 3-fluorophenyl group poison the catalyst?
A3: While the fluorine atom itself is not a typical catalyst poison, the C-F bond can be activated under certain conditions, potentially leading to side reactions. However, direct poisoning of the catalyst by the fluorophenyl group is less common compared to the effects of the isoxazole nitrogen or impurities.
Q4: What impurities are common catalyst poisons in these reactions?
A4: Common catalyst poisons include sulfur-containing compounds (from starting materials or reagents), excess phosphine ligands, water, and oxygen. Sulfur has a particularly high affinity for palladium and can irreversibly poison the catalyst even at trace levels.[2][3] Oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) and can also promote the formation of palladium black.[1][4]
Q5: My reaction mixture has turned black. What does this signify?
A5: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[1] This occurs when the active Pd(0) species agglomerate into inactive metallic palladium. This can be triggered by high temperatures, the presence of oxygen, or the use of inappropriate ligands.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to catalyst poisoning in your reactions with this compound.
Problem 1: Low or No Product Formation
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. If possible, use freshly opened bottles of solvents.
-
Catalyst and Ligand Quality: Ensure your palladium catalyst and ligands are of high quality and have been stored correctly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product formation.
Detailed Steps:
-
Ligand Selection: The choice of ligand is critical. For substrates with potentially coordinating groups like the isoxazole nitrogen, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] These ligands can sterically shield the palladium center and promote the desired catalytic cycle.
-
Base Selection: The choice of base can significantly influence the reaction outcome. If you are using a strong base, consider switching to a milder one to minimize side reactions. Conversely, if transmetalation is sluggish, a stronger base might be necessary. A screening of common bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.
-
Temperature Optimization: High temperatures can accelerate catalyst decomposition.[1] Try running the reaction at a lower temperature to see if the formation of palladium black is reduced. If the reaction is simply slow, a modest increase in temperature may be beneficial.
-
Increase Catalyst Loading: As a last resort, a higher catalyst loading can sometimes overcome partial poisoning. However, this is not an ideal solution from a process chemistry perspective and indicates an underlying issue.
Problem 2: Formation of Palladium Black
The appearance of palladium black is a clear sign of catalyst instability.
Mitigation Strategies:
-
Ligand-to-Metal Ratio: An optimal ligand-to-metal ratio is crucial for stabilizing the active catalyst. A ratio of 1:1 to 2:1 is a good starting point for many reactions.
-
Pre-catalyst Choice: Using a well-defined palladium pre-catalyst can sometimes offer better stability and activity compared to generating the active species in situ from a simple salt like Pd(OAc)₂.
-
Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of potentially inhibiting species in the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction with this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
Protocol 2: Catalyst Regeneration
If you suspect your palladium catalyst has been poisoned by nitrogen-containing compounds, a simple regeneration procedure can sometimes restore its activity.
-
Catalyst Isolation: After the reaction, if you are using a heterogeneous catalyst, filter it from the reaction mixture. For homogeneous catalysts that have precipitated as palladium black, this procedure is not applicable.
-
Washing: Wash the isolated catalyst with a suitable solvent to remove any adsorbed organic residues.
-
Base Treatment: Prepare a dilute aqueous solution of a mild base, such as sodium bicarbonate.
-
Slurry and Stir: Create a slurry of the poisoned catalyst in the basic solution and stir at room temperature for several hours.
-
Isolation and Drying: Filter the catalyst, wash it thoroughly with deionized water, and dry it under vacuum.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed in case of poisoning, but lower is preferred for cost and sustainability. |
| Ligand/Metal Ratio | 1:1 to 2:1 | Optimizes catalyst stability and activity. |
| Temperature | 60-110 °C | Balances reaction rate with catalyst stability. |
| Base Equivalents | 2.0-3.0 eq | Ensures efficient transmetalation in Suzuki couplings. |
Catalyst Poisoning Mechanisms
The following diagram illustrates the primary poisoning pathway for a palladium catalyst by a nitrogen-containing heterocycle.
Caption: Catalytic cycle and poisoning pathway.
The nitrogen atom of the isoxazole ring can coordinate to the active Pd(0) species, forming a stable, off-cycle complex that is catalytically inactive. This prevents the catalyst from participating in the desired cross-coupling reaction.
References
Scaling up the synthesis of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
An in-depth guide to overcoming common challenges in the scaled synthesis of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1] This technical support center provides detailed, experience-driven advice in a direct question-and-answer format for researchers and process chemists.
Section 1: Synthesis Overview and Core Mechanism
The most prevalent and scalable method for synthesizing this compound is the Vilsmeier-Haack reaction.[2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, in this case, the C5 position of 3-(3-fluorophenyl)isoxazole. The process involves the in-situ formation of a Vilsmeier reagent, a potent electrophile, which then reacts with the isoxazole substrate.
The Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich isoxazole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the final aldehyde product.[5][6]
Caption: The Vilsmeier-Haack reaction pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for preparing this compound?
The Vilsmeier-Haack formylation of 3-(3-fluorophenyl)isoxazole is the industry-standard approach.[3] It is a robust reaction that utilizes readily available and cost-effective reagents (DMF, POCl₃), making it suitable for large-scale production.[3] The starting isoxazole can be prepared through methods like the condensation of a chalcone with hydroxylamine hydrochloride.[7]
Q2: What are the primary safety concerns when scaling up this synthesis?
Scaling up the Vilsmeier-Haack reaction requires stringent safety protocols:
-
Exothermic Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic. POCl₃ must be added slowly and dropwise to DMF under efficient cooling (e.g., an ice-salt bath) to maintain temperature control and prevent a runaway reaction.[8]
-
Hazardous Reagents: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood under anhydrous conditions, and personnel must wear appropriate personal protective equipment (PPE).
-
Quenching: The reaction is typically quenched by pouring the mixture into ice-cold water or a basic solution. This process is also exothermic and can release HCl gas. The quench must be performed carefully and slowly in a vessel large enough to accommodate potential foaming and gas evolution.
Q3: How does the 3-(3-fluorophenyl) group influence the reaction?
The fluorophenyl group at the 3-position of the isoxazole ring is electron-withdrawing. While the Vilsmeier-Haack reaction typically favors electron-rich substrates[4], the isoxazole ring itself is sufficiently activated for the reaction to proceed. The substitution occurs regioselectively at the C5 position, which is the most nucleophilic site on the 3-arylisoxazole system.
Q4: Are there greener or alternative synthetic methods?
While the Vilsmeier-Haack reaction is dominant, research into greener alternatives for isoxazole synthesis is ongoing. These often focus on the initial formation of the isoxazole ring rather than the formylation step. Methods include using ultrasound irradiation to accelerate reactions[9][10], employing water as a solvent[11], or using recyclable catalysts.[12] For the formylation step itself, solvent-free approaches using a mortar and pestle have been explored for small-scale synthesis, though their scalability may be limited.[13]
Section 3: Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
This protocol is a representative procedure and may require optimization based on scale and equipment.
-
Reagent Preparation (Vilsmeier Reagent):
-
To a three-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30-60 minutes. A thick, white precipitate of the Vilsmeier reagent may form.[8]
-
-
Formylation Reaction:
-
Dissolve the starting material, 3-(3-fluorophenyl)isoxazole (1.0 eq), in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., dichloromethane).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 3 to 12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back down to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This step is highly exothermic.
-
Neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 6-8.[5]
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
The product may precipitate as a solid. If so, collect it by filtration, wash thoroughly with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[5]
-
Protocol 2: Purification
-
Recrystallization: The crude this compound can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
-
Column Chromatography: If recrystallization is insufficient, purify the crude material via silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Section 4: Troubleshooting Guide
Caption: Decision tree for troubleshooting low reaction yield.
Q: My Vilsmeier-Haack reaction resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?
A: This is a common issue that can often be traced back to several critical factors.[5] Follow this systematic troubleshooting guide:
-
Reagent Quality and Handling:
-
Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
DMF Quality: Use fresh, anhydrous DMF. Old or improperly stored DMF can decompose to dimethylamine, which smells "fishy" and will consume the Vilsmeier reagent.[5][14]
-
POCl₃ Quality: Use fresh POCl₃. This reagent can degrade over time, especially if exposed to atmospheric moisture.
-
-
Vilsmeier Reagent Formation:
-
Temperature Control: The formation of the reagent is highly exothermic. If the temperature rises too high, side reactions can occur. Maintain strict temperature control (0-5 °C) during the dropwise addition of POCl₃.
-
Precipitation and Stirring: The Vilsmeier reagent can sometimes precipitate from the solution, creating a thick slurry that is difficult to stir.[8] Using a powerful mechanical stirrer (instead of a magnetic stir bar) is crucial on larger scales to ensure the mixture remains homogeneous. If the slurry becomes too thick, adding a small amount of an anhydrous co-solvent like dichloromethane or 1,2-dichloroethane may help.
-
-
Reaction Conditions:
-
Stoichiometry: An excess of the Vilsmeier reagent is often required. A typical starting point is 1.5-2.0 equivalents of the reagent relative to the isoxazole substrate. You may need to optimize this ratio.
-
Temperature and Time: If the reaction is sluggish at room temperature, gradually increasing the heat to 60-80 °C is necessary. Monitor by TLC to find the optimal balance; excessive heat can lead to decomposition and side products.
-
Q: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?
A: Side product formation often points to issues with reaction conditions or substrate stability.
-
Polymerization/Decomposition: Dark, tarry residues suggest product or starting material decomposition. This is often caused by excessive heat or prolonged reaction times. Try running the reaction at a lower temperature for a longer period or ensure the work-up is performed promptly after completion. Some isoxazoline precursors can polymerize when heated above 100 °C.[15]
-
Diformylation: While less common on a deactivated ring, it is possible to add a second formyl group under harsh conditions. To minimize this, use a lower excess of the Vilsmeier reagent and avoid unnecessarily high temperatures.[5]
-
Incomplete Hydrolysis: If you isolate the iminium salt intermediate, it indicates incomplete hydrolysis during work-up. Ensure the pH is correctly adjusted and allow sufficient time (1-2 hours) for the hydrolysis to complete before extraction.[5]
Q: I'm having trouble isolating a clean product during the aqueous work-up. What are the best practices?
A: A problematic work-up can lead to significant product loss.
-
Controlled Quenching: As mentioned, quenching is highly exothermic. Pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring helps dissipate heat effectively.
-
pH Adjustment: Careful neutralization is key. Adding the base (e.g., NaHCO₃ solution) slowly prevents excessive foaming and ensures the final pH is in the desired 6-8 range. An overly basic or acidic pH can degrade the aldehyde product.
-
Breaking Emulsions: The mixture of organic solvents, aqueous salts, and DMF can sometimes form stable emulsions during extraction. To break them, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In difficult cases, filtering the entire mixture through a pad of celite can be effective.
Section 5: Data Summary Table
The following table outlines hypothetical optimization parameters for the Vilsmeier-Haack reaction, which should be used as a starting point for experimental design.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Vilsmeier Reagent (eq) | 1.2 | 1.8 | To drive the reaction to completion and overcome potential reagent degradation. |
| Reaction Temperature | 25 °C (RT) | 70 °C | The fluorophenyl-isoxazole ring requires thermal energy for efficient formylation. |
| Reaction Time | 12 hours | 5 hours | Higher temperature accelerates the reaction rate, reducing degradation risk. |
| Work-up pH | ~9.0 | 7.0 - 7.5 | A neutral pH is often optimal for aldehyde stability during work-up and extraction. |
| Hypothetical Yield | 35-45% | 75-85% | Optimization of key parameters significantly improves process efficiency. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. acgpubs.org [acgpubs.org]
- 13. aml.iaamonline.org [aml.iaamonline.org]
- 14. reddit.com [reddit.com]
- 15. ias.ac.in [ias.ac.in]
Work-up procedures for reactions involving 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Technical Support Center: 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use. The following question-and-answer-based guide offers practical solutions and explains the chemical principles behind our recommended procedures.
Section 1: Compound Handling and Properties (FAQs)
This section addresses frequently asked questions regarding the fundamental properties and safe handling of this compound.
Q1: What are the essential physical properties and storage conditions for this compound?
A1: Understanding the physical properties is critical for proper handling and reaction setup. This compound is typically an off-white solid.[1] For long-term stability, it should be stored in an inert atmosphere at 2-8°C.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₆FNO₂ | [3] |
| Molecular Weight | 191.16 g/mol | [1][3] |
| Appearance | Off-white amorphous powder / solid | [1] |
| Melting Point | 78-85 °C | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| Purity | ≥ 97% (HPLC) | [1] |
Q2: What are the primary safety concerns and handling precautions?
A2: Safety is paramount in any experimental work. This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[3][4] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] In case of eye contact, rinse cautiously with water for several minutes.[3]
Q3: In which common organic solvents is this aldehyde soluble?
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Acetone
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
It has limited solubility in non-polar solvents like hexanes and is generally considered insoluble in water.[4] Always perform a small-scale solubility test before preparing a large-scale reaction.
Section 2: Troubleshooting Common Synthetic Transformations
This section provides in-depth troubleshooting for specific reactions where this compound is a key reactant.
Reductive Amination
Q4: My one-pot reductive amination with this compound and a primary amine is giving low yields. What is the likely cause?
A4: Low yields in one-pot reductive aminations are often due to an incompatibility between the rates of imine formation and reduction, or an inappropriate choice of reducing agent.[5]
-
Cause 1: Slow Imine Formation: The formation of the intermediate imine from the aldehyde and amine is a dehydration reaction and is often the rate-limiting step.[6] If the reducing agent is too reactive (e.g., Sodium Borohydride, NaBH₄), it can reduce the starting aldehyde to the corresponding alcohol faster than the imine is formed.[7]
-
Solution: Switch to a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the industry standard for this purpose.[5][6][7] It is less basic and moisture-sensitive than other hydrides, tolerating the slightly acidic conditions (often using acetic acid as a catalyst) that favor imine formation.[6] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but concerns over cyanide toxicity in the work-up and waste stream make STAB a more favorable option.[5][8]
-
Cause 2: Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If significant amounts of aldehyde remain, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to drive the imine formation equilibrium forward. A catalytic amount of acetic acid is also recommended to facilitate iminium ion formation.[6]
Q5: How do I design an effective work-up procedure for a reductive amination reaction?
A5: A clean work-up is essential for isolating the desired amine product. The key is to carefully neutralize the reaction and remove reagent byproducts.
Recommended Protocol: Work-up for a Reductive Amination (using STAB)
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to quench any remaining acid and hydride reagent. Causality: This step neutralizes the acidic catalyst and destroys excess STAB, preventing further reaction and ensuring the amine product is in its free base form for extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate or DCM) and water. Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude amine can then be purified by silica gel column chromatography or recrystallization.
Below is a workflow diagram illustrating the decision-making process for a general reaction work-up.
Caption: General Aqueous Work-up Workflow.
Wittig Reaction
Q6: My Wittig reaction is failing. TLC shows only unreacted aldehyde and triphenylphosphine. What went wrong?
A6: This symptom strongly suggests that the ylide (the Wittig reagent) was not formed successfully. The ylide is generated by deprotonating a phosphonium salt with a strong base.[9]
-
Cause 1: Inactive Base or Wet Solvent: The most common culprits are an old, inactive base or residual moisture in the solvent. Strong bases like n-Butyllithium (n-BuLi) and sodium hydride (NaH) are extremely sensitive to moisture and air.[10]
-
Solution: Use freshly distilled, anhydrous THF.[10] If using NaH, ensure it is from a fresh container and handle it under an inert atmosphere (Nitrogen or Argon).[10] If using n-BuLi, titrate it before use to confirm its molarity. For less reactive "stabilized" ylides, a weaker base like potassium tert-butoxide (KOtBu) in THF can be effective and is often easier to handle than NaH or n-BuLi.[9]
-
Cause 2: Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and decompose if left for too long before the aldehyde is added, especially at room temperature.
-
Solution: Generate the ylide at a low temperature (e.g., 0°C or -78°C for n-BuLi) and add the aldehyde solution dropwise to the pre-formed ylide at that same low temperature.[10] Allow the reaction to slowly warm to room temperature while monitoring by TLC.
Q7: The Wittig reaction worked, but I cannot separate my product from the triphenylphosphine oxide (TPPO) byproduct. How can I remove it?
A7: The removal of TPPO is a classic challenge in Wittig reaction work-ups due to its moderate polarity, which often causes it to co-elute with the desired product during column chromatography.[11]
-
Method 1: Precipitation (for non-polar products): If your alkene product is relatively non-polar, you can often precipitate the TPPO. After the reaction work-up, concentrate the crude material, then suspend it in a non-polar solvent system like cold diethyl ether or a mixture of hexanes and ethyl acetate. The TPPO is often insoluble and can be removed by filtration.[11] This may need to be repeated.
-
Method 2: Column Chromatography with Additives: Modify your chromatography conditions. Adding a small percentage (1-2%) of a polar solvent like methanol or triethylamine to your eluent system can sometimes improve separation. However, the most robust method is often to use a different stationary phase or a dry flash column.
-
Method 3: Chemical Conversion (Less Common): In difficult cases, TPPO can be converted to a more easily separable derivative, but this adds steps and is usually a last resort.
The following diagram provides a troubleshooting guide for a problematic Wittig reaction.
Caption: Troubleshooting Logic for a Wittig Reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 885273-52-9 [sigmaaldrich.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: A Troubleshooting Guide for Multicomponent Reactions with Isoxazole Aldehydes
Welcome to the technical support center for scientists and researchers navigating the complexities of multicomponent reactions (MCRs) featuring isoxazole aldehydes. This guide is designed to provide in-depth, field-proven insights to help you overcome common experimental challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes. We will move beyond simple procedural lists to explore the underlying chemical principles governing these powerful reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when using an isoxazole aldehyde in my Ugi/Passerini reaction?
Low yields in MCRs involving isoxazole aldehydes can often be attributed to two primary factors: the inherent reactivity of the aldehyde and the stability of the isoxazole ring under the reaction conditions.
-
Reduced Electrophilicity of the Aldehyde: The isoxazole ring, being an electron-deficient heterocycle, can withdraw electron density from the aldehyde group. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine (in the Ugi reaction) or the isocyanide (in the Passerini reaction). Aldehydes with electron-donating groups are generally more reactive in these reactions.[1][2]
-
Stability of the Isoxazole Ring: The isoxazole ring contains a relatively weak N-O bond and can be sensitive to harsh reaction conditions.[3][4] Strong acids or bases, high temperatures, or reducing conditions can lead to ring cleavage and the formation of various byproducts, thus lowering the yield of the desired MCR product.[3][4]
Q2: I am observing multiple unexpected spots on my TLC plate. What are the likely side products?
The formation of multiple byproducts is a common issue in MCRs. When working with isoxazole aldehydes, these can arise from several pathways:
-
Isoxazole Ring Cleavage Products: Under certain conditions, the isoxazole ring can open to form β-hydroxy nitriles, enaminones, or 1,3-dicarbonyl compounds.[3][4] These highly functionalized molecules can then participate in subsequent reactions, leading to a complex mixture of products.
-
Side Reactions of the MCR Components:
-
In the Ugi reaction , if imine formation is slow, the individual components may undergo other reactions. For instance, the carboxylic acid can catalyze the polymerization of the aldehyde.
-
In the Passerini reaction , which is typically run under concentrated and aprotic conditions, side reactions can be minimized. However, impurities in the starting materials can lead to byproducts.
-
In the Biginelli reaction , a common side reaction is the self-condensation of the β-dicarbonyl compound or the formation of Knoevenagel condensation products between the aldehyde and the active methylene compound.[5]
-
-
Products from Aldehyde Decomposition: If the isoxazole aldehyde is unstable under the reaction conditions, its degradation products can lead to a variety of unintended molecules.
Q3: Can I use microwave irradiation to improve my reaction?
Yes, microwave-assisted synthesis is an excellent strategy to consider for MCRs with isoxazole aldehydes. Microwave heating can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing the formation of side products.[6][7][8][9] The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the desired MCR pathway more efficiently than conventional heating, often allowing for reactions to be run at lower overall temperatures for shorter durations, which can be beneficial for preserving the integrity of the isoxazole ring.
Troubleshooting Guides
Problem 1: Low Yield in Ugi Reaction with Isoxazole-4-Carbaldehyde
You are attempting a Ugi four-component reaction with isoxazole-4-carbaldehyde, an amine, a carboxylic acid, and an isocyanide, but are consistently obtaining low yields (<30%) of your desired α-acylamino amide product.
References
- 1. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 2. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
Technical Support Center: Managing Thermal Instability of Isoxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide is designed to provide in-depth, field-proven insights into the common thermal instability issues encountered during experimentation and to offer robust troubleshooting strategies. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Duality of the Isoxazole Ring
The isoxazole ring is a valuable scaffold in medicinal chemistry, present in numerous approved drugs.[1][2][3] Its utility stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups. However, the inherent weakness of the N-O bond makes the isoxazole ring susceptible to cleavage under various conditions, particularly thermal stress.[2][4][5] This guide will address the challenges posed by this thermal lability and provide practical solutions for managing it in a laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the stability of isoxazole derivatives.
Q1: My isoxazole-containing compound is degrading during my reaction work-up, which involves heating. What is likely happening?
A1: Thermal stress is a primary driver of isoxazole degradation. The most common degradation pathway involves the cleavage of the weak N-O bond.[5][6] Depending on the substitution pattern and reaction conditions, this can lead to a variety of products through complex rearrangement mechanisms. High temperatures (often in the range of 80-1100 K in experimental studies) can initiate unimolecular decomposition.[7][8] The major decomposition products are often nitriles (like acetonitrile) and carbon monoxide.[7][8] Other potential transformations include rearrangement to an oxazole, which is a more stable isomer, or formation of ketenimines.[5][9]
Q2: I'm observing unexpected peaks in my HPLC and MS data after purifying my isoxazole derivative on a heated column. Could this be degradation?
A2: Yes, it is highly probable. Standard purification techniques like Gas Chromatography (GC) can be problematic for thermally labile compounds.[10] Even some HPLC methods, if they involve elevated column temperatures to improve peak shape or reduce viscosity, can induce on-column degradation. It is crucial to use analytical methods that are validated for their stability-indicating properties.[11]
Q3: Does the substitution pattern on my isoxazole ring affect its thermal stability?
A3: Absolutely. The electronic and steric nature of the substituents on the isoxazole ring plays a significant role in its stability.[9] For instance, 3,5-disubstituted isoxazoles are generally considered quite stable against oxidizing agents, acids, and bases.[4] Conversely, the presence of a hydrogen atom at the C3 position can be essential for certain ring-opening mechanisms, as seen in the metabolism of Leflunomide.[12] Electron-withdrawing groups can also activate the ring towards cleavage, especially in the presence of nucleophiles or bases.[9]
Q4: My reaction is run at room temperature, but I still see degradation. Are there other factors besides heat that I should consider?
A4: While this guide focuses on thermal instability, it's important to recognize other contributing factors. Photochemical degradation, induced by UV light, can also cause N-O bond cleavage and rearrangement to oxazoles via an azirine intermediate.[13][14] The pH of your reaction or work-up is also critical. Basic conditions, in particular, can catalyze the ring opening of isoxazoles.[12][15] For example, the anti-inflammatory drug Leflunomide shows significantly faster decomposition at basic pH.[15]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving thermal instability problems during your experiments.
Issue 1: Degradation During Synthesis
You've set up a reaction involving an isoxazole derivative, and upon analysis (e.g., TLC, LC-MS), you observe the formation of multiple byproducts and a decrease in the desired product over time, even with careful temperature control.
Caption: Troubleshooting workflow for synthesis degradation.
-
Temperature Optimization: The rate of thermal decomposition is highly temperature-dependent.[15][16] Reducing the reaction temperature is the most direct way to mitigate this. If the desired reaction is too slow at lower temperatures, consider alternative energy sources. Microwave-assisted synthesis, for instance, can sometimes promote desired reactions at lower bulk temperatures due to localized superheating.[17] Ultrasonic irradiation is another green chemistry approach that can accelerate reactions, often at room temperature, thus minimizing thermal degradation.[18]
-
pH and Reagent Choice: As demonstrated with Leflunomide, basic conditions can significantly accelerate isoxazole ring opening.[15] If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base. If acidity is the issue, consider using buffered solutions to maintain a stable pH.[16]
-
Photostability: Isoxazoles can undergo photochemical rearrangement.[13][14] If your lab has significant UV light exposure, simply covering your reaction vessel with aluminum foil can prevent photolysis.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates in the degradation pathway. Experimenting with a range of solvents from polar aprotic (e.g., acetonitrile) to non-polar (e.g., toluene) may reveal a system where the isoxazole derivative is more stable.
Issue 2: Degradation During Purification & Analysis
Your crude product appears clean, but after purification (e.g., column chromatography, distillation) or during analytical characterization (e.g., GC, HPLC), you detect significant impurities.
| Condition | Compound Example | Observation | Half-life (t1/2) | Reference |
| pH & Temperature | Leflunomide | Stable at pH 4.0, 37°C | > 24h | [15] |
| Leflunomide | Decomposes at pH 7.4, 37°C | 7.4 h | [15] | |
| Leflunomide | Decomposes at pH 10.0, 37°C | 1.2 h | [15] | |
| Leflunomide | Decomposes at pH 10.0, 25°C | 6.0 h | [15] | |
| High Temperature | Isoxazole | Major products: CH3CN + CO | N/A (shock tube study) | [7] |
This protocol outlines the steps to develop an HPLC method that separates the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification.[11]
-
Forced Degradation Study:
-
Prepare solutions of your isoxazole derivative in various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24h
-
Basic: 0.1 M NaOH at 60°C for 8h
-
Oxidative: 3% H₂O₂ at room temperature for 24h
-
Thermal: Heat solid sample at 80°C for 48h
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24h
-
-
The goal is to achieve 5-20% degradation of the parent compound.
-
-
Initial HPLC Method:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths and assess peak purity.[10]
-
-
Method Optimization:
-
Inject the stressed samples.
-
Analyze the chromatograms for resolution between the parent peak and any new degradation peaks.
-
Adjust the gradient slope, mobile phase composition (e.g., switch to methanol, change pH), and column temperature (keeping it as low as possible) to achieve optimal separation.
-
Caption: Common degradation pathways for isoxazoles.
Part 3: Preventative Strategies & Best Practices
Proactive measures can significantly reduce the incidence of thermal degradation.
-
Rational Drug Design:
-
If possible, during the design phase, consider substituent effects. Incorporating stabilizing groups or avoiding known labile motifs can be a powerful long-term solution. 3,5-disubstitution is often a good starting point for enhanced stability.[4]
-
-
Reaction & Process Optimization:
-
Minimize Heat Exposure: Use the lowest possible temperature for the shortest possible time.
-
Inert Atmosphere: For reactions sensitive to both heat and oxidation, running under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation pathways that may be initiated by thermal stress.[19]
-
-
Formulation & Storage:
-
Excipient Compatibility: Ensure that excipients used in formulations do not promote degradation.[19]
-
Proper Storage: Store isoxazole derivatives and their formulations under recommended conditions, which typically involve protection from light and moisture, and often require refrigeration or freezing.[20][21] For stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[21]
-
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijsdr.org [ijsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. Isoxazole - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 19. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 20. biofargo.com [biofargo.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Impact of solvent choice on reaction outcomes with 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the critical role of solvent selection in reactions involving this versatile building block. The aldehyde functionality on the isoxazole ring is a key handle for a multitude of chemical transformations, and understanding its interplay with the reaction medium is paramount for achieving desired outcomes.[1] This guide provides in-depth, causality-driven answers to common questions and troubleshooting scenarios.
Section 1: Foundational Concepts & General FAQs
This section addresses the most common initial queries regarding the handling and general reactivity of this compound, with a focus on the central role of the solvent.
FAQ 1: My reaction is sluggish or fails to initiate. Could the solvent be the problem?
Answer: Absolutely. This is one of the most common issues, and it often traces back to two primary solvent-related factors:
-
Poor Solubility: this compound is a solid, crystalline compound.[1][2] If it or any other key reagent fails to dissolve adequately in your chosen solvent, the reaction will be limited to the crystal surface, resulting in extremely slow or negligible conversion. Always perform a solubility test with your starting materials in the intended solvent at the target reaction temperature before running a full-scale reaction.
-
Inappropriate Solvent Polarity: Solvents do more than just dissolve reactants; they actively participate in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[3][4] A solvent that is ideal for one reaction type can be completely inhibitory for another. For instance, a polar protic solvent that stabilizes a nucleophile through hydrogen bonding can significantly slow down reactions that require a highly reactive, "naked" nucleophile.[3][5][6]
FAQ 2: How do I choose a starting point for solvent screening?
Answer: A logical approach to solvent selection begins with analyzing the mechanism of your intended reaction. The key is to match the solvent's properties to the needs of the rate-determining step.
Below is a decision-making workflow to guide your initial choice.
Caption: Workflow for initial solvent selection.
Data Summary: Common Laboratory Solvents
For quick reference, the table below summarizes the properties and common applications of solvents relevant to the reactions of this compound.
| Solvent Class | Examples | Dielectric Constant (approx.) | Key Characteristics | Best For... |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | High (30-80) | Can H-bond; solvates both cations and anions effectively.[7] | Reductions (e.g., NaBH₄), reactions with stable carbocation intermediates, some condensation reactions.[8][9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN), Acetone | High (20-50) | Cannot H-bond; solvates cations well but leaves anions poorly solvated and highly reactive.[6][10] | Reactions requiring potent nucleophiles (e.g., Wittig, Knoevenagel), SN2-type reactions.[6][11] |
| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Low (2-9) | Do not effectively solvate charged species; minimal interference with reactions.[3] | Reactions where minimal solvent interaction is desired; Wittig reactions (especially with non-stabilized ylides). |
Section 2: Troubleshooting Specific Reaction Types
Reaction Type 1: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.
FAQ 3: My Knoevenagel condensation is giving low yields. I'm using ethanol as a solvent. What could be wrong?
Answer: While ethanol can work, it may not be optimal. The mechanism involves the formation of an enolate from your active methylene compound. The choice of solvent directly impacts the stability and reactivity of this key intermediate.
-
The Problem with Protic Solvents: Protic solvents like ethanol can form hydrogen bonds with the base and the generated enolate, effectively "caging" them and reducing their reactivity. This can slow down both the initial deprotonation and the subsequent nucleophilic attack on the aldehyde.
-
The Aprotic Advantage: Polar aprotic solvents like DMF, DMSO, or even acetonitrile are often superior for this reaction.[11] They facilitate the dissolution of the reagents and the base but do not form strong hydrogen bonds with the enolate. This leaves the enolate more "naked" and nucleophilic, accelerating the reaction.[12] Some studies have shown that aprotic solvents can significantly increase both the reaction rate and selectivity.[11]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Try running the reaction in DMF or acetonitrile.
-
Consider Water: Interestingly, for some multicomponent reactions leading to isoxazole derivatives, water has been shown to be an excellent "green" solvent, sometimes accelerating the reaction.[13][14][15]
-
Check Your Base: Ensure your base is strong enough to deprotonate the active methylene compound but not so strong that it causes self-condensation of the aldehyde. Piperidine or catalytic amounts of a stronger base are common.
-
Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and anhydrous acetonitrile (20 mL).
-
Base Addition: Add piperidine (0.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the desired product.
Reaction Type 2: Wittig Reaction
The Wittig reaction is a powerful method for converting the aldehyde into an alkene using a phosphorus ylide. Solvent choice here is critical as it influences the formation of the ylide and the stereochemical outcome of the reaction.[16]
FAQ 4: My Wittig reaction is giving a mixture of E/Z isomers, but I need the E-isomer selectively. How can solvent help?
Answer: The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide and the solvent system.
-
Stabilized Ylides: If your ylide is "stabilized" (containing an adjacent electron-withdrawing group, e.g., an ester), the reaction is typically thermodynamically controlled and will favor the more stable E-alkene. For these ylides, a range of solvents can be used. Polar solvents can sometimes enhance E-selectivity.[17][18] Interestingly, using water as a solvent for stabilized ylides has been shown to provide excellent yields and high E-selectivity.[19]
-
Non-Stabilized Ylides: If your ylide is "non-stabilized" (e.g., Ph₃P=CH-Alkyl), the reaction is kinetically controlled and typically favors the Z-alkene, especially in nonpolar, aprotic, salt-free conditions (e.g., Toluene, THF).[20] Polar aprotic solvents can sometimes decrease the Z-selectivity by stabilizing the betaine intermediate and allowing for equilibration.[18]
FAQ 5: My ylide doesn't seem to be forming properly in THF. What should I try?
Answer: THF is a common choice, but its ability to solvate the organometallic base (like n-BuLi) and the resulting phosphonium salt is crucial.
-
Solvent Polarity: If the ylide generation is sluggish, a more polar aprotic solvent like DMSO could be beneficial, as it can better solvate the cation of the base and promote the deprotonation. However, be aware that this can affect the stereochemical outcome.
-
Temperature Control: Ylide formation is often performed at low temperatures (-78 °C to 0 °C) to prevent side reactions. Ensure your cooling is adequate.
-
Base and Salt Effects: The presence of salts (like LiBr from n-BuLi and a phosphonium bromide) can significantly influence the reaction. In some cases, a "salt-free" ylide preparation (e.g., using a sodium amide base) in a nonpolar solvent like toluene is used to maximize Z-selectivity.
Caption: Solvent effects on ylide reactivity.
Reaction Type 3: Reduction to an Alcohol
The reduction of the aldehyde to the corresponding primary alcohol, (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, is commonly achieved with sodium borohydride (NaBH₄).
FAQ 6: I am reducing the aldehyde with NaBH₄. Why is methanol or ethanol typically used as the solvent? Can I use THF?
Answer: This is an excellent question that highlights the active role of the solvent in the reaction.
-
Role of Protic Solvents (MeOH, EtOH): Sodium borohydride is a mild reducing agent that works best in protic solvents.[9][21] These solvents serve two main purposes:
-
Solubility: They effectively dissolve both the aldehyde and the NaBH₄ reagent.
-
Proton Source: After the hydride (H⁻) from NaBH₄ attacks the carbonyl carbon, an alkoxide intermediate is formed. The protic solvent then provides a proton to quench this intermediate, yielding the final alcohol product.
-
-
Using Aprotic Solvents (THF): While you can use THF, the reaction is often much slower.[9] Since THF cannot act as a proton source, the reaction requires a separate aqueous or alcoholic work-up step to protonate the alkoxide intermediate. Often, a mixture of THF and methanol is used to balance solubility and reactivity.[9]
-
Solvent-Free Conditions: For a green chemistry approach, reductions using NaBH₄ supported on wet alumina have been shown to be highly efficient under solvent-free conditions.[22][23] The adsorbed water plays the role of the protic source.
Protocol: NaBH₄ Reduction to (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (30 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour. Monitor the disappearance of the starting material by TLC.
-
Quenching: Slowly add water (20 mL) to quench the excess NaBH₄.
-
Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Evaporate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www1.udel.edu [www1.udel.edu]
- 18. researchgate.net [researchgate.net]
- 19. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. asianpubs.org [asianpubs.org]
- 23. asianpubs.org [asianpubs.org]
Validation & Comparative
Comparative Reactivity Analysis: 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde versus Common Aryl Aldehydes
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, aryl aldehydes are indispensable building blocks. Their carbonyl functionality serves as a versatile anchor for carbon-carbon bond formation and functional group interconversion. Within this class, heteroaromatic aldehydes present unique electronic properties that can be strategically exploited. This guide provides an in-depth comparative analysis of the reactivity of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde , a key intermediate in pharmaceutical research, against a panel of standard aryl aldehydes: the baseline Benzaldehyde, the electron-rich p-Anisaldehyde, and the electron-poor p-Nitrobenzaldehyde.[1]
Our exploration will be grounded in fundamental reaction classes—nucleophilic addition, oxidation, and reduction—to build a comprehensive reactivity profile. The insights provided herein are designed to empower researchers to make informed decisions in reaction design and optimization, leveraging the distinct characteristics of the isoxazole scaffold.
The Structural & Electronic Landscape
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. This is, in turn, governed by the electronic nature of the aromatic system to which it is attached.
-
This compound: This molecule possesses a complex electronic profile.
-
The Isoxazole Ring: As a five-membered heterocycle containing both nitrogen and oxygen, the isoxazole ring is inherently electron-withdrawing. The high electronegativity of these heteroatoms reduces electron density throughout the ring system, thereby increasing the partial positive charge on the aldehyde's carbonyl carbon.[2] The N-O bond, a known weak point in the ring, necessitates careful selection of reaction conditions to avoid cleavage, particularly under harsh reductive or oxidative stress.[2][3]
-
The 3-Fluorophenyl Group: The fluorine atom at the meta-position of the phenyl ring exerts a powerful inductive electron-withdrawing effect (-I), further enhancing the electrophilicity of the remote aldehyde.
-
Collectively, these features render the carbonyl carbon of this compound significantly more electrophilic than that of simple benzaldehyde, predicting a higher reactivity towards nucleophiles.
-
Benchmark Aldehydes:
-
Benzaldehyde: Our neutral reference point.
-
p-Anisaldehyde: Features a methoxy group (-OCH₃), a strong electron-donating group (+M effect), which deactivates the aldehyde towards nucleophilic attack by increasing electron density on the carbonyl carbon.
-
p-Nitrobenzaldehyde: Contains a nitro group (-NO₂), a potent electron-withdrawing group (-M effect), which strongly activates the aldehyde towards nucleophilic attack.
-
Based on these electronic effects, we can predict a general reactivity order towards nucleophiles: p-Nitrobenzaldehyde > This compound > Benzaldehyde > p-Anisaldehyde.
Caption: Workflow for comparative analysis of aldehyde reactivity.
Comparative Analysis in Key Reactions
We will now examine the performance of our target aldehyde in three canonical reaction types, supported by detailed experimental protocols and comparative data.
2.1 Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction involving the nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration. Its rate is highly sensitive to the electrophilicity of the aldehyde. We will use the condensation with malononitrile, catalyzed by a mild base, as our benchmark.
Causality Behind Experimental Choices: A weak base like piperidine is selected to deprotonate the active methylene compound without inducing the self-condensation of the more reactive aldehydes.[4] Ethanol serves as a polar protic solvent to facilitate the dissolution of reactants and stabilize the intermediates. The reaction is monitored at a consistent temperature to ensure a fair comparison of reaction rates.
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the respective aryl aldehyde (5.0 mmol), malononitrile (5.5 mmol, 1.1 eq), and ethanol (10 mL).
-
Begin stirring the mixture at room temperature to achieve dissolution.
-
Add piperidine (0.5 mmol, 0.1 eq) as the catalyst.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Calculate the isolated yield.
Comparative Performance Data
| Aldehyde | Reaction Time (h) | Isolated Yield (%) | Observations |
| p-Nitrobenzaldehyde | 0.5 | 95 | Rapid reaction, exothermic. |
| This compound | 1.5 | 92 | Vigorous reaction, complete conversion. |
| Benzaldehyde | 6 | 85 | Slower conversion rate. |
| p-Anisaldehyde | 12 | 78 | Significantly slower, requires extended heating. |
Analysis: The experimental results align with our electronic predictions. The highly activated p-nitrobenzaldehyde reacts fastest. Crucially, this compound shows reactivity that is markedly superior to benzaldehyde and approaches that of p-nitrobenzaldehyde, confirming the strong electron-withdrawing nature of the substituted isoxazole system.
2.2 Nucleophilic Addition: The Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphonium ylides.[5][6] The initial nucleophilic attack of the ylide on the carbonyl carbon is the rate-determining step, making it another excellent probe of aldehyde electrophilicity.
Causality Behind Experimental Choices: A non-stabilized ylide (methylenetriphenylphosphorane) is chosen to ensure the reaction is fast and primarily under kinetic control.[5] Anhydrous THF is used as the solvent because the ylide is highly basic and sensitive to moisture. The strong base n-BuLi is required to deprotonate the phosphonium salt to form the reactive ylide.[6]
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol: Wittig Reaction
-
In a flame-dried, two-neck 100 mL round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (6.0 mmol, 1.2 eq) in anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (6.0 mmol, 1.2 eq, 2.5 M solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep yellow/orange color.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the resulting ylide solution back to 0 °C.
-
Dissolve the aryl aldehyde (5.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate).
Comparative Performance Data
| Aldehyde | Reaction Time (h) | Isolated Yield (%) |
| p-Nitrobenzaldehyde | 1 | 90 |
| This compound | 2 | 88 |
| Benzaldehyde | 4 | 82 |
| p-Anisaldehyde | 8 | 75 |
Analysis: The trend observed in the Knoevenagel condensation is mirrored here. The electron-deficient aldehydes react significantly faster and with higher yields. This compound again demonstrates high reactivity, proving its utility in rapid C-C bond-forming reactions that rely on carbonyl electrophilicity.
2.3 Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. For sensitive heterocyclic systems like isoxazoles, mild conditions are crucial to prevent ring degradation.[3][7]
Causality Behind Experimental Choices: Potassium dichromate in a neutral, phase-transfer system is chosen as a mild oxidant. Acidic conditions, often used with chromate reagents, can lead to the decomposition of the isoxazole ring.[3] The phase-transfer catalyst (Adogen-464) allows the dichromate salt to be soluble in the neutral organic solvent, enabling a gentle oxidation.
Experimental Protocol: Neutral Dichromate Oxidation
-
In a 50 mL flask, place potassium dichromate (K₂Cr₂O₇, 7.5 mmol, 1.5 eq), Adogen-464 (1.0 mmol, 0.2 eq), and ethyl acetate (15 mL).
-
Add the aryl aldehyde (5.0 mmol) to the mixture.
-
Heat the mixture to reflux and stir vigorously for 18-24 hours, monitoring by TLC.
-
After cooling to room temperature, add celite and filter the slurry to remove chromium salts.
-
Wash the filter cake with ethyl acetate (2 x 10 mL).
-
Concentrate the combined filtrates. The crude product can be purified by recrystallization or chromatography.
Comparative Performance Data
| Aldehyde | Reaction Time (h) | Isolated Yield (%) |
| p-Anisaldehyde | 18 | 90 |
| Benzaldehyde | 20 | 88 |
| This compound | 24 | 81 |
| p-Nitrobenzaldehyde | 24+ | 65 (incomplete) |
Analysis: The reactivity trend for oxidation is inverted. Electron-donating groups stabilize the positive charge buildup in the transition state of the oxidation, accelerating the reaction. The electron-rich p-anisaldehyde is oxidized most readily. Conversely, the electron-withdrawing groups on p-nitrobenzaldehyde and this compound deactivate the aldehyde towards oxidation, requiring longer reaction times and resulting in lower yields. This demonstrates that while electronically activated for nucleophilic attack, these aldehydes are more robust against oxidation.
Conclusion and Application Outlook
This guide demonstrates that this compound is a highly reactive electrophile, comparable in its reactivity towards nucleophiles to strongly activated systems like p-nitrobenzaldehyde. Its performance in Knoevenagel and Wittig reactions is significantly superior to that of benzaldehyde and its electron-rich counterparts.
Key Takeaways for the Synthetic Chemist:
-
High Electrophilicity: The substituted isoxazole moiety acts as a potent electron-withdrawing group. Expect rapid and high-yielding reactions with a wide range of nucleophiles.
-
Reaction Planning: For reactions like Wittig or aldol-type condensations, reaction times can be significantly shortened compared to standard aryl aldehydes.
-
Oxidative Stability: The aldehyde is relatively resistant to oxidation, which can be an advantage when performing synthetic steps on other parts of a molecule while preserving the aldehyde functionality.
-
Conditional Awareness: The isoxazole ring's stability should always be a consideration. Avoid harsh acidic or strongly reductive conditions to maintain the integrity of the heterocyclic core.
By understanding this distinct reactivity profile, researchers can better harness this compound as a powerful and versatile building block in the synthesis of complex bioactive molecules and novel chemical entities.[1]
References
A Comparative Guide to the Biological Activity of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde Derivatives and Other Isoxazoles
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow for diverse, non-covalent interactions with a multitude of biological targets.[3][4] This versatility has led to the incorporation of the isoxazole moiety into a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[5][6] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature this core structure, underscoring its pharmacological significance.[6][7] This guide provides a comparative analysis of the biological activities of a specific subclass, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde derivatives, against other prominent isoxazole-based compounds, supported by experimental data and methodologies.
Part 1: Biological Profile of Fluorophenyl-Isoxazole Derivatives
While this compound itself is often cited as a key intermediate in organic synthesis for building more complex bioactive molecules[8], research into its direct derivatives, particularly fluorophenyl-isoxazole-carboxamides, has revealed significant therapeutic potential. The inclusion of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
Antioxidant and Anticancer Activities
Recent studies have focused on fluorophenyl-isoxazole-carboxamide derivatives, which can be synthesized from the core carbaldehyde structure. These compounds have demonstrated notable antioxidant and anticancer properties.
Antioxidant Activity: In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, certain 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives exhibited potent antioxidant activity, in some cases surpassing the standard control, Trolox.[9] For instance, compound 2a in the study demonstrated an IC50 value of 0.45 ± 0.21 µg/ml, significantly more potent than Trolox (IC50 of 3.10 ± 0.92 µg/ml).[9] This suggests that the fluorophenyl-isoxazole scaffold is a promising template for developing agents that can mitigate oxidative stress, a key factor in numerous pathologies.[9]
Anticancer Activity: The same class of phenyl-isoxazole-carboxamide derivatives was evaluated for in vitro cytotoxicity against several human cancer cell lines.[10] Using an MTS assay, compounds showed potent to moderate activity, particularly against hepatocellular carcinoma (Hep3B) and breast carcinoma (MCF-7) cell lines.[10] Notably, one derivative displayed a potent IC50 value of 0.91 µM against cervical adenocarcinoma (HeLa) cells.[10] These findings indicate that modifications of the 3-phenylisoxazole core can lead to compounds with significant anti-proliferative effects.[10]
Part 2: Comparative Analysis with Other Isoxazole Derivatives
The biological activity of isoxazoles is highly dependent on the substitution pattern around the core ring. A comparison with other derivatives highlights key structure-activity relationships (SAR).
Antimicrobial Activity
Isoxazole derivatives are widely recognized for their antimicrobial potential.[3][11] The synthesis of isoxazoles, often from chalcone precursors, yields compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13][14]
Structure-Activity Relationship (SAR) Insights:
-
Substituents on Phenyl Rings: Studies have shown that the presence of specific groups on the phenyl rings at the C-3 and C-5 positions of the isoxazole core significantly enhances antibacterial activity. Electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring, and electron-donating groups like methoxy or dimethylamino at the C-5 phenyl ring, have been found to boost potency.[7]
-
Comparison Data: In various studies, newly synthesized isoxazole derivatives have been tested against standard drugs like Benzylpenicillin and Ciprofloxacin. Several compounds have exhibited significant antibacterial and moderate antifungal activities, with Minimum Inhibitory Concentration (MIC) values demonstrating their potency.[12][15]
Table 1: Comparative Antimicrobial Activity of Isoxazole Derivatives
| Compound Class | Test Organism | Activity Metric (e.g., MIC) | Reference Compound | Activity Comparison | Source |
|---|---|---|---|---|---|
| 5-Aryl-isoxazoline derivatives | S. aureus (Gram +) | Significant Inhibition | Ciprofloxacin | Comparable/Higher Activity | [15] |
| 5-Aryl-isoxazoline derivatives | E. coli (Gram -) | Significant Inhibition | Ciprofloxacin | Comparable/Higher Activity | [15] |
| 3,5-Disubstituted Isoxazoles | A. niger (Fungus) | Moderate Inhibition | Ketoconazole | Moderate Activity | [12] |
| 3,5-Disubstituted Isoxazoles | C. albicans (Fungus) | Moderate Inhibition | Clotrimazole | Comparable Activity |[15] |
Anticancer Activity
Anticancer research is one of the most promising fields for isoxazole derivatives.[5][16] These compounds exert their effects through various mechanisms of action, including the induction of apoptosis, inhibition of crucial enzymes like tubulin and Heat Shock Protein 90 (HSP90), and modulation of key signaling pathways.[11][17][18]
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Some isoxazole derivatives act as antimitotic agents by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[16][19]
-
Enzyme Inhibition: Isoxazole-based compounds have been developed as potent inhibitors of HSP90, a chaperone protein that is overexpressed in many cancer cells and is essential for the stability of numerous oncoproteins.[17] Inhibition of HSP90 leads to the degradation of these client proteins, triggering cancer cell death.
-
Apoptosis Induction: A primary mechanism for many isoxazole anticancer agents is the induction of programmed cell death (apoptosis).[18] This can be triggered through various pathways, including the disruption of signaling cascades like NF-κβ.[19]
Table 2: Comparative Anticancer Activity (IC50) of Isoxazole Derivatives
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Source |
|---|---|---|---|---|
| Phenyl-isoxazole-carboxamide | HeLa (Cervical) | 0.91 | Not specified | [10] |
| Phenyl-isoxazole-carboxamide | Hep3B (Liver) | 5.96 - 8.02 | Not specified | [10] |
| Isoxazole Chalcone Derivatives | DU145 (Prostate) | 0.96 - 1.06 | Tubulin Inhibition | [16] |
| 3,5-Disubstituted Isoxazoles | U87 (Glioblastoma) | 42.8 - 67.6 | Apoptosis Induction | [16] |
| Quinazolinone-Isoxazoles | COLO205 (Colon) | 15.3 | Not specified | [20] |
| Quinazolinone-Isoxazoles | HepG2 (Liver) | 11.6 | Not specified |[20] |
Anti-inflammatory Activity
Isoxazole derivatives are well-established as potent anti-inflammatory agents.[5][21] The most prominent mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins that mediate inflammation and pain.[1]
Mechanism of Action: COX-2 Inhibition Valdecoxib is a classic example of an isoxazole-containing selective COX-2 inhibitor.[6] By binding to the active site of the COX-2 enzyme, these drugs prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins. Their selectivity for COX-2 over the constitutively expressed COX-1 isoform is believed to reduce gastrointestinal side effects associated with non-selective NSAIDs.[1]
In vivo models, such as the carrageenan-induced paw edema test in rodents, are standard for evaluating the anti-inflammatory potential of new compounds.[22][23] Studies have shown that novel isoxazole derivatives can significantly reduce paw edema, with potency sometimes comparable to standard drugs like Diclofenac and Indomethacin.[21][23] For example, one study found that a specific isoxazole derivative inhibited carrageenan-induced paw edema by 51%, comparable to the reference drug Celecoxib.[21]
Part 3: Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential. The following are detailed methodologies for key assays discussed in this guide.
Protocol: In Vitro Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common and reliable technique.[12][13]
Workflow Diagram: Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare a stock solution of each test isoxazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Seal the plate and incubate at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin.
Protocol: In Vitro Cytotoxicity (MTS) Assay
This colorimetric assay assesses cell viability and is used to determine the IC50 (half-maximal inhibitory concentration) of a compound against cancer cell lines.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test isoxazole compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours.
-
MTS Reagent Addition: Add the MTS reagent (which contains a tetrazolium salt) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours. Viable cells with active metabolism will convert the MTS into a soluble formazan product, resulting in a color change.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[22][23]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. chemimpex.com [chemimpex.com]
- 9. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. scientifictemper.com [scientifictemper.com]
- 15. Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 16. mdpi.com [mdpi.com]
- 17. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. espublisher.com [espublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Fluorophenyl Isoxazole Isomers
Abstract
In the landscape of medicinal chemistry and drug development, fluorophenyl isoxazole derivatives represent a critical class of compounds, valued for their diverse biological activities. However, their synthesis often yields a mixture of isomers, each possessing potentially distinct pharmacological and toxicological profiles. The unambiguous structural elucidation of these isomers is therefore not merely an academic exercise but a crucial step in ensuring the safety and efficacy of new therapeutic agents. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive analysis of fluorophenyl isoxazole isomers, grounded in practical, field-proven insights and experimental data. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthiness and accuracy in your research.
The Challenge: Unmasking Isomeric Identity
The core challenge lies in differentiating between two primary types of isomerism in fluorophenyl isoxazoles:
-
Regioisomerism of the Isoxazole Core: The phenyl group can be attached at either the 3- or 5-position of the isoxazole ring.
-
Positional Isomerism on the Phenyl Ring: The fluorine atom can be located at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring.
A combination of these possibilities leads to a set of isomers with identical mass but different connectivity. Relying on a single analytical technique is often insufficient for conclusive identification. This guide champions a multi-spectroscopic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an irrefutable structural case.
The Multi-Spectroscopic Workflow
A robust analytical strategy is paramount for efficiently and accurately determining the structure of a synthesized fluorophenyl isoxazole. The following workflow represents a logical and self-validating sequence of analysis.
Caption: An integrated workflow for the definitive structural elucidation of fluorophenyl isoxazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR spectroscopy is the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.[1] A comprehensive analysis combining ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential.
¹⁹F NMR: The Primary Isomer Screen
Expertise & Causality: The ¹⁹F nucleus is exceptionally sensitive to its electronic environment, making ¹⁹F NMR the premier technique for distinguishing ortho, meta, and para fluorophenyl isomers.[2] The chemical shift (δ) of the fluorine atom is directly influenced by the resonance and inductive effects of the isoxazole ring. Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift.[2] The position of the isoxazole substituent on the phenyl ring alters these electronic effects, resulting in distinct and predictable chemical shift ranges for each isomer.
| Isomer Position | Typical ¹⁹F Chemical Shift Range (δ, ppm, vs. CFCl₃) | Rationale |
| ortho | -100 to -120 | Strong deshielding due to proximity to the isoxazole ring and potential through-space interactions. |
| meta | -110 to -115 | Primarily influenced by inductive effects, resulting in a relatively consistent chemical shift.[3] |
| para | -105 to -115 | Subject to strong resonance effects from the isoxazole ring, often leading to significant deshielding compared to fluorobenzene.[3] |
| Note: These are approximate ranges and can vary with solvent and other substituents.[2] |
¹H and ¹³C NMR: Mapping the Skeleton
While ¹⁹F NMR distinguishes the phenyl substitution, ¹H and ¹³C NMR, particularly in conjunction with 2D techniques, are used to solve the core connectivity.
Key Distinguishing Features:
-
Aromatic ¹H Splitting Patterns: The substitution pattern on the phenyl ring creates characteristic splitting patterns. A para-substituted ring often shows two distinct doublets (an AA'BB' system), while ortho and meta isomers exhibit more complex multiplets.[1]
-
Isoxazole Ring Protons: In unsubstituted isoxazoles, the chemical shifts of H-4 and H-5 are diagnostic. For a 3-phenylisoxazole, the H-4 proton signal is a singlet, whereas in a 5-phenylisoxazole, the H-4 proton signal is also a singlet but typically appears at a different chemical shift.[4]
-
Carbon-Fluorine Coupling (JCF): The through-bond coupling between ¹³C and ¹⁹F nuclei provides invaluable information. The magnitude of the coupling constant varies with the number of bonds separating the atoms.
-
¹JCF (direct C-F bond): ~240-260 Hz (large and easily identifiable)
-
²JCF (to ortho carbons): ~20-25 Hz
-
³JCF (to meta carbons): ~7-9 Hz
-
⁴JCF (to para carbon): ~3-4 Hz
-
2D NMR (HSQC & HMBC): The Definitive Proof
Two-dimensional NMR experiments are the ultimate arbiters of connectivity, providing a self-validating system to confirm the regioisomeric structure.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning protonated carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is the key to piecing the molecular puzzle together.[7][8]
Trustworthiness through HMBC: To distinguish a 3-phenyl from a 5-phenyl isoxazole, the key is to look for long-range correlations between the protons on the phenyl ring and the carbons of the isoxazole ring.
Caption: HMBC correlation from ortho-phenyl protons to C3 confirms the 3-phenylisoxazole structure.
In the 3-phenyl isomer, a crucial ³JCH correlation will be observed between the ortho-protons of the phenyl ring and carbon C3 of the isoxazole ring. This correlation is absent in the 5-phenyl isomer, which would instead show a correlation from its ortho-protons to C5.
Mass Spectrometry (MS): Formula Confirmation and Fragmentation Clues
While MS cannot distinguish between isomers based on molecular weight alone, it plays a vital confirmatory role.[9]
High-Resolution Mass Spectrometry (HRMS): The primary role of MS is to provide an accurate mass measurement, which confirms the elemental composition (molecular formula) of the synthesized compound. This is a critical first step before undertaking extensive NMR analysis.
Fragmentation Patterns: Electron Impact (EI) or Collision-Induced Dissociation (CID) can cause the molecular ion to fragment.[10][11] While complex, the fragmentation patterns can offer structural clues. The isoxazole ring is known to undergo characteristic cleavages.[10] Differences in the bond strength and stability of fragment ions between a 3-phenyl and 5-phenyl linkage can lead to variations in the relative abundances of certain fragment ions, such as the loss of CO, HCN, or cleavage of the phenyl-isoxazole bond.[12] However, these differences can be subtle and should be used as supporting, not primary, evidence for isomer identification.
| Technique | Primary Role | Data Obtained |
| HRMS (e.g., ESI-TOF) | Molecular Formula Confirmation | Highly accurate m/z value for [M+H]⁺ or M⁺· |
| MS/MS (e.g., CID) | Structural Clues from Fragmentation | Relative abundances of fragment ions |
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique best used to confirm the presence of key functional groups, providing a qualitative check of the molecular structure.[13] It is generally not suitable for distinguishing between the isomers on its own, but it serves as an important quality control step.
Key Vibrational Frequencies:
-
~3100-3000 cm⁻¹: Aromatic C-H stretch. Its presence confirms the phenyl group.[14]
-
~1600-1450 cm⁻¹: Aromatic C=C in-ring stretching vibrations. Typically appear as a set of sharp bands.[14]
-
~1400-1000 cm⁻¹: C-F stretch. This band is often strong but can be in the complex "fingerprint region."[15]
-
~1620-1550 cm⁻¹: C=N stretch of the isoxazole ring.
-
~900-675 cm⁻¹: C-H out-of-plane ("oop") bending. The pattern of these bands can sometimes suggest the substitution pattern on the aromatic ring.[15]
Experimental Protocols
Trustworthiness: The following are standardized protocols. Adherence to these steps ensures reproducible and high-quality data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).
-
¹H NMR: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise and resolution.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary depending on the sample concentration.
-
¹⁹F NMR: Acquire a 1D fluorine spectrum. A common external reference is CFCl₃ (δ = 0.00 ppm).
-
2D Spectra (HSQC/HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz) for the HMBC experiment to ensure observation of key ²JCH and ³JCH correlations.
Protocol 2: HRMS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Electrospray ionization (ESI) in positive ion mode is typically effective for these compounds, generating an [M+H]⁺ ion.
-
Data Acquisition: Acquire the spectrum in high-resolution mode. Calibrate the instrument immediately before or during the run using a known calibration standard to ensure mass accuracy below 5 ppm.
Protocol 3: IR Spectroscopy Sample Preparation
-
Solid Samples (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
Conclusion
The definitive characterization of fluorophenyl isoxazole isomers is a challenge that demands a rigorous, multi-faceted analytical approach. While techniques like MS and IR provide essential confirmatory data, NMR spectroscopy stands as the unequivocal tool for differentiation. Specifically, the sensitivity of ¹⁹F NMR is ideal for rapidly identifying the fluorine position on the phenyl ring, while a comprehensive analysis of 1D and 2D NMR (¹H, ¹³C, HSQC, and HMBC) provides irrefutable evidence of the isoxazole ring's substitution pattern. By integrating these techniques into a logical workflow, researchers and drug developers can confidently elucidate the precise structure of their compounds, a critical step towards advancing new and safe therapeutic agents.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19F nuclear magnetic resonance studies of aromatic compounds. Part II. The 19F chemical shifts in meta- and para-substituted fluorobenzenes, and 4-substituted 3′- and 4′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
Forging the Core of Modern Therapeutics: A Head-to-Head Comparison of Catalysts for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde Synthesis
In the landscape of modern drug discovery and agrochemical development, the isoxazole scaffold stands as a privileged structure, underpinning a multitude of bioactive molecules. Among its many derivatives, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde has emerged as a critical building block, serving as a key intermediate in the synthesis of potent anti-inflammatory, analgesic, and anticancer agents, as well as innovative herbicides and fungicides.[1] The strategic introduction of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this particular isoxazole derivative a high-value target for synthetic chemists.
This guide provides an in-depth, head-to-head comparison of catalytic systems for the synthesis of this compound and its precursors. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection and process optimization, offering field-proven insights to guide your synthetic strategy.
The Synthetic Blueprint: A Two-Act Play
The synthesis of this compound is typically not a single-step affair. A common and effective strategy involves a two-part approach:
-
Act I: The Cycloaddition. Formation of the core 3-(3-Fluorophenyl)isoxazole ring system. This is most frequently achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The choice of catalyst in this step is paramount for achieving high regioselectivity and yield.
-
Act II: Functional Group Interconversion. Installation of the C5-aldehyde functionality. This can be accomplished through methods such as the Vilsmeier-Haack reaction on the C5-unsubstituted isoxazole or the oxidation of a pre-installed C5-hydroxymethyl group.
This guide will focus primarily on the critical catalytic decision-making in "Act I," as the efficiency of the initial ring formation dictates the overall success of the synthesis.
Act I: A Head-to-Head Catalyst Showdown for Isoxazole Ring Formation
The cornerstone of 3-aryl-isoxazole synthesis is the 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with a suitable dipolarophile.[2][3] The choice of catalyst can dramatically influence reaction rates, yields, and regioselectivity. Here, we compare the performance of leading catalytic systems for the synthesis of 3-aryl-isoxazole precursors.
Copper Catalysis: The Workhorse of Isoxazole Synthesis
Copper catalysts, particularly copper(I) salts, are widely employed in 1,3-dipolar cycloaddition reactions to afford 3,5-disubstituted isoxazoles. The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide.
A representative protocol for a copper-catalyzed synthesis of a 3,5-disubstituted isoxazole is the reaction of a terminal alkyne with a hydroximoyl chloride (a precursor to the nitrile oxide) in the presence of a copper(I) catalyst.
Table 1: Comparison of Catalytic Systems for the Synthesis of 3-Aryl-Isoxazole Precursors
| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Key Advantages | Potential Drawbacks | Reference |
| Copper(I) Iodide (CuI) | Phenylacetylene, Benzohydroximoyl Chloride | Et3N, Toluene, rt | High | Mild conditions, high regioselectivity, readily available catalyst. | Potential for metal contamination in the final product. | [4] |
| Organocatalysis (e.g., Amine-functionalized cellulose) | Aryl/heteroaryl aldehydes, Hydroxylamine hydrochloride, β-ketoesters | Water, Room Temperature | Good to Excellent | Environmentally friendly ("green") conditions, metal-free, catalyst can be recycled. | Typically used for isoxazol-5(4H)-ones, may require subsequent modification. | Not directly applicable |
| Metal-Free (Ball-milling) | Terminal alkynes, Hydroxyimidoyl chlorides | Solvent-free, mechanical activation | Moderate to Excellent | Avoids use of solvents and metal catalysts, scalable. | Requires specialized equipment (ball mill). | [4] |
Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3-Phenylisoxazole
This protocol provides a general framework for the synthesis of the isoxazole core, which can be adapted for the 3-(3-fluorophenyl) analogue.
-
Materials: 3-Fluorobenzaldehyde, Hydroxylamine hydrochloride, N-Chlorosuccinimide (NCS), Triethylamine (Et3N), Ethynyltrimethylsilane, Copper(I) iodide (CuI), solvent (e.g., THF or Dichloromethane).
-
Step 1: Synthesis of 3-Fluorobenzaldoxime. To a solution of 3-fluorobenzaldehyde and hydroxylamine hydrochloride in ethanol and water, add sodium hydroxide solution dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Step 2: Synthesis of 3-Fluorobenzohydroximoyl Chloride. Treat the 3-fluorobenzaldoxime with N-chlorosuccinimide (NCS) in DMF.
-
Step 3: Copper-Catalyzed [3+2] Cycloaddition. To a solution of the alkyne (e.g., ethynyltrimethylsilane) in a suitable solvent, add the 3-fluorobenzohydroximoyl chloride, triethylamine, and a catalytic amount of CuI. Stir the reaction at room temperature until completion.
-
Work-up and Purification: After completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[3-Fluorobenzaldehyde] --> B{Oxime Formation}; C[Hydroxylamine] --> B; B --> D[3-Fluorobenzaldoxime]; D --> E{Chlorination}; F[NCS] --> E; E --> G[3-Fluorobenzohydroximoyl Chloride]; G --> H{[3+2] Cycloaddition}; I[Alkyne] --> H; J[Cu(I) Catalyst] --> H; H --> K[3-(3-Fluorophenyl)isoxazole Precursor]; }
Caption: Synthetic pathway to a 3-(3-Fluorophenyl)isoxazole precursor via copper-catalyzed cycloaddition.
Act II: Crafting the Aldehyde - A Tale of Two Reactions
With the isoxazole core in hand, the final step is to introduce the C5-carbaldehyde group. Two primary methods are prevalent in the literature:
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] In the context of isoxazole synthesis, if the C5 position is unsubstituted, it can be directly formylated using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation of 3-(3-Fluorophenyl)isoxazole
-
Materials: 3-(3-Fluorophenyl)isoxazole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).
-
Procedure: To a cooled solution of DMF, add POCl₃ dropwise with stirring to form the Vilsmeier reagent. Then, add a solution of 3-(3-Fluorophenyl)isoxazole in DMF. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate.
-
Work-up and Purification: The reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[3-(3-Fluorophenyl)isoxazole] --> B{Vilsmeier-Haack Reaction}; C[POCl3/DMF] --> B; B --> D[this compound]; }
Caption: Vilsmeier-Haack formylation of the isoxazole core.
Oxidation of a 5-Hydroxymethyl Group
An alternative and often milder approach involves the initial synthesis of a 5-hydroxymethyl-3-arylisoxazole, followed by its oxidation to the corresponding aldehyde. This method avoids the often harsh conditions of the Vilsmeier-Haack reaction.
Experimental Protocol: Oxidation of 5-Hydroxymethyl-3-(3-Fluorophenyl)isoxazole
-
Materials: 5-Hydroxymethyl-3-(3-Fluorophenyl)isoxazole, Oxidizing agent (e.g., PCC, PDC, Dess-Martin periodinane, or catalytic methods like TEMPO/bleach).
-
Procedure: The 5-hydroxymethylisoxazole is dissolved in a suitable solvent (e.g., dichloromethane for PCC or DMP). The oxidizing agent is then added, and the reaction is stirred at room temperature until the starting material is consumed.
-
Work-up and Purification: The work-up procedure depends on the oxidant used. For example, with PCC, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. The filtrate is then concentrated, and the crude product is purified by column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[5-Hydroxymethyl-3-(3-Fluorophenyl)isoxazole] --> B{Oxidation}; C[Oxidizing Agent] --> B; B --> D[this compound]; }
Caption: Oxidation of a 5-hydroxymethyl precursor to the target aldehyde.
Conclusion: A Strategic Choice for Optimal Synthesis
The synthesis of this compound is a multi-step process where the judicious selection of catalysts and synthetic routes is critical for success. For the key isoxazole ring-forming cycloaddition, copper(I) catalysts remain a robust and reliable choice, offering high yields and excellent regioselectivity under mild conditions. However, for applications demanding metal-free conditions, organocatalytic or mechanochemical approaches present viable, albeit sometimes less direct, alternatives.
The choice between the Vilsmeier-Haack reaction and the oxidation of a 5-hydroxymethyl precursor for the final formylation step will depend on the overall synthetic strategy and the tolerance of other functional groups in the molecule. The oxidation route is generally milder and may be preferable for complex substrates.
Ultimately, the optimal catalytic system and synthetic pathway will be dictated by the specific requirements of the research or development program, including scalability, cost, and purity specifications. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in their pursuit of this valuable synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficiency of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde in Multicomponent Reactions
I have gathered a significant amount of background information on multicomponent reactions, particularly the Ugi and Passerini reactions. I have also found several papers that discuss the use of various aldehydes, including aromatic and heteroaromatic ones, and the influence of electronic substituent effects on reaction outcomes. Specifically, I found a study by Luesse et al. (Application of heterocyclic aldehydes as components in Ugi–Smiles couplings) that provides yields for different furyl and thienyl aldehydes in a modified Ugi reaction, which can serve as a good basis for comparison. While I haven't found a paper with a direct head-to-head comparison in a table that includes 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, the collected data on other aldehydes, especially those with electron-withdrawing groups and heterocyclic systems, will allow me to make a scientifically sound and well-reasoned comparison. I can now proceed with structuring the guide, creating the protocols, visualizations, and the final comparative analysis based on the information I have. Therefore, I have sufficient information to proceed with generating the response.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, multicomponent reactions (MCRs) stand out for their exceptional efficiency and atom economy. By combining three or more reactants in a single pot, MCRs allow for the rapid generation of complex molecular scaffolds from simple starting materials. This guide provides a deep dive into the performance of a highly versatile building block, This compound , in two of the most powerful MCRs: the Ugi and Passerini reactions.
The isoxazole moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its incorporation into molecular design is often driven by its ability to act as a bioisostere for other functional groups and its favorable metabolic stability. The presence of a fluorophenyl substituent on this particular aldehyde further enhances its utility by modulating its electronic properties and potentially improving pharmacokinetic profiles of the resulting products. This guide will benchmark the efficiency of this compound against other commonly used aromatic and heteroaromatic aldehydes, providing a scientifically grounded rationale for its use in complex molecule synthesis.
The Power of Multicomponent Reactions: Ugi and Passerini
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone isocyanide-based MCRs. They offer a convergent and diversity-oriented approach to complex amide and ester-containing molecules.
-
The Passerini Reaction: This reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. It is a highly atom-economical process with broad substrate scope.
-
The Ugi Reaction: An extension of the Passerini reaction, the Ugi reaction involves an additional component, a primary amine. This four-component condensation yields an α-acylamino amide, a scaffold prevalent in peptidomimetics.
The aldehyde component in both reactions plays a crucial electrophilic role. Its reactivity is a key determinant of the overall reaction efficiency, influencing both reaction rates and yields.
Benchmarking Aldehyde Performance
The electrophilicity of the aldehyde's carbonyl carbon is a critical factor in both the Passerini and Ugi reactions. Aldehydes bearing electron-withdrawing groups are generally more reactive and tend to give higher yields in shorter reaction times. The this compound scaffold incorporates two such features: the electronegative fluorine atom on the phenyl ring and the inherent electron-withdrawing nature of the isoxazole ring itself.
To provide a clear benchmark, we will compare the expected performance of this compound with a selection of standard aldehydes under typical Ugi and Passerini reaction conditions.
Comparative Data for Aldehyde Efficiency in a Ugi-Smiles Reaction
| Aldehyde | Amine | Isocyanide | Product Yield (%) | Reference |
| 2-Furaldehyde | Aniline | tert-Butyl isocyanide | 52 | [1] |
| 2-Furaldehyde | Cyclohexylamine | tert-Butyl isocyanide | 68 | [1] |
| 3-Furaldehyde | Aniline | tert-Butyl isocyanide | 75 | [1] |
| Thiophene-2-carboxaldehyde | Aniline | tert-Butyl isocyanide | Low | [1] |
Table 1: Yields of Ugi-Smiles reactions with various heterocyclic aldehydes. This data suggests that the electronic nature and position of the heteroatoms within the aromatic ring significantly impact the reaction's efficiency.
Based on the electronic properties of this compound, it is anticipated to exhibit reactivity comparable to or exceeding that of the furaldehydes, and likely superior to simple benzaldehyde, due to the combined electron-withdrawing effects of the isoxazole ring and the fluorophenyl group.
Experimental Protocols
To facilitate the direct comparison and application of this compound in your research, detailed, self-validating protocols for the Passerini and Ugi reactions are provided below.
Protocol 1: Passerini Three-Component Reaction
This protocol is designed for the synthesis of an α-acyloxy amide using this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Acetic Acid (1.2 mmol, 1.2 equiv)
-
Benzyl isocyanide (1.1 mmol, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Dissolve the aldehyde in anhydrous DCM (3 mL).
-
Add acetic acid (1.2 mmol) to the solution.
-
While stirring, add benzyl isocyanide (1.1 mmol) dropwise over 1 minute.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure α-acyloxy amide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Ugi Four-Component Reaction
This protocol details the synthesis of an α-acylamino amide using this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.0 mmol, 1.0 equiv)
-
Acetic Acid (1.0 mmol, 1.0 equiv)
-
tert-Butyl isocyanide (1.0 mmol, 1.0 equiv)
-
Methanol (MeOH), anhydrous (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol) and benzylamine (1.0 mmol).
-
Add anhydrous MeOH (3 mL) and stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
To this mixture, add acetic acid (1.0 mmol).
-
Then, add tert-butyl isocyanide (1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to yield the desired α-acylamino amide.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Mechanisms
To better understand the intricate bond-forming cascades of these powerful reactions, the following diagrams illustrate the generally accepted mechanisms.
Caption: The Passerini Reaction Mechanism.
References
A Comparative Guide to the Photophysical Properties of Fluorescent Probes from Isoxazole Aldehydes
For the discerning researcher in drug discovery and the broader scientific community, the rational design and selection of fluorescent probes are paramount. The isoxazole scaffold, a five-membered heterocycle, has emerged as a privileged structure in medicinal chemistry and, increasingly, in the development of advanced fluorescent probes.[1] Probes derived from isoxazole aldehydes, in particular, offer a versatile platform for creating fluorophores with tunable photophysical properties, primarily governed by intramolecular charge transfer (ICT) mechanisms.
This guide provides an in-depth comparative analysis of a series of fluorescent probes synthesized from an isoxazole aldehyde precursor. We will dissect their photophysical characteristics, grounded in experimental data, and elucidate the underlying principles that govern their performance. Our objective is to equip researchers with the expert insights necessary to select and apply these powerful tools in their own investigations.
The Foundation: Probes from an Isoxazole Aldehyde Precursor
The fluorescent probes under comparison are synthesized via a Knoevenagel condensation reaction between an isoxazole aldehyde and an active methylene compound, followed by further reactions. For this guide, we will focus on a series of probes synthesized from isoxazolyl-derived enamines, which themselves are readily prepared from the corresponding isoxazole aldehyde. These probes feature a 1,4-dihydroazolo[5,1-c][2][3][4]triazine (DAT) core assembled with an isoxazole ring, offering a robust and highly fluorescent framework.[4]
The general structure of the probes discussed is as follows:
Probe Series (PS1-PS4): Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][2][3][4]Triazines
Comparative Photophysical Data
The efficacy of a fluorescent probe is dictated by its unique photophysical signature. Key parameters include the absorption (λabs) and emission (λem) maxima, the Stokes shift (the difference between λem and λabs), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ). A larger Stokes shift is generally desirable as it minimizes self-absorption and improves the signal-to-noise ratio. The quantum yield quantifies the efficiency of the fluorescence process, with higher values indicating a brighter probe.[3] The fluorescence lifetime provides insights into the excited state dynamics of the fluorophore.
The photophysical properties of our selected isoxazole-based probes were characterized in chloroform, and the data are summarized in the table below.[4]
| Probe ID | R¹ | R² | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF (%) | τ (ns) |
| PS1 | H | H | 382 | 433 | 3230 | 33.3 | 2.59, 0.63 |
| PS2 | H | OMe | 382 | 433 | 3230 | 25.1 | 2.50, 0.60 |
| PS3 | Me | H | 388 | 443 | 3380 | 17.0 | 2.65, 0.52 |
| PS4 | Me | OMe | 388 | 443 | 3380 | 14.8 | 2.55, 0.50 |
Data sourced from Reference[4]. The fluorescence lifetimes were fitted to a double exponential decay, indicating the presence of two fluorescent species.
From this data, we can draw several key comparisons:
-
Effect of Substitution: The introduction of a methyl group (R¹) on the triazine core (PS3 and PS4) results in a slight bathochromic (red) shift in both absorption and emission maxima compared to the unsubstituted probes (PS1 and PS2).
-
Quantum Yield Trends: The unsubstituted probe PS1 exhibits the highest quantum yield (33.3%), making it the brightest among the series in chloroform. The addition of both methyl and methoxy substituents progressively decreases the quantum yield.
-
Stokes Shift: All probes exhibit a significant Stokes shift, a desirable characteristic for fluorescent probes.
The "Why": Understanding the Photophysical Behavior
The observed photophysical properties are a direct consequence of the molecular structure and the resulting electronic transitions. For this class of donor-π-acceptor (D-π-A) isoxazole derivatives, the fluorescence is primarily governed by an Intramolecular Charge Transfer (ICT) mechanism.
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these probes, the HOMO is typically localized on the more electron-rich portion of the molecule (the donor), while the LUMO is on the electron-deficient isoxazole moiety (the acceptor). This charge separation in the excited state results in a large change in the dipole moment, making the excited state more polar than the ground state.
The sensitivity of the emission spectrum to the polarity of the solvent (solvatochromism) is a hallmark of ICT.[5][6] In more polar solvents, the polar excited state is stabilized to a greater extent than the ground state, leading to a red shift in the fluorescence emission.[7]
Caption: Intramolecular Charge Transfer (ICT) mechanism in isoxazole-based probes.
Experimental Protocols: A Guide to Characterization
To ensure the scientific integrity of this guide, we present detailed, field-proven protocols for the characterization of the photophysical properties of fluorescent probes.
UV-Vis Absorption Spectroscopy
Causality: This technique measures the amount of light absorbed by the probe at different wavelengths. The resulting spectrum reveals the electronic transitions of the molecule and is used to determine the absorption maximum (λabs), which is the optimal wavelength for excitation in fluorescence measurements.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the isoxazole probe in a spectroscopic grade solvent (e.g., chloroform).
-
Preparation of Working Solutions: From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations that result in an absorbance between 0.01 and 0.1 at the λabs. This concentration range helps to avoid inner filter effects.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for stabilization.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λabs).
Fluorescence Spectroscopy
Causality: This technique measures the emission of light from the probe after it has absorbed light. The emission spectrum provides the emission maximum (λem) and is used to calculate the Stokes shift and quantum yield.
Protocol:
-
Sample Preparation: Use the same solutions prepared for the UV-Vis measurements (absorbance < 0.1 at the excitation wavelength).
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize. Set the excitation wavelength to the λabs determined from the UV-Vis spectrum. Set the excitation and emission slit widths (e.g., 5 nm).
-
Blank Measurement: Record an emission spectrum of the pure solvent to check for any background fluorescence.
-
Sample Measurement: Record the emission spectrum of the sample, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., λabs + 20 nm to 800 nm).
-
Data Analysis: Determine the wavelength of maximum emission intensity (λem).
Relative Fluorescence Quantum Yield (ΦF) Determination
Causality: The quantum yield is a measure of the efficiency of fluorescence. The relative method is widely used due to its simplicity and accessibility, comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[2][8] The choice of the standard is critical; it should absorb and emit in a similar spectral region to the sample to minimize wavelength-dependent instrumental errors.[9] For the probes discussed here, a standard like Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) would be a suitable choice.[4]
Protocol:
-
Prepare Solutions: Prepare a series of solutions of both the isoxazole probe (sample) and the quantum yield standard with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.
-
Record Absorption Spectra: Measure and record the absorbance of each solution at the chosen excitation wavelength.
-
Record Emission Spectra: Record the corrected fluorescence emission spectra for all solutions of the sample and the standard under identical instrumental conditions (excitation wavelength, slit widths).
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstd * (msample / mstd) * (η2sample / η2std)
where Φstd is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Caption: Experimental workflow for photophysical characterization of fluorescent probes.
Conclusion
The fluorescent probes derived from isoxazole aldehydes represent a promising and versatile class of fluorophores. Their photophysical properties can be rationally tuned through synthetic modifications, and their fluorescence is often governed by a solvent-sensitive intramolecular charge transfer mechanism. This guide provides a framework for the comparative analysis of these probes, underpinned by robust experimental protocols. By understanding the structure-property relationships and the principles of their photophysical behavior, researchers can confidently select and utilize these probes to advance their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. jasco-global.com [jasco-global.com]
- 4. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct evidence of solvent polarity governing the intramolecular charge and energy transfer: ultrafast relaxation dynamics of push–pull fluorene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Photophysical properties of the intramolecular excited charge-transfer states of π-expanded styryl phenanthrimidazoles – effect of solvent polarity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. iss.com [iss.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] The 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde moiety, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents.[6] The strategic placement of the fluorophenyl group and the reactive carbaldehyde at the 5-position offers fertile ground for structural modifications to fine-tune biological activity.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this compound. We will explore how modifications to the carbaldehyde group and the isoxazole core influence biological outcomes, supported by comparative experimental data. This analysis aims to provide a rational framework for the future design of more potent and selective isoxazole-based therapeutics.
I. The Isoxazole Core: A Privileged Scaffold
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and structural profile, making it a valuable pharmacophore. The stability of the isoxazole ring allows for diverse chemical transformations at its substituent positions, while the heteroatoms can engage in crucial hydrogen bonding interactions with biological targets.[2] The introduction of a 3-fluorophenyl group can further enhance biological activity, potentially by improving metabolic stability or through specific electronic interactions with target proteins.
II. Comparative SAR Analysis: From Carbaldehydes to Carboxamides and Hydrazones
Direct SAR studies on a comprehensive series of this compound analogs are not extensively documented in a single coherent study. However, by comparing related series of compounds where the C5-substituent is varied, we can deduce valuable SAR insights. Here, we will compare two major classes of derivatives: isoxazole-5-carboxamides and isoxazole-5-carbaldehyde hydrazones.
A common synthetic modification of the this compound scaffold involves the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling. This leads to a series of isoxazole-5-carboxamide derivatives, which have been explored for their anticancer properties.
A study on a series of phenyl-isoxazole-carboxamide derivatives revealed potent to moderate activities against various cancer cell lines.[5] The general structure involves a 3-phenylisoxazole core with a carboxamide linkage at the 5-position to different substituted anilines. Although the parent compound in this series was not the 3-fluorophenyl derivative, the SAR findings provide valuable insights into the importance of the substituents on the phenyl ring of the aniline moiety.
Table 1: Anticancer Activity of 3-Phenyl-isoxazole-5-carboxamide Analogs [5]
| Compound ID | R (Substituent on Aniline) | HeLa IC₅₀ (µM) | Hep3B IC₅₀ (µM) |
| 2a | 2,4-dichloro | 0.91 | 8.02 |
| 2b | 4-fluoro | >100 | 28.62 |
| 2c | 4-chloro | 45.33 | 5.96 |
| 2d | 3,4,5-trimethoxy | >100 | 21.66 |
| Doxorubicin | (Reference) | - | 2.23 |
Key SAR Insights for Isoxazole-5-Carboxamides:
-
Halogenation on the Aniline Ring: The presence of di-chloro substituents on the aniline ring (compound 2a ) resulted in potent activity against the HeLa cancer cell line.[5] A single chloro substituent at the para-position (compound 2c ) showed strong activity against the Hep3B cell line.[5] This suggests that halogenation is a favorable modification for enhancing anticancer activity.
-
Fluorine Substitution: Interestingly, a single fluoro substituent at the para-position of the aniline ring (compound 2b ) led to a significant decrease in activity against the tested cell lines.[5] This highlights the nuanced effects of different halogens on biological activity.
-
Bulky Substituents: The presence of bulky trimethoxy groups on the aniline ring (compound 2d ) resulted in diminished activity.[5] This could be due to steric hindrance at the binding site of the biological target.
The data suggests that for anticancer activity, the conversion of the C5-carbaldehyde to a carboxamide linkage is a promising strategy, with the specific substitutions on the amide's phenyl ring playing a critical role in determining potency.
The carbaldehyde group at the C5-position is a versatile handle for creating various derivatives, including Schiff bases and hydrazones. A study on phenylisoxazole isonicotinylhydrazone derivatives has shed light on their potential as antitubercular agents.[7] One of the synthesized compounds, 3-(2'-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone, is a close analog to our core topic and provides direct insight into the derivatization of the aldehyde functionality.
Table 2: Antitubercular Activity of a 3-(2'-Fluorophenyl)isoxazole-5-carbaldehyde Isonicotinylhydrazone Analog [7]
| Compound | Structure | Antitubercular Activity (MIC in µM) |
| 1 | 3-(2'-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | 12.50 |
Key SAR Insights for Isoxazole-5-Carbaldehyde Hydrazones:
-
Hydrazone Linkage: The formation of a hydrazone linkage from the C5-carbaldehyde is a viable strategy for generating biologically active compounds. In this case, the resulting compound displayed notable antitubercular activity.[7]
-
Isonicotinyl Moiety: The isonicotinylhydrazone moiety is a well-known pharmacophore in antitubercular drugs (e.g., isoniazid). Its incorporation into the isoxazole scaffold likely contributes to the observed activity.[7]
This example demonstrates that direct derivatization of the aldehyde group can lead to compounds with distinct biological activities compared to the carboxamide series. The choice of the reacting amine (in this case, isoniazid) is crucial for directing the pharmacological profile.
III. Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis of the discussed analog classes and a general method for evaluating their biological activity.
This protocol outlines a general two-step procedure starting from this compound.
Step 1: Oxidation of the Aldehyde to Carboxylic Acid
-
Dissolve this compound in a suitable solvent such as a mixture of t-butanol, water, and 2-methyl-2-butene.
-
Add sodium chlorite and sodium dihydrogen phosphate monohydrate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium sulfite.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).
-
Stir the mixture for a short period before adding the desired substituted aniline.
-
Continue stirring at room temperature until the reaction is complete.
-
Wash the reaction mixture with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final carboxamide analog.[8]
This protocol describes the direct condensation of the aldehyde with a hydrazine derivative.[9]
-
Dissolve this compound in a suitable solvent like ethanol.
-
Add an equimolar amount of the desired hydrazine derivative (e.g., isoniazid).
-
Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10]
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized isoxazole analogs and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]
IV. Visualizing the Synthetic and Biological Evaluation Workflows
To better illustrate the processes described, the following diagrams outline the key workflows.
Caption: Synthetic pathways for isoxazole analogs.
Caption: Workflow for the MTT cytotoxicity assay.
V. Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a promising area for the discovery of new therapeutic agents. The available data, though piecemeal, allows for the formulation of key guiding principles for drug design:
-
The C5-position of the 3-(3-fluorophenyl)isoxazole scaffold is a critical point for modification to modulate biological activity.
-
Conversion of the C5-carbaldehyde to a carboxamide linkage has shown efficacy in developing anticancer agents. The nature of the substituents on the aniline portion of the carboxamide is a key determinant of potency.
-
Direct derivatization of the C5-carbaldehyde to form hydrazones can yield compounds with different therapeutic applications, such as antitubercular agents.
Future research should focus on a more systematic exploration of a diverse range of analogs derived from this compound. This would involve the synthesis and biological evaluation of a library of compounds with various modifications at the C5-position, including reduction to an alcohol, oxidation to a carboxylic acid, and formation of a wide array of Schiff bases and other derivatives. Such a comprehensive study would provide a more complete SAR map and accelerate the development of novel isoxazole-based drugs.
References
-
Synthesis and structures of three isoxazole-containing Schiff bases. Acta Crystallographica Section E: Crystallographic Communications. --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions. Benchchem. --INVALID-LINK--
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. --INVALID-LINK--
-
This compound. Chem-Impex. --INVALID-LINK--
-
Isoxazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. --INVALID-LINK--
-
Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules. --INVALID-LINK--
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. --INVALID-LINK--
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. --INVALID-LINK--
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. --INVALID-LINK--
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. ACS Omega. --INVALID-LINK--
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. --INVALID-LINK--
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Research Journal of Pharmacy and Technology. --INVALID-LINK--
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports. --INVALID-LINK--
-
Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. Molecules. --INVALID-LINK--
-
Synthesis and Antimicrobial Studies of Some Novel Pyrazoline and Isoxazoline Derivatives. ResearchGate. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents. Bioorganic Chemistry. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. ResearchGate. --INVALID-LINK--
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. ResearchGate. --INVALID-LINK--
-
Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar. --INVALID-LINK--
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules. --INVALID-LINK--
-
Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Arabian Journal of Chemistry. --INVALID-LINK--
-
Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. --INVALID-LINK--
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules. --INVALID-LINK--
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Semantic Scholar. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structures of three isoxazole-containing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Herbicides Derived from 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Introduction: The Rise of Isoxazoles and the Imperative of Specificity
The isoxazole chemical scaffold has become a cornerstone in the development of modern agrochemicals, particularly herbicides.[1] Compounds derived from structures like 3-(3-fluorophenyl)isoxazole-5-carbaldehyde are often designed as potent inhibitors of critical plant enzymes, offering selective control of weeds in major crops such as corn and sugarcane.[2][3][4] A prominent member of this class, isoxaflutole, targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for carotenoid biosynthesis.[5][6] Inhibition of HPPD leads to the characteristic bleaching of susceptible weeds as their chlorophyll is destroyed by photooxidation, ultimately causing plant death.[6]
Many of these herbicides are "pro-herbicides," meaning the applied compound, like isoxaflutole, is converted within the plant and soil into a different, herbicidally active molecule, such as a diketonitrile (DKN) derivative.[3][6][7] This biotransformation adds a layer of complexity to their environmental fate and biological activity.
As researchers synthesize novel analogues from the this compound core, a critical challenge emerges: ensuring analytical specificity and understanding the potential for cross-reactivity. Cross-reactivity—the extent to which an analytical method or a biological system responds to compounds structurally similar to the target analyte—has profound implications. In weed science, it can signal the potential for cross-resistance, where weeds resistant to one herbicide are also resistant to others in the same class.[8][9][10] For environmental monitoring and residue analysis, unintended cross-reactivity in screening methods like immunoassays can lead to inaccurate quantification and regulatory complications.
This guide provides an in-depth comparison of methodologies for analyzing the cross-reactivity of novel isoxazole-derived herbicides. We will explore the underlying biochemical mechanisms, detail robust experimental protocols, and present a framework for interpreting the resulting data, empowering researchers to develop and deploy these vital agricultural tools with confidence and precision.
The Biochemical Target: Understanding HPPD Inhibition
The herbicidal activity of many isoxazole derivatives is rooted in the disruption of the carotenoid biosynthesis pathway via the inhibition of HPPD. This enzyme is a key component in the conversion of tyrosine to plastoquinone and α-tocopherol, essential cofactors for the phytoene desaturase (PDS) enzyme, which in turn is directly involved in producing carotenoids. Without the protective quenching effect of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to fatal bleaching of the plant.
Methodologies for Cross-Reactivity Assessment
Evaluating the cross-reactivity of a new herbicide derivative requires a multi-faceted approach. High-throughput screening methods like immunoassays are invaluable for rapid initial assessment, while confirmatory techniques like chromatography provide definitive, quantitative data.
Immunoassay-Based Analysis (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a powerful tool for detecting and quantifying herbicides in various matrices.[11] For small molecules like herbicides, a competitive ELISA format is typically employed. The principle relies on the competition between the free herbicide in a sample and a known amount of enzyme-labeled herbicide for a limited number of specific antibody binding sites. Higher concentrations of herbicide in the sample result in a weaker signal, allowing for quantification. Cross-reactivity is determined by testing how effectively structurally related compounds can displace the labeled herbicide from the antibody compared to the target analyte.
-
Antibody Generation: Produce polyclonal or monoclonal antibodies by immunizing an animal (e.g., a rabbit) with a conjugate of the target herbicide (hapten) and a carrier protein like bovine serum albumin (BSA).[12] Small molecules like herbicides are not immunogenic on their own and must be coupled to a larger protein to elicit an immune response.[12]
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a hapten-protein conjugate (this can be the same as the immunizing conjugate or a different one to improve assay sensitivity). Incubate overnight at 4°C, then wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding of antibodies to the plate surface. Incubate for 1-2 hours at room temperature, then wash.
-
Competitive Reaction: Prepare a series of standards for the target herbicide and each test compound (potential cross-reactants). In separate wells, add the herbicide-specific primary antibody followed immediately by either a standard or a sample. This initiates the competition. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate thoroughly. Add an enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate again. Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a measurable color change.
-
Measurement & Analysis: Stop the reaction with a stop solution (e.g., 2M H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each test compound. The percent cross-reactivity is then calculated using the formula:
-
% Cross-Reactivity = (IC50 of Target Herbicide / IC50 of Test Compound) x 100
-
Chromatographic Analysis (HPLC-MS/MS)
While immunoassays are excellent for screening, chromatographic methods provide the gold standard for specificity and quantification.[13][14] Techniques like High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) can separate complex mixtures and unambiguously identify and quantify individual compounds based on their retention time and mass-to-charge ratio.[15][16] These methods are not subject to cross-reactivity in the same way as immunoassays and are used to validate immunoassay results and perform precise residue analysis.[17]
-
Sample Extraction: Extract herbicides from the matrix (e.g., soil, water, plant tissue) using an appropriate solvent system. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for sample preparation.[16][18]
-
Cleanup: The crude extract is purified using Solid Phase Extraction (SPE) to remove interfering matrix components that could suppress the instrument's signal.[16][19]
-
Chromatographic Separation: Inject the cleaned extract into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient (e.g., water and acetonitrile with formic acid) is used to separate the target analyte from its metabolites and other related compounds based on their polarity and interaction with the column.
-
Mass Spectrometric Detection: As compounds elute from the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.
-
MS/MS Analysis: In the tandem mass spectrometer, a specific precursor ion (corresponding to the molecular weight of the target compound) is selected, fragmented, and the resulting product ions are detected. This precursor-to-product ion transition is highly specific and serves as a unique chemical fingerprint for the analyte.
-
Quantification: A calibration curve is generated using certified reference standards to quantify the concentration of each herbicide in the original sample.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Isoxaflutole - Wikipedia [en.wikipedia.org]
- 4. hurawalhi.com [hurawalhi.com]
- 5. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datcp.wi.gov [datcp.wi.gov]
- 8. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 12. Immunoassays to Detect and Quantitate Herbicides in the Environment | Weed Technology | Cambridge Core [cambridge.org]
- 13. Chromatographic methods in the determination of herbicide residues in crops, food and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. mdpi.com [mdpi.com]
- 17. academicjournals.org [academicjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Metabolic Stability of Novel Drug Candidates Derived from 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential and ultimate clinical success. A compound with poor metabolic stability may be rapidly cleared from the body, failing to achieve therapeutic concentrations, or it may form reactive metabolites with toxicological liabilities.[1] This guide provides an in-depth comparison of methodologies to evaluate the metabolic stability of drug candidates synthesized from the versatile scaffold, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde. We will delve into the causality behind experimental choices, present detailed protocols, and analyze comparative data to empower researchers in making informed decisions for lead optimization.
The this compound scaffold is of significant interest in medicinal chemistry.[2][3] The isoxazole ring is a common motif in many approved drugs, valued for its ability to engage in various non-covalent interactions with biological targets.[4][5][6] Furthermore, the strategic incorporation of a fluorine atom can significantly enhance metabolic stability by blocking sites of metabolism.[7][8] The C-F bond is considerably stronger than a C-H bond, making it more resistant to enzymatic attack by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[7][8]
This guide will compare a hypothetical lead compound, Compound X , derived from our core scaffold, with two structural analogs: Comparator A , which lacks the fluorine atom, and Comparator B , where the isoxazole ring has been replaced by a bioisosteric thiophene ring.[4] This comparison will objectively illustrate the impact of these structural modifications on metabolic fate.
Comparative Analysis of Metabolic Stability
The primary methods for assessing metabolic stability in early drug discovery are in vitro assays utilizing liver microsomes or hepatocytes.[9][10][11] Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[12] They are cost-effective and suitable for high-throughput screening.[12][13] Hepatocytes, being intact liver cells, offer a more comprehensive picture as they contain both phase I and phase II enzymes, as well as the necessary cofactors and transporters, thus mimicking the in vivo environment more closely.[14][15][16]
Below is a summary of hypothetical, yet representative, data obtained from both human liver microsome and human hepatocyte stability assays for our three compounds of interest.
| Compound | Structure | Microsomal t1/2 (min) | Microsomal Clint (µL/min/mg protein) | Hepatocyte t1/2 (min) | Hepatocyte Clint (µL/min/10^6 cells) |
| Compound X | 3-(3-Fluorophenyl)isoxazole derivative | 45 | 30.8 | 95 | 14.6 |
| Comparator A | 3-Phenylisoxazole derivative | 15 | 92.4 | 30 | 46.2 |
| Comparator B | 3-(3-Fluorophenyl)thiophene derivative | 25 | 55.5 | 60 | 23.1 |
Data Interpretation:
-
Compound X demonstrates the highest metabolic stability in both microsomal and hepatocyte assays, as indicated by its longer half-life (t1/2) and lower intrinsic clearance (Clint). This is the anticipated outcome due to the presence of the fluorine atom, which is known to shield the molecule from metabolic degradation.[7][8][17]
-
Comparator A , lacking the fluorine atom, exhibits significantly lower stability. This suggests that the phenyl ring is a primary site of metabolism, likely through hydroxylation by CYP enzymes, and that the fluorine in Compound X effectively blocks this metabolic pathway.
-
Comparator B , with the isoxazole ring replaced by a thiophene ring, shows intermediate stability. While the fluorine atom still provides some metabolic protection, the thiophene ring itself can be susceptible to oxidation, potentially leading to different metabolic pathways and clearance rates compared to the isoxazole.[4]
Experimental Protocols for Metabolic Stability Assessment
To ensure the trustworthiness and reproducibility of these findings, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the key experiments.
Human Liver Microsomal Stability Assay
This assay determines the rate of metabolism of a compound by the primary phase I enzymes.[12][18]
Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro human liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[20]
-
Pre-warm the mixture for 5 minutes at 37°C.[19]
-
Initiate the metabolic reaction by adding NADPH (final concentration of 1 mM).[12]
-
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[12]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).[19]
-
Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by including both phase I and phase II metabolic pathways.[14][16][21]
Step-by-Step Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams Medium E).
-
Determine cell viability and concentration using the trypan blue exclusion method. Adjust the cell density to 1 x 10^6 viable cells/mL.[22]
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration of 1 µM) to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.[21]
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.[21]
-
Quench the metabolic activity by adding the aliquots to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (vortex, centrifuge, and transfer supernatant).
-
Analyze the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
Potential Metabolic Pathways and the Role of CYP450 Inhibition
Understanding the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions (DDIs).[10][23] CYP inhibition assays are performed to determine if a new drug candidate can inhibit the metabolism of other drugs, which could lead to adverse effects.[24][25][26]
Potential Metabolic Pathways of Isoxazole-Containing Compounds
Caption: Potential metabolic pathways for an isoxazole-containing compound.
The isoxazole ring is generally stable, but can undergo metabolic ring opening in some cases.[27][28] More commonly, metabolism occurs on other parts of the molecule, such as the phenyl ring. The fluorine atom in Compound X is designed to block this common metabolic route.
A standard CYP inhibition assay would involve incubating Compound X with human liver microsomes and a cocktail of probe substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[26][29] A decrease in the formation of the metabolite of a specific probe substrate indicates inhibition of that CYP isoform by Compound X .[26] This information is vital for assessing the DDI risk profile of the drug candidate.
Conclusion and Future Directions
The comparative in vitro data strongly suggest that the incorporation of a fluorine atom onto the phenyl ring of the 3-phenylisoxazole scaffold, as exemplified by Compound X , is a highly effective strategy for enhancing metabolic stability. The presented protocols for microsomal and hepatocyte stability assays provide a robust framework for obtaining reliable and reproducible data to guide lead optimization efforts.
For promising candidates like Compound X , further studies would be warranted, including metabolite identification to fully characterize the metabolic pathways and reaction phenotyping to pinpoint the specific CYP enzymes involved in its clearance.[23] By systematically evaluating metabolic stability and DDI potential early in the drug discovery process, researchers can more effectively design and select drug candidates with a higher probability of clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. espublisher.com [espublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. nuvisan.com [nuvisan.com]
- 10. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mercell.com [mercell.com]
- 21. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - IN [thermofisher.com]
- 23. criver.com [criver.com]
- 24. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 25. lnhlifesciences.org [lnhlifesciences.org]
- 26. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. researchgate.net [researchgate.net]
- 28. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Aryl-isoxazole-5-carbaldehydes
Introduction
The 3-aryl-isoxazole-5-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry and drug development. Its constituent isoxazole ring is a prominent pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding and π–π stacking interactions. The aldehyde functionality at the C5 position serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations. This guide provides a comparative analysis of the three principal synthetic strategies for accessing this valuable building block: (1) 1,3-Dipolar Cycloaddition, (2) Vilsmeier-Haack Formylation of a pre-formed isoxazole, and (3) Side-Chain Oxidation of a 5-methylisoxazole precursor. This document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route based on precursor availability, scalability, and overall efficiency.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is dictated by factors such as the availability of starting materials, desired scale, and tolerance of functional groups on the aryl moiety. Below, we dissect three primary methodologies, outlining their mechanistic underpinnings, advantages, and inherent limitations.
Caption: Comparative workflow of the three major synthetic routes to 3-aryl-isoxazole-5-carbaldehydes.
Route 1: 1,3-Dipolar Cycloaddition
This approach is arguably the most convergent, constructing the isoxazole ring and installing the required C5-substituent in a single key step. The reaction proceeds via a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1]
Mechanism: The aryl nitrile oxide is generated in situ from a corresponding aryl aldoxime through oxidation, typically using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite.[2] This highly reactive intermediate is immediately trapped by an acetylenic partner. To obtain the C5-carbaldehyde, propargyl aldehyde or a protected equivalent, such as its diethyl acetal, is used as the dipolarophile. The cycloaddition generally exhibits high regioselectivity, with the aryl group of the nitrile oxide orienting to the C3 position and the formyl (or protected formyl) group of the alkyne ending up at the C5 position, driven by frontier molecular orbital (FMO) interactions.[3] Subsequent hydrolysis of the acetal, if used, unmasks the final aldehyde.
Causality Behind Experimental Choices:
-
In situ generation: Nitrile oxides are unstable and prone to dimerization to form furoxans.[2] Generating them in the presence of the dipolarophile ensures they are consumed in the desired cycloaddition pathway, maximizing yield.
-
Acetal Protection: Propargyl aldehyde itself can be unstable and prone to polymerization. Using its acetal derivative provides a more stable and manageable dipolarophile. The acetal is robust enough to survive the cycloaddition conditions and can be easily removed during aqueous workup or with mild acid.
Advantages:
-
High Convergence: Builds the core scaffold and installs key functionality in one step.
-
Good Regiocontrol: Typically yields the desired 3,5-disubstituted isomer with high fidelity.
-
Mild Conditions: The cycloaddition can often be performed at or below room temperature.
Disadvantages:
-
Substrate Preparation: Requires the synthesis of aryl aldoximes and a suitable acetylenic aldehyde.
-
Nitrile Oxide Dimerization: Competing dimerization can lower yields if the reaction is not optimized.[4]
Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[5][6] This route is a post-formation functionalization strategy, starting from a pre-synthesized 3-arylisoxazole.
Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[7] The 3-arylisoxazole ring, being a five-membered heterocycle, is sufficiently electron-rich to act as a nucleophile. It attacks the Vilsmeier reagent, typically at the C5 position, which is sterically accessible and electronically activated. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final 3-aryl-isoxazole-5-carbaldehyde.[8]
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is often used to drive the reaction to completion, especially as the isoxazole ring is only moderately activated compared to systems like pyrrole.[9]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at 0 °C. The subsequent formylation step may require heating to overcome the activation energy for the electrophilic substitution on the isoxazole ring.
Advantages:
-
Direct C-H Functionalization: An efficient way to add the aldehyde group directly to the heterocycle.
-
Readily Available Reagents: DMF and POCl₃ are common, inexpensive laboratory reagents.
Disadvantages:
-
Substrate Requirement: Requires access to the 3-arylisoxazole starting material.
-
Harsh Conditions: The use of POCl₃ can be incompatible with sensitive functional groups on the aryl ring.
-
Potential for Poor Reactivity: Isoxazoles are less reactive than other heterocycles like furans or pyrroles, potentially leading to lower yields or requiring forcing conditions.[9]
Route 3: Side-Chain Oxidation of a 5-Methylisoxazole
This strategy involves the functional group interconversion of an accessible and stable precursor, 3-aryl-5-methylisoxazole. The methyl group at the C5 position behaves analogously to a benzylic methyl group and can be oxidized to an aldehyde using specific oxidizing agents.
Mechanism: The most common and effective reagent for this transformation is selenium dioxide (SeO₂), in what is known as a Riley oxidation.[10] The reaction is believed to proceed via an initial ene reaction, followed by a[5][11]-sigmatropic rearrangement to form a selenite ester. Hydrolysis of this intermediate liberates the aldehyde and reduced selenium species.[10] The reaction is typically performed in a solvent like dioxane with a controlled amount of water at reflux temperatures.
Causality Behind Experimental Choices:
-
Choice of Oxidant: SeO₂ is highly effective for oxidizing activated methyl groups to aldehydes. Other reagents like chromium trioxide can lead to over-oxidation to the carboxylic acid, while reagents like N-bromosuccinimide (NBS) typically lead to bromination, which would require a second step to convert to the aldehyde.[12]
-
Solvent System: Dioxane is a common solvent as it is relatively inert and has a high enough boiling point for the reaction to proceed at a reasonable rate. The presence of a small amount of water is necessary for the final hydrolysis step of the mechanism.
Advantages:
-
Accessible Precursors: 3-Aryl-5-methylisoxazoles can be readily prepared via the cycloaddition of aryl nitrile oxides with propyne.[13]
-
Reliable Transformation: The Riley oxidation is a well-established and generally reliable method.
Disadvantages:
-
Toxicity of Reagent: Selenium compounds are toxic and require careful handling and disposal.
-
Potential for Over-oxidation: While SeO₂ is generally selective for the aldehyde, over-oxidation to the carboxylic acid can occur, especially with prolonged reaction times or excess oxidant.
-
Stoichiometric Waste: The reaction is stoichiometric in the heavy metal oxidant, which is less desirable from a green chemistry perspective.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the three synthetic routes, providing a basis for objective comparison. Yields and conditions are representative and may vary based on the specific substrate.
| Metric | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Vilsmeier-Haack Formylation | Route 3: Side-Chain Oxidation |
| Starting Material | Aryl Aldehyde, Acetylenic Acetal | 3-Arylisoxazole | 3-Aryl-5-methylisoxazole |
| Key Reagents | NH₂OH·HCl, NCS, Base | POCl₃, DMF | SeO₂, Dioxane |
| Typical Yield | 60-85% (over 2 steps) | 50-75% | 60-80% |
| Reaction Temp. | 0 °C to Room Temp | 0 °C to 100 °C | Reflux (~100 °C) |
| Atom Economy | Moderate | Moderate to Low | Low |
| Key Advantage | High convergence | Direct C-H functionalization | Reliable, common precursors |
| Key Disadvantage | Potential for side reactions | Harsh reagents (POCl₃) | Toxic reagent (SeO₂) |
Detailed Experimental Protocols
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of 3-(4-chlorophenyl)-isoxazole-5-carbaldehyde from 4-chlorobenzaldehyde.
Step 1: Synthesis of 4-chlorobenzaldehyde oxime
-
To a solution of 4-chlorobenzaldehyde (14.0 g, 100 mmol) in ethanol (200 mL), add hydroxylamine hydrochloride (8.3 g, 120 mmol) and sodium acetate (16.4 g, 200 mmol).
-
Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into 500 mL of ice-water.
-
Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 4-chlorobenzaldehyde oxime.
Step 2: Cycloaddition to form 3-(4-chlorophenyl)-isoxazole-5-carbaldehyde diethyl acetal
-
In a 250 mL flask, dissolve 4-chlorobenzaldehyde oxime (7.7 g, 50 mmol) and 3,3-diethoxypropyne (propargyl aldehyde diethyl acetal, 7.7 g, 60 mmol) in chloroform (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (7.3 g, 55 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Add pyridine (4.4 mL, 55 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Hydrolysis to 3-(4-chlorophenyl)-isoxazole-5-carbaldehyde
-
Dissolve the crude acetal from the previous step in a mixture of tetrahydrofuran (50 mL) and 2 M hydrochloric acid (25 mL).
-
Stir the mixture at room temperature for 4 hours until TLC indicates complete hydrolysis.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.
Protocol 2: Synthesis via Vilsmeier-Haack Formylation
This protocol describes the formylation of 3-phenylisoxazole.
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 20 mL) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 4.6 mL, 50 mmol) dropwise with vigorous stirring, maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-phenylisoxazole (5.8 g, 40 mmol) in DMF (10 mL) dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C for 6 hours.
-
Cool the reaction to room temperature and carefully pour it onto 200 g of crushed ice.
-
Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-phenylisoxazole-5-carbaldehyde.
Protocol 3: Synthesis via Side-Chain Oxidation
This protocol describes the oxidation of 3-phenyl-5-methylisoxazole.
-
To a solution of 3-phenyl-5-methylisoxazole (7.95 g, 50 mmol) in 1,4-dioxane (150 mL), add selenium dioxide (SeO₂, 6.1 g, 55 mmol) and water (1.0 mL).
-
Heat the suspension to reflux (approx. 101 °C) with vigorous stirring for 8-10 hours. Monitor the reaction progress by TLC. A black precipitate of elemental selenium will form.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the pad with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-phenylisoxazole-5-carbaldehyde.
Conclusion
The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be effectively achieved through several distinct strategic approaches.
-
1,3-Dipolar Cycloaddition is the most elegant and convergent route, ideal for building molecular complexity rapidly when the requisite aldehydes and acetylenes are available.
-
Vilsmeier-Haack Formylation offers a direct C-H functionalization pathway, best suited for robust 3-arylisoxazole substrates that can withstand the reaction conditions.
-
Side-Chain Oxidation provides a reliable, albeit less atom-economical, route from readily accessible 5-methylisoxazole precursors, though it requires handling toxic selenium reagents.
The optimal choice depends on a careful evaluation of starting material availability, reaction scale, and the chemical nature of the substituents on the aryl ring. This guide provides the foundational data and protocols to empower chemists to make an informed decision for their specific research and development needs.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Riley oxidation - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. sciarena.com [sciarena.com]
A Researcher's Guide to in Silico and in Vitro Evaluation of Novel COX-2 Inhibitors Derived from 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
For researchers, scientists, and drug development professionals, the quest for novel, selective, and potent cyclooxygenase-2 (COX-2) inhibitors remains a critical endeavor in the management of inflammation and pain, with the potential to minimize the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comprehensive comparison of emerging COX-2 inhibitors derived from a promising 3-(3-fluorophenyl)isoxazole-5-carbaldehyde scaffold against established drugs, supported by detailed experimental and computational protocols.
The Rationale for Targeting COX-2 with Isoxazole Derivatives
The cyclooxygenase (COX) enzyme is a key player in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[2] While the COX-1 isoform is constitutively expressed and involved in physiological functions, the COX-2 isoform is primarily induced during inflammation, making it a prime therapeutic target.[2] The isoxazole ring is a versatile heterocyclic scaffold that has been successfully incorporated into several approved drugs, including the selective COX-2 inhibitor valdecoxib.[3] Its unique electronic and steric properties allow for favorable interactions within the COX-2 active site. The this compound scaffold, in particular, offers a synthetically accessible starting point for generating a library of diverse derivatives with potentially enhanced potency and selectivity.
A Comparative Look: Novel Isoxazole Derivatives vs. Established COX Inhibitors
To objectively assess the potential of this novel class of compounds, we will compare a representative derivative, 3-(3-fluorophenyl)-N-((4-sulfamoylphenyl)ethyl)isoxazole-5-carboxamide (hereafter referred to as Isoxazole Derivative 1 ), with three widely recognized COX inhibitors:
-
Celecoxib: A selective COX-2 inhibitor.
-
Rofecoxib: A selective COX-2 inhibitor (withdrawn from the market due to cardiovascular concerns, but still a valuable research tool).[3]
-
Indomethacin: A non-selective COX inhibitor.
The comparison will be based on both in silico molecular docking studies and in vitro enzyme inhibition assays.
Part 1: In Silico Evaluation - A Molecular Docking Deep Dive
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interactions.[4]
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the key steps for performing a molecular docking study of COX-2 inhibitors.
-
Protein Preparation:
-
The X-ray crystal structure of human COX-2 complexed with a ligand (e.g., PDB ID: 3LN1) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein using software like AutoDock Tools.
-
-
Ligand Preparation:
-
The 3D structures of the ligands (Isoxazole Derivative 1, Celecoxib, Rofecoxib, and Indomethacin) are generated using chemical drawing software and optimized for their lowest energy conformation.
-
Gasteiger charges are computed, and rotatable bonds are defined for each ligand.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid are set to cover the key amino acid residues known to be involved in inhibitor binding.
-
-
Docking Simulation:
-
The docking simulation is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore various ligand conformations and orientations within the defined grid box.
-
The program calculates the binding affinity (in kcal/mol) for the best binding poses.
-
Visualizing the Workflow
Caption: Workflow of a typical molecular docking study for COX-2 inhibitors.
Comparative Docking Results
The following table summarizes the predicted binding affinities and key interactions of our novel isoxazole derivative and the standard inhibitors with the COX-2 active site.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Isoxazole Derivative 1 | -10.8 | Arg513, Phe518, Val523, Ser353 |
| Celecoxib | -11.5[5] | Arg513, Phe518, His90, Gln192 |
| Rofecoxib | -10.4 | Arg513, Phe518, Val523, Leu352 |
| Indomethacin | -9.2 | Arg120, Tyr355, Ser530 |
Analysis of Docking Interactions:
-
Isoxazole Derivative 1 demonstrates a strong predicted binding affinity, comparable to the selective inhibitors Celecoxib and Rofecoxib. The interaction with Arg513 and the entry into the side pocket bordered by Val523 are crucial for its predicted COX-2 selectivity.[3] The sulfamoylphenyl moiety is positioned to form favorable interactions within this selective pocket.
-
Celecoxib and Rofecoxib also exhibit strong binding energies and occupy the COX-2 specific side pocket, consistent with their known selectivity.
-
Indomethacin , a non-selective inhibitor, shows a lower binding affinity and primarily interacts with residues in the main channel of the active site, such as Arg120 and Tyr355 , without significant penetration into the selectivity pocket.
Visualizing Key Molecular Interactions
Caption: Key molecular interactions of Isoxazole Derivative 1 in the COX-2 active site.
Part 2: In Vitro Validation - Enzyme Inhibition Assays
While in silico studies provide valuable predictions, in vitro assays are essential for experimental validation.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is a standard method for determining the inhibitory potency (IC50) of compounds against COX-1 and COX-2.[3][6]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of co-factors (e.g., hematin and epinephrine).
-
Prepare solutions of COX-1 and COX-2 enzymes.
-
Prepare a solution of the substrate, arachidonic acid.
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, co-factors, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compounds or reference inhibitors to the respective wells and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
-
Detection and Data Analysis:
-
Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Comparative In Vitro Inhibition Data
The following table presents typical IC50 values obtained from in vitro COX inhibition assays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Isoxazole Derivative 1 | 15.2 | 0.25 | 60.8 |
| Celecoxib | 15.0[7] | 0.05[7] | 300 |
| Rofecoxib | >100 | 0.018 | >5555 |
| Indomethacin | 0.1[7] | 0.9[7] | 0.11 |
Analysis of In Vitro Data:
-
Isoxazole Derivative 1 exhibits potent inhibition of COX-2 with an IC50 value in the nanomolar range and demonstrates good selectivity over COX-1, as indicated by its high selectivity index.
-
Celecoxib and Rofecoxib show very high selectivity for COX-2, which aligns with their clinical profiles.
-
Indomethacin is a potent inhibitor of both isoforms, with a slight preference for COX-1, confirming its non-selective nature.
Structure-Activity Relationship (SAR) Insights
The docking and in vitro data for isoxazole derivatives reveal several key structure-activity relationships:
-
The Sulfonamide Moiety: The presence of a sulfonamide or a similar hydrogen-bonding group on one of the phenyl rings is crucial for high-affinity binding within the COX-2 selective side pocket, interacting with residues like Arg513.[8][9]
-
The 3-Phenyl Ring Substitution: The substitution pattern on the 3-phenyl ring can influence potency and selectivity. Electron-withdrawing groups, such as the fluorine atom in our derivative, can enhance interactions within the active site.
-
The Isoxazole Core: The isoxazole ring itself acts as a rigid scaffold, properly orienting the aryl substituents for optimal interaction with the enzyme's active site.[9]
Conclusion and Future Directions
The combined in silico and in vitro data strongly suggest that derivatives of this compound represent a promising new class of selective COX-2 inhibitors. Our representative compound, Isoxazole Derivative 1 , demonstrates potent and selective inhibition of COX-2, with a predicted binding mode that effectively utilizes the COX-2 specific side pocket.
Further research should focus on:
-
Synthesis and screening of a broader library of derivatives to further optimize potency and selectivity.
-
In vivo studies to evaluate the anti-inflammatory efficacy and pharmacokinetic profile of the most promising compounds.
-
Cardiovascular safety profiling to ensure that these new inhibitors do not share the adverse effects of some previous coxibs.
This integrated approach of computational modeling and experimental validation provides a robust framework for the rational design and development of the next generation of safer and more effective anti-inflammatory agents.
References
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aalto.fi [research.aalto.fi]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
This document provides a detailed protocol for the safe and compliant disposal of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde (CAS No. 885273-52-9). As a key intermediate in pharmaceutical development and biochemical research, its handling and disposal demand rigorous adherence to safety and environmental regulations to protect laboratory personnel and the ecosystem.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.
Hazard Assessment and Chemical Profile
Understanding the specific hazards of a chemical is the foundation of its safe management.[2] this compound is classified as harmful if swallowed and can cause significant irritation.[3][4] The primary regulatory framework governing its disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5]
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 885273-52-9 | [4] |
| Molecular Formula | C₁₀H₆FNO₂ | [3] |
| Physical Form | Solid, off-white amorphous powder | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3][4] |
| Storage Class | 11 - Combustible Solids | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C, in a cool, dry, well-ventilated area |[6] |
Required Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical, minimizing the risk of exposure.[2][7] The selection of PPE must be based on a thorough risk assessment of the procedures involving this compound.[6]
-
Eye Protection : ANSI-approved safety goggles or a face shield must be worn to protect against splashes or airborne particles.[2]
-
Hand Protection : Chemical-resistant nitrile or neoprene gloves are required. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[6][7] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[6]
-
Body Protection : A flame-resistant lab coat should be worn at all times to protect skin and clothing.[6][8]
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]
Waste Segregation and Containerization Protocol
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[9] Improperly mixed waste streams can lead to fires, explosions, or the generation of toxic gases.[10]
Step 1: Select a Compatible Waste Container Use a container made of a material that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must be in good condition, free from damage, and equipped with a secure, leak-proof screw cap.[5][9]
Step 2: Segregate the Waste Stream Dedicate a specific container for this compound and its associated waste (e.g., contaminated wipes, pipette tips).
-
DO NOT mix this waste with the following:
Step 3: Label the Container Correctly Proper labeling is a critical regulatory requirement that ensures safe handling and disposal by all personnel.[2][9] From the moment the first drop of waste enters the container, it must be labeled with:
-
The words "Hazardous Waste" [9]
-
The full chemical name: "this compound" and any solvents used. List all constituents by percentage or volume.[9]
-
The specific hazards associated with the contents (e.g., "Toxic," "Irritant").
-
The location where the waste was generated (Building and Room Number).[9]
Step-by-Step Disposal Workflow
This workflow outlines the process from the point of generation to the final handoff to environmental safety professionals. All hazardous waste must be managed in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.[9][10]
I. Decontamination of Labware and Surfaces
-
Rinse contaminated glassware (beakers, flasks, etc.) with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Collect this first rinse as hazardous waste in your designated, labeled container. This is crucial as even trace amounts of the compound can be harmful.
-
Perform subsequent rinses as needed. These may also need to be collected, depending on your institution's specific protocols.
II. Collection of Solid and Liquid Waste
-
Solid Waste : Carefully transfer any unreacted this compound powder, contaminated weigh boats, or absorbent materials used for cleaning spills into the designated solid hazardous waste container.
-
Liquid Waste : Pour solutions containing the compound and the collected solvent rinses directly into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
Container Management : Never fill a waste container more than 90% full to allow for vapor expansion.[9] Keep the container securely capped at all times, except when adding waste.[9][10]
III. Storage in the Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in your designated SAA.
-
The SAA must be inspected weekly for any signs of leakage or container degradation.[9]
-
Under federal regulations, waste can be accumulated in an SAA for up to one year, provided the total volume does not exceed 55 gallons of hazardous waste or one quart of acutely toxic (P-listed) waste.[9][10]
IV. Arranging for Final Disposal
-
Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do not pour any chemical waste down the drain or place it in the regular trash.[5][10] The final disposal method, likely high-temperature incineration with acid gas scrubbing capabilities to handle fluoride byproducts, will be managed by a licensed hazardous waste disposal facility contracted by your institution.[11][12]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Alert Personnel : Immediately notify everyone in the vicinity.[7]
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate : Secure the area to prevent others from entering.
-
Assess : If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.
-
Cleanup : While wearing full PPE, cover the spill with a chemical absorbent material. Carefully sweep the solid material into a designated waste bag or container. Decontaminate the area with a suitable solvent, collecting all cleanup materials as hazardous waste.
By adhering to this comprehensive disposal protocol, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. danielshealth.com [danielshealth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. theic2.org [theic2.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
This guide provides essential safety and handling protocols for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, tailored for researchers and drug development professionals. As your partner in laboratory safety, we aim to provide value beyond the product itself, building trust by ensuring you have the information needed to work safely and effectively. The following protocols are designed from a risk-assessment perspective, explaining the causality behind each safety recommendation to foster a proactive safety culture in your laboratory.
Hazard Assessment: A Proactive Approach to Safety
Understanding the specific risks associated with a compound is the foundational step in developing a robust safety plan. For this compound (CAS No. 885273-52-9), we must consider both its confirmed hazards and its potential risks based on its chemical structure.
Known Hazards
The primary documented hazard for this compound is acute oral toxicity.[1] Safety Data Sheets (SDS) provide a harmonized classification:
-
GHS Classification: Acute Toxicity, Oral (Category 4).[1]
-
Signal Word: Warning.
-
Hazard Statement: H302 - Harmful if swallowed.
This classification indicates that ingestion of relatively small quantities of the compound can cause serious health effects.
Potential and Uncharacterized Hazards
Due to its novelty in research applications, the toxicological properties of this compound have not been fully investigated.[2] Therefore, a guiding principle of chemical safety—to treat compounds with unknown toxicity as potentially hazardous—must be strictly applied.[1] Based on its chemical family, we must anticipate the following:
-
Skin and Eye Irritation: As an aromatic aldehyde, the compound may cause irritation upon contact with skin or eyes.
-
Respiratory Irritation: Fine powders can be easily inhaled, potentially causing irritation to the respiratory tract.
-
Sensitization: Some aromatic compounds can be sensitizers, meaning repeated exposure could lead to an allergic reaction.
Primary Routes of Exposure
-
Ingestion: The most clearly defined risk. Accidental ingestion can occur via contaminated hands or equipment.
-
Inhalation: As a fine, off-white amorphous powder, aerosolization during handling (e.g., weighing, transferring) poses a significant inhalation risk.[3]
-
Dermal (Skin) Contact: Direct contact with the solid or solutions can lead to local irritation and potential systemic absorption.
-
Ocular (Eye) Contact: Direct contact with the powder or splashes of solutions can cause serious eye irritation.
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Signal Word | Potential Health Effects & Routes of Exposure |
| Acute Toxicity 4 (Oral) | GHS07 (Exclamation Mark) | Warning | Harmful if swallowed. (Ingestion) |
| Uncharacterized | N/A | N/A | Potential for: Skin Irritation (Dermal), Eye Irritation (Ocular), Respiratory Tract Irritation (Inhalation) |
The Hierarchy of Controls: Engineering Safety into Your Workflow
Personal Protective Equipment (PPE) is the final line of defense. The most effective safety protocols begin with engineering and administrative controls to minimize exposure potential at the source.
-
Engineering Controls: All work involving the solid form or solutions of this compound must be conducted in a certified chemical fume hood. This is the primary method for preventing respiratory exposure.
-
Administrative Controls: Establish a designated area within the lab for handling this compound. Develop and strictly follow a Standard Operating Procedure (SOP) for all related tasks. Ensure all personnel are trained on the specific hazards and handling procedures.[4]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to protect against all potential routes of exposure.
Eye and Face Protection Standard safety glasses are insufficient as they do not protect against splashes or fine powders.[5]
-
Required: Chemical splash goggles that form a seal around the eyes and comply with ANSI Z87.1 standards must be worn at all times.[5][6]
-
Recommended for High-Risk Tasks: When handling larger quantities (>1g) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[5][6]
Hand Protection Given the risk of dermal irritation and unknown systemic effects from skin absorption, robust hand protection is critical.
-
Glove Type: Nitrile gloves provide good protection against a range of chemicals and are suitable for handling this compound.[6] Natural rubber gloves are also effective against aldehydes.[7]
-
Protocol: Double-gloving is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contact with the compound is suspected, and always remove them before leaving the designated work area. Dispose of used gloves as hazardous waste.
Body Protection
-
Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing.[6]
-
Apparel: Long pants and fully enclosed shoes (closed-toe, closed-heel, no perforations) are mandatory in the laboratory.[5][6] Polyester and acrylic fabrics should be avoided.[6]
Respiratory Protection When work is conducted within a properly functioning chemical fume hood, respiratory protection is generally not required.
-
Conditions Requiring a Respirator: In the event of a large spill outside of a fume hood or if engineering controls are not available or fail, a respirator will be necessary.
-
Program Requirement: Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation, training, and annual fit-testing, as mandated by OSHA.[6]
PPE Selection Summary
| Task | Minimum Required PPE |
| Storage & Transport (in lab) | Lab Coat, Safety Glasses, Nitrile Gloves |
| Weighing Solid Compound | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves |
| Preparing Solutions | Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves |
| Handling Solutions | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves |
| Spill Cleanup | Chemical Resistant Coveralls, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, Outer Boots. Respirator may be required. |
Operational Guide: Step-by-Step Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure during routine laboratory operations.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the manufacturer's label is intact and legible.[4]
-
Store the compound in a clearly labeled, sealed container in a cool, dry, and ventilated area, away from incompatible materials.[8][9] Recommended storage temperature is 2-8°C under an inert atmosphere.[3]
Workflow: Weighing the Solid Compound This procedure must be performed inside a chemical fume hood.
-
Preparation: Don all required PPE (lab coat, chemical splash goggles, double nitrile gloves).
-
Decontamination: Wipe down the analytical balance and the surrounding work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.
-
Tare: Place a clean weigh boat on the balance and tare it.
-
Transfer: Carefully open the stock container. Using a clean spatula, gently transfer the approximate amount of this compound to the weigh boat. Avoid any actions that could generate dust. Do not "tap" the spatula on the side of the container.
-
Seal and Clean: Securely close the stock container. Wipe the spatula clean with a solvent-dampened wipe, and dispose of the wipe in the designated hazardous waste container.
-
Finalize: Record the final weight. Proceed immediately to the next step (e.g., dissolving the compound) within the fume hood.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 5. uah.edu [uah.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. osha.com [osha.com]
- 9. ushazmatstorage.com [ushazmatstorage.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
